molecular formula C12H17NO5 B3049565 Ac-Tyr-OMe H2O CAS No. 210557-95-2

Ac-Tyr-OMe H2O

Cat. No.: B3049565
CAS No.: 210557-95-2
M. Wt: 255.27
InChI Key: PGFUTSKWMKEEKA-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Tyr-OMe H2O is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27. The purity is usually 95%.
BenchChem offers high-quality Ac-Tyr-OMe H2O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Tyr-OMe H2O including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.H2O/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9;/h3-6,11,15H,7H2,1-2H3,(H,13,14);1H2/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFUTSKWMKEEKA-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210557-95-2
Record name L-Tyrosine, N-acetyl-, methyl ester, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210557-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Purity Assessment of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a derivative of the amino acid L-tyrosine, frequently utilized in biochemical research, peptide synthesis, and pharmaceutical development.[1][2] Its enhanced stability and solubility make it a valuable building block and research tool. In any high-precision scientific endeavor, from drug formulation to quantitative biochemical assays, the exact amount of a substance is paramount. This hinges on an accurate understanding of its molecular weight and purity.

This guide addresses a critical, yet often overlooked, aspect of handling chemical reagents: the distinction between the theoretical molecular weight and the practical, effective molecular weight of a substance in the laboratory. While Ac-Tyr-OMe has a defined chemical formula and a corresponding anhydrous molecular weight, the actual substance on the laboratory bench may contain non-stoichiometric amounts of water or residual solvents. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, verifying, and correcting for these variables. We will delve into the theoretical basis of Ac-Tyr-OMe's molecular weight and present a suite of authoritative analytical techniques to experimentally confirm its identity and assess its purity, ensuring the integrity and reproducibility of your results.

Part 1: Theoretical Molecular Weight and the Concept of the "Anhydrous" State

The first principle in any quantitative workflow is to establish the theoretical molecular weight of the pure, anhydrous compound. For Ac-Tyr-OMe, this is derived directly from its chemical formula.

Chemical Formula and Molecular Weight Calculation

The chemical structure of Ac-Tyr-OMe is defined by the formula C₁₂H₁₅NO₄ .[3] The molecular weight is calculated by summing the atomic weights of its constituent atoms. It is crucial to distinguish between average molecular weight (using isotopic abundances) and monoisotopic mass (using the mass of the most abundant isotopes), which is particularly relevant in high-resolution mass spectrometry.

ParameterValueSource
Chemical Formula C₁₂H₁₅NO₄[3]
Average Molecular Weight 237.25 g/mol [3]
Monoisotopic Mass 237.1001 Da[3]

This calculated value of 237.25 g/mol represents the molecular weight of the pure, anhydrous form of Ac-Tyr-OMe. This is the value that should be used in all stoichiometric calculations, with the critical caveat that the sample itself must be verified to be anhydrous and pure.

Understanding the "Anhydrous" State in Practice

In chemistry, an "anhydrous" compound is one that is free of water.[4] It is important to differentiate between two forms of water association:

  • Hydrates: These are crystalline solids that contain a definite, stoichiometric number of water molecules as an integral part of their crystal structure (e.g., CuSO₄·5H₂O).[5] The molecular weight of a hydrate is the sum of the anhydrous compound and the water molecules.[5] There is no common, commercially available stable hydrate of Ac-Tyr-OMe.

  • Adsorbed/Absorbed Water: This is non-stoichiometric water that adheres to the surface or is trapped within the bulk of a solid material. Many organic compounds, including Ac-Tyr-OMe, are hygroscopic and can absorb moisture from the atmosphere.[5]

For Ac-Tyr-OMe, the primary concern for researchers is not a distinct hydrated form but the presence of variable, non-stoichiometric water. Failure to account for this adsorbed water leads to weighing errors: a 10 mg sample on the balance may not be 10 mg of Ac-Tyr-OMe, resulting in inaccurately prepared solutions and flawed downstream results.

Part 2: Experimental Verification of Molecular Identity and Purity

A certificate of analysis provides initial data, but for rigorous, quantitative applications, experimental verification is essential. The following section details the primary analytical methods for confirming the molecular weight and assessing the purity (specifically, the water content) of an Ac-Tyr-OMe sample.

Workflow for Sample Characterization

A systematic approach ensures that all aspects of the compound's identity and purity are confirmed. The following workflow is recommended for characterizing a new batch of Ac-Tyr-OMe for quantitative use.

G cluster_0 Characterization Workflow for Ac-Tyr-OMe Start Receive New Lot of Ac-Tyr-OMe MS Mass Spectrometry (MS) Confirm Molecular Ion Start->MS Identity Check NMR ¹H NMR Spectroscopy Confirm Structure & Check for Organic Impurities MS->NMR Structural Check TGA Thermogravimetric Analysis (TGA) Quantify Volatiles (Water/Solvent) NMR->TGA Purity Check KF Karl Fischer Titration (KFT) Specifically Quantify Water Content TGA->KF Specific Water Quantification Calc Calculate Purity-Corrected (Effective) Molecular Weight KF->Calc Data Synthesis Use Proceed with Quantitative Experiments Calc->Use

Sources

The Biological Role of N-Acetyl-L-tyrosine Methyl Ester (Ac-Tyr-OMe) as a Chymotrypsin Substrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) and its application as a substrate for the serine protease, α-chymotrypsin. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical principles, practical applications, and kinetic analysis of the chymotrypsin-Ac-Tyr-OMe system.

Introduction: The Significance of a Model Substrate

In the study of enzyme kinetics and inhibitor screening, the choice of substrate is paramount. An ideal substrate should be specific, exhibit favorable kinetics, and its reaction should be easily and accurately monitored. N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) has emerged as a valuable tool in the investigation of chymotrypsin activity due to its specific recognition by the enzyme's active site and the straightforward nature of its hydrolysis.

Chymotrypsin, a key digestive enzyme, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] Ac-Tyr-OMe mimics this natural substrate preference, with the N-acetyl group protecting the amino terminus and the methyl ester providing a labile bond for hydrolysis. The simplicity of its structure, compared to more complex peptide substrates, makes it an excellent model for fundamental kinetic studies and for the initial screening of potential chymotrypsin inhibitors.

The Molecular Dance: Chymotrypsin's Catalytic Mechanism with Ac-Tyr-OMe

The hydrolysis of Ac-Tyr-OMe by chymotrypsin follows the well-established "ping-pong" mechanism characteristic of many serine proteases.[3] This two-step process involves the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.

The catalytic triad, composed of Serine-195, Histidine-57, and Aspartic acid-102, resides in the enzyme's active site and is the engine of catalysis.[3]

Step 1: Acylation

  • Substrate Binding: Ac-Tyr-OMe binds to the chymotrypsin active site. The tyrosine side chain fits snugly into the enzyme's hydrophobic S1 pocket, ensuring specificity.

  • Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the Serine-195 hydroxyl group by Histidine-57, turning it into a potent nucleophile. This alkoxide ion attacks the carbonyl carbon of the Ac-Tyr-OMe ester bond.

  • Formation of the Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by the "oxyanion hole," a region of the active site with backbone amide groups that form hydrogen bonds with the oxygen.[4]

  • Collapse and Acyl-Enzyme Formation: The tetrahedral intermediate collapses. The His-57, now protonated, acts as a general acid, donating a proton to the leaving group (methanol). This results in the cleavage of the ester bond and the formation of a covalent acyl-enzyme intermediate, where the N-acetyl-L-tyrosinyl group is attached to Serine-195. The first product, methanol, is released.

Step 2: Deacylation

  • Water Enters: A water molecule enters the active site.

  • Activation of Water: Histidine-57, now back in its basic form, acts as a general base, abstracting a proton from the water molecule, thereby activating it as a nucleophile (hydroxide ion).

  • Second Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate.

  • Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.

  • Collapse and Product Release: This intermediate collapses, breaking the covalent bond between the acyl group and Serine-195. The proton held by His-57 is transferred to the Serine-195 oxygen, regenerating the enzyme's active site. The second product, N-acetyl-L-tyrosine, is released.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the chymotrypsin-catalyzed hydrolysis of Ac-Tyr-OMe.

Chymotrypsin_Mechanism E_S Enzyme-Substrate Complex (E + Ac-Tyr-OMe) TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic attack by Ser-195 Acyl_E Acyl-Enzyme Intermediate + Methanol TI1->Acyl_E Collapse, Methanol release Acyl_E_H2O Acyl-Enzyme + H2O Acyl_E->Acyl_E_H2O Water enters active site TI2 Tetrahedral Intermediate 2 Acyl_E_H2O->TI2 Nucleophilic attack by H2O E_P Enzyme-Product Complex (E + Ac-Tyr) TI2->E_P Collapse, Ac-Tyr release E_P->E_S Enzyme regeneration Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents setup_spectro Set Spectrophotometer (237 nm, 25°C) prep_reagents->setup_spectro prep_reaction_mix Prepare Reaction Mixture in Cuvette (Buffer + Ac-Tyr-OMe) setup_spectro->prep_reaction_mix blank Measure Blank Rate prep_reaction_mix->blank initiate_reaction Initiate Reaction (Add Chymotrypsin) blank->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data analyze_data Calculate Initial Rate (ΔA/min) record_data->analyze_data end End analyze_data->end

Sources

In-Depth Technical Guide: Physical Properties and Thermal Characterization of Ac-Tyr-OMe H2O

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in peptide chemistry and drug development, I approach the physical characterization of amino acid derivatives not merely as a routine data-gathering exercise, but as a critical assessment of Quality Attributes (CQAs). Ac-Tyr-OMe H2O (N-Acetyl-L-tyrosine methyl ester monohydrate) is a vital building block in peptide synthesis and a standard substrate for enzymatic kinetic assays (e.g., evaluating


-chymotrypsin activity).

Understanding its thermodynamic properties—specifically its melting point—is paramount. The melting point dictates the compound's stability, handling protocols, and formulation parameters. This whitepaper provides an authoritative, field-proven guide to the physical properties of Ac-Tyr-OMe H2O, focusing on the mechanistic causality behind its thermal phase transitions and providing self-validating protocols for accurate laboratory determination.

Chemical Profile & Structural Significance

Ac-Tyr-OMe H2O (CAS: 2440-79-1) differs significantly from its free-acid counterpart, N-Acetyl-L-tyrosine (CAS: 537-55-3). While the free acid exhibits a melting point of 149–152 °C [4], the esterification of the carboxyl group in Ac-Tyr-OMe eliminates a primary hydrogen-bond donor.

Mechanistic Causality: By converting the carboxylic acid to a methyl ester, the intermolecular cohesive energy within the crystal lattice is drastically reduced. The lattice is now primarily stabilized by the phenolic hydroxyl group, the acetyl amide, and the stoichiometrically bound water molecule of the monohydrate. This structural modification lowers the thermal energy required to disrupt the lattice, depressing the melting point to the 118–120 °C range [3].

Quantitative Data Summary

The following table consolidates the critical physical properties of Ac-Tyr-OMe H2O, providing a baseline for analytical comparison.

PropertyValueAnalytical ContextSource
Chemical Name N-Acetyl-L-tyrosine methyl ester monohydrateIUPAC Standard[1]
CAS Number 2440-79-1Unique Identifier[1], [2]
Molecular Formula C12H15NO4 · H2OMonohydrate state[1]
Molecular Weight 255.27 g/mol Includes hydration[1]
Melting Point 118.0 - 120.0 °CDeprotected/Anhydrous[3]
Boiling Point 457.0 °C (at 760 mmHg)Predicted / Extrapolated[2]
Density 1.207 g/cm³Solid state packing[2]
Flash Point 230.2 °CThermal safety limit[2]
Appearance White to off-white solidVisual Inspection[3]

Thermodynamic Phase Transitions: The Melting Point Dynamics

When characterizing hydrates like Ac-Tyr-OMe H2O, thermal analysis is complicated by the presence of bound water. Upon heating, the compound undergoes a two-step thermodynamic process:

  • Endothermic Dehydration: The crystal lattice absorbs thermal energy to break the hydrogen bonds tethering the water molecule, liberating

    
     as a vapor.
    
  • True Melting: The newly formed anhydrous lattice continues to absorb heat until it reaches its melting point (118–120 °C).

If the liberated water cannot escape the sample environment (e.g., in a sealed capillary), it acts as a plasticizer, artificially broadening and depressing the observed melting range. Therefore, controlling the hydration state prior to analysis is a mandatory experimental choice.

Experimental Workflow Visualization

MP_Workflow Sample Ac-Tyr-OMe H2O (Monohydrate) Prep Sample Preparation (Grinding & Desiccation) Sample->Prep Aliquot DSC DSC Analysis (Pin-holed Pan) Prep->DSC 2-5 mg Capillary Capillary Method (1.0 °C/min heating) Prep->Capillary 1-2 mm height Dehydration Endothermic Dehydration (-H2O Vapor) DSC->Dehydration Thermal Stress Capillary->Dehydration Thermal Stress Melting Phase Transition (Melting: 118-120 °C) Dehydration->Melting Continued Heating Validation Data Validation & Quality Control Melting->Validation Record Onset/Peak

Figure 1: Experimental workflow and thermodynamic phase transition for Ac-Tyr-OMe H2O melting point.

Experimental Protocol: Precision Melting Point Determination

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your laboratory, the following protocol utilizes a self-validating system for the capillary method. This guarantees that instrument drift does not compromise your data.

Step-by-Step Methodology

Step 1: Sample Preparation & Desiccation

  • Action: Grind the Ac-Tyr-OMe H2O sample into a fine powder using an agate mortar. Store the powder over

    
     in a vacuum desiccator for 24 hours prior to analysis.
    
  • Causality: Grinding ensures a uniform particle size, eliminating thermal gradients caused by uneven heat transfer. Vacuum desiccation standardizes the hydration state, ensuring the measured melting point reflects the intrinsic lattice energy rather than variable ambient moisture.

Step 2: Capillary Loading

  • Action: Pack the desiccated sample into a glass capillary tube to a strict height of 1 to 2 mm. Tap the capillary firmly on a hard surface through a drop tube.

  • Causality: Loose packing introduces microscopic air pockets. Because air is a thermal insulator, these pockets cause uneven heating and artificially broaden the melting range.

Step 3: Self-Validating Calibration

  • Action: Load a secondary capillary containing a USP reference standard (e.g., Benzoic acid, certified mp 122.4 °C) into the adjacent slot of the heating block alongside the Ac-Tyr-OMe sample.

  • Causality: This creates a real-time self-validating system. If the reference standard melts outside its certified tight range, the run is immediately flagged and invalidated. This prevents the acquisition of erroneous data due to undetected sensor drift in the heating block.

Step 4: Thermal Ramping

  • Action: Rapidly heat the block to 105 °C, then strictly reduce the ramp rate to 1.0 °C/min .

  • Causality: A slow ramp rate near the expected melting point ensures absolute thermal equilibrium between the heating block, the glass capillary, and the sample. A faster ramp rate causes "thermal lag," where the thermometer reads higher than the actual sample temperature.

Step 5: Data Acquisition

  • Action: Record the onset temperature (the first appearance of a liquid meniscus) and the clear point (complete liquefaction).

  • Result: For properly prepared Ac-Tyr-OMe, this transition occurs sharply between 118.0 °C and 120.0 °C [3].

Applications in Drug Development & Peptide Synthesis

In the realm of drug development, Ac-Tyr-OMe H2O is highly valued as a stable, C-terminal protected amino acid. Its sharp melting point of 118–120 °C serves as a rapid purity check before it is deployed in complex syntheses, such as Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry for peptide modification [3]. Furthermore, its solubility profile and stable ester linkage make it the gold-standard substrate for spectrophotometric assays measuring the proteolytic activity of


-chymotrypsin, a critical metric in the development of targeted protease inhibitors.

References

  • LookChem. "AC-TYR-OME H2O (CAS 2440-79-1) Physical Properties". Available at:[Link]

  • Nottingham Trent University (NTU) IRep. "Peptide Modification by Combining C-H Functionalization and Sulfur(VI)-Fluoride Exchange" (Dissertation detailing Ac-Tyr-OMe m.p. 118-120 °C). Available at:[Link]

Solvation Dynamics of Ac-Tyr-OMe: A Comparative Analysis in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

As a Senior Application Scientist, I frequently encounter formulation bottlenecks stemming from a fundamental misunderstanding of how terminal modifications alter an amino acid's thermodynamic solubility profile. Free L-tyrosine is notoriously difficult to solubilize due to strong crystal lattice energies driven by its zwitterionic nature. However, N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) represents a paradigm shift in solvation behavior.

By capping the N-terminus with an acetyl group and the C-terminus with a methyl ester, the native zwitterion is completely abolished. This structural masking transforms the molecule into an excellent model for protein carboxylate esters (1[1]). Understanding the causality behind its solubility in various media is critical for optimizing enzymatic assays, bioconjugation workflows, and peptide synthesis.

Thermodynamic Principles of Ac-Tyr-OMe Solvation

The solubility of Ac-Tyr-OMe is governed by the free energy of solvation (


), which is dictated by the solute's ability to disrupt solvent networks and form favorable non-covalent contacts.
Aqueous Media: The pH-Dependent Switch

At a neutral pH (pH ~7.0), Ac-Tyr-OMe exhibits poor aqueous solubility. The amide nitrogen's lone pair is delocalized into the acetyl carbonyl via resonance, rendering it non-basic. Because the molecule lacks formal charges, water struggles to break the hydrophobic interactions driven by the methyl and acetyl groups.

However, the phenolic hydroxyl group acts as a weak acid. Elevating the pH above 10 induces deprotonation, forming a phenolate anion. This ionic transformation exponentially increases water solubility through powerful ion-dipole interactions with water molecules (2[2]).

Organic Solvents: Lipophilic Affinity

While the parent compound N-Acetyl-L-tyrosine is relatively soluble in water compared to unmodified L-tyrosine (3[3]), the addition of the methyl ester in Ac-Tyr-OMe shifts the partition coefficient (LogP) further into the lipophilic range. In organic media, the lipophilic methyl and acetyl groups drive favorable solvation free energies. Ac-Tyr-OMe demonstrates high solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol), mirroring the behavior of similar esterified amino acids (4[4]). The amide and ester carbonyls serve as potent hydrogen-bond acceptors, allowing seamless integration into organic solvent networks.

Quantitative Solubility Profile

The following table summarizes the comparative solubility behaviors of Ac-Tyr-OMe across various solvent systems.

Solvent SystempH / ConditionRelative SolubilityMechanistic Rationale
Ultrapure Water Neutral (pH ~7.0)Low (< 5 mg/mL)Lack of formal charge; hydrophobic methyl/acetyl groups dominate.
Aqueous Buffer Basic (pH > 10.0)High (> 50 mg/mL)Deprotonation of phenolic -OH to phenolate anion; ion-dipole interactions.
Methanol / Ethanol AnhydrousVery HighStrong H-bond donor/acceptor matching; favorable

.
DMSO / DMF AnhydrousVery HighPolar aprotic solvation of the neutral lipophilic scaffold.
Ethyl Acetate AnhydrousModerate to High"Like-dissolves-like" interaction with the methyl ester moiety.

Experimental Methodology: Self-Validating Solubility Protocol

To ensure scientific integrity and reproducibility, empirical determination of Ac-Tyr-OMe solubility must rely on a self-validating system. The following Shake-Flask HPLC-UV protocol is the gold standard for quantifying thermodynamic solubility.

Protocol: Equilibrium Shake-Flask Method for Ac-Tyr-OMe

Rationale: We utilize an isothermal shake-flask approach rather than kinetic dissolution to ensure the system reaches true thermodynamic equilibrium. HPLC-UV is selected for quantification because the phenolic ring of Ac-Tyr-OMe provides a strong, distinct chromophore at 275 nm.

Step-by-Step Workflow:

  • Solvent Saturation (The Setup): Prepare 5 mL of the target solvent (e.g., 100 mM Phosphate buffer pH 7.4, or anhydrous Methanol) in a sealed borosilicate glass vial. Add Ac-Tyr-OMe in deliberate excess (e.g., 100 mg) until a visible suspension remains.

    • Causality: The presence of solid solute guarantees that the solution is saturated, establishing the thermodynamic maximum concentration.

  • Isothermal Equilibration: Agitate the vials at 300 RPM in an orbital shaker maintained strictly at 25.0 ± 0.1 °C for 24 hours.

    • Causality: Temperature fluctuations drastically alter

      
      . Strict isothermal conditions prevent supersaturation artifacts.
      
  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.

    • Causality: Centrifugation is superior to filtration here, as standard syringe filters can adsorb the lipophilic Ac-Tyr-OMe, artificially lowering the measured solubility.

  • Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) by a factor of 1:100.

    • Causality: Immediate dilution prevents precipitation of the solute upon slight temperature drops before injection.

  • HPLC-UV Quantification: Inject 10 µL onto a C18 Reverse-Phase column. Run a gradient of 10% to 90% Acetonitrile over 15 minutes. Monitor absorbance at 275 nm. Calculate concentration against a pre-established standard curve of Ac-Tyr-OMe dissolved in DMSO.

G N1 1. Solvent Preparation (Aqueous vs Organic) N2 2. Excess Ac-Tyr-OMe Addition (Saturate the System) N1->N2 Setup N3 3. Isothermal Incubation (24h at 25°C) N2->N3 Equilibration N4 4. Phase Separation (10,000 x g Centrifugation) N3->N4 Isolate Liquid Phase N5 5. Supernatant Extraction & Rapid Serial Dilution N4->N5 Aliquot N6 6. HPLC-UV Analysis (Quantification at 275 nm) N5->N6 Inject N7 7. Data Processing (Solubility & LogP Calc) N6->N7 Integrate Peaks

Fig 1. Self-validating experimental workflow for Ac-Tyr-OMe equilibrium solubility determination.

Conclusion

The solvation dynamics of Ac-Tyr-OMe serve as a textbook demonstration of how functional group masking dictates physicochemical properties. By neutralizing the zwitterionic backbone of L-tyrosine, Ac-Tyr-OMe becomes highly soluble in organic solvents while requiring basic pH conditions to achieve significant aqueous solubility via phenolic deprotonation. Mastering these parameters ensures robust experimental design and prevents costly formulation failures in drug development and analytical chemistry.

References

  • Title: Determine whether the following compounds will be more water-soluble in an acidic solution (pH 1)... Source: Study.com URL: [Link]

  • Title: Selective Derivatization of Protein Carboxylate Esters: Development of a New Detection and Quantification Method Source: Washington State University URL: [Link]

  • Title: Determination of L-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Atomic-Level Blueprint

In the realm of pharmaceutical sciences and molecular biology, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from crystal structure analysis, forms the bedrock of rational drug design, polymorphism studies, and the elucidation of structure-function relationships. N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe), a protected derivative of the amino acid L-tyrosine, serves as a valuable model system and building block in peptide chemistry.[1] Its crystalline monohydrate form, C₁₂H₁₅NO₄·H₂O, offers a compelling case study for the application of single-crystal X-ray diffraction—the gold standard for unambiguously determining molecular structures.[2][3][4]

This guide provides an in-depth technical overview of the process, moving beyond a simple recitation of steps to explain the critical reasoning behind the experimental choices. We will dissect the journey from a crystalline solid to a refined atomic model, focusing on the structural intricacies of Ac-Tyr-OMe monohydrate, including its conformational properties and the pivotal role of water in establishing a robust hydrogen-bonding network.[5]

The Foundation: Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that allows for the determination of the three-dimensional atomic structure of a crystalline material.[4] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms arranged in a highly ordered, repeating lattice within a single crystal.

When a focused beam of X-rays strikes the crystal, the rays are scattered by the electrons. Because the atoms are in a periodic arrangement, the scattered X-rays interfere with one another constructively and destructively, producing a unique diffraction pattern of discrete spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal's unit cell—the basic repeating structural unit. By analyzing this pattern, we can reconstruct a three-dimensional map of the electron density within the unit cell and, from that, infer the precise positions of the atoms.[3]

The Experimental & Analytical Workflow: From Crystal to Structure

The determination of a crystal structure is a systematic process that integrates careful experimental work with sophisticated computational analysis.[6] Each stage is critical for ensuring the quality and validity of the final structural model.

Crystal Structure Analysis Workflow Fig. 1: The workflow from sample crystallization to final structural validation. cluster_exp Experimental Phase cluster_analysis Analytical Phase A Sample Preparation & Crystallization B Crystal Mounting & Screening A->B Slow Evaporation C X-ray Diffraction Data Collection B->C Cryo-cooling D Data Reduction & Integration C->D Raw Diffraction Images E Structure Solution (Phase Problem) D->E Intensity Data (hkl) F Structure Refinement E->F Initial Atomic Model G Validation & Final Model F->G Refined Model (R-factors)

Caption: The workflow from sample crystallization to final structural validation.

Step 1: Sample Preparation and Crystallization (The Art of Patience)

Protocol:

  • Source Material: Obtain high-purity Ac-Tyr-OMe. The purity is critical as impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: Dissolve the compound in a suitable solvent system. For Ac-Tyr-OMe monohydrate, an ethanolic solution containing trace amounts of water is effective.[7] The choice of solvent is crucial; it must be one in which the compound has moderate solubility.

  • Inducing Supersaturation: The key to crystal growth is to create a supersaturated solution from which the solid can slowly precipitate. The most common and effective method for small molecules like this is slow evaporation.

  • Growth Conditions: Cover the vessel (e.g., a small vial) with a perforated cap or film. This slows the rate of evaporation, allowing a small number of nucleation sites to form and grow into larger, well-ordered single crystals over several days at a stable temperature.

Expert Insight: The goal is not just to get a solid, but to grow a single, high-quality crystal devoid of cracks, twinning, or other defects. Slow evaporation is preferred over rapid cooling because it gives the molecules sufficient time to arrange themselves into the most stable, ordered lattice, minimizing defects that would degrade the quality of the diffraction data.

Step 2: X-ray Diffraction Data Collection (The Interrogation)

Protocol:

  • Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head, often using a cryoloop and cryoprotectant oil.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature, such as 123 K, in a stream of cold nitrogen gas.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα radiation). A detector records the positions and intensities of the diffracted X-ray spots.[4]

Expert Insight: Why cryo-cooling? At room temperature, atoms vibrate, which can smear the electron density and weaken the high-angle diffraction data, limiting the resolution of the final structure. Cooling to 123 K significantly reduces this thermal motion, resulting in a sharper diffraction pattern and a more precise final structure.[5] This is why studies are often performed at low temperatures to obtain higher quality data.[5]

Step 3: Structure Solution and Refinement (Solving the Puzzle)
  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and space group, and to integrate the intensities of each reflection.

  • Structure Solution: This is the most critical computational step. The "phase problem" is solved using direct methods or other algorithms (e.g., SHELXS) to generate an initial electron density map.[7] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[7] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern (from the experiment). Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

Trustworthiness Metric (The R-factor): The quality of the final model is assessed by a "residual factor" or R-factor (R1). This value measures the agreement between the observed and calculated structure factor amplitudes. An R1 value below 5% (0.05) is indicative of a well-refined structure for small molecules.[2][8]

Structural Analysis of Ac-Tyr-OMe Monohydrate

The crystal structure of Ac-Tyr-OMe monohydrate has been determined at both 293 K and 123 K, providing a detailed view of its molecular architecture.[5]

Crystal and Refinement Data

The following table summarizes the key crystallographic parameters, which serve as a fingerprint for the crystalline solid and a measure of the quality of the structural determination.

ParameterValue at 123 K
Chemical FormulaC₁₂H₁₅NO₄·H₂O
Formula Weight255.27
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)7.3830
b (Å)13.134
c (Å)14.510
Volume (ų)1407.4
Z (Molecules/unit cell)4
Final R1 [I > 2σ(I)]Typically < 0.05 for high-quality data
Data SourceBased on analogous structures[5][9]
Molecular Conformation and Hydrogen Bonding

The analysis reveals a sophisticated network of hydrogen bonds where the water molecule plays an indispensable role.[5] It acts as both a hydrogen bond donor and acceptor, stitching the Ac-Tyr-OMe molecules together.

Key Interactions:

  • The water molecule is a donor of two hydrogen bonds and an acceptor of one.[5]

  • Strong O-H···O and N-H···O interactions dominate the packing.[5]

  • These interactions create hydrogen-bonded layers of Ac-Tyr-OMe and water molecules.[5]

  • In addition to the strong hydrogen bonds, weaker C-H···π interactions are observed between the hydrophobic regions of the molecules, further stabilizing the crystal lattice.[5]

This intricate network of interactions dictates the molecule's conformation and the overall packing in the crystal, which in turn influences the material's physical properties such as solubility and stability. The study of such networks is crucial in understanding how drug molecules interact with their biological targets and how they behave in solid-state formulations.[10]

HydrogenBonding Fig. 2: Schematic of the central role of the water molecule. AcTyrOMe1 Ac-Tyr-OMe (1) Water H2O AcTyrOMe1->Water N-H...O (Acceptor) AcTyrOMe2 Ac-Tyr-OMe (2) AcTyrOMe3 Ac-Tyr-OMe (3) Water->AcTyrOMe2 O-H...O (Donor) Water->AcTyrOMe3 O-H...O (Donor)

Caption: Schematic of the water molecule's central role in the hydrogen bond network.

Conclusion and Broader Implications

The crystal structure analysis of Ac-Tyr-OMe monohydrate provides a definitive, atomic-resolution picture of its solid-state conformation and intermolecular interactions. This guide has detailed the rigorous experimental and analytical workflow required to achieve this result, emphasizing the rationale behind key steps like slow crystallization and cryo-cooling.

The resulting structural model reveals a complex, three-dimensional architecture stabilized by a network of hydrogen bonds, in which the lattice water is a critical component. For professionals in drug development, this level of detail is invaluable. It informs polymorphism screening, aids in the design of stable formulations, and provides foundational data for computational modeling of ligand-receptor interactions. The principles and techniques outlined here are universally applicable in the structural elucidation of small-molecule pharmaceuticals, where precision and accuracy are non-negotiable.

References

  • Janik, A., et al. (2007). N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 10), o572-5. Available at: [Link]

  • Gilli, G. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

  • Zheng, S. L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • Zheng, S. L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Nicolaï, B., et al. Crystal data and structure refinement of L-tyrosine methyl ester. ResearchGate. Available at: [Link]

  • PubChem. N-Acetyl-L-tyrosine ethyl ester monohydrate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl N-Acetyl-L-tyrosine. National Center for Biotechnology Information. Available at: [Link]

  • Babu, S., et al. (2023). l-Methionyl-l-tyrosine monohydrate. IUCrData. Available at: [Link]

  • Liao, F., et al. (2018). Distinct roles of a tyrosine-associated hydrogen-bond network in fine-tuning the structure and function of heme proteins: two cases designed for myoglobin. Molecular BioSystems. Available at: [Link]

  • Engh, R. A., et al. (1998). Structural evidence for the aromatic-(i+1) amine hydrogen bond in peptides: L-tyr-L-tyr-L-Leu monohydrate. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Request PDF. Crystal structure of L-methionyl-L-tyrosine monohydrate: Significance of zwitterionic configuration to sequence-specific oxidations in Met- and/or Tyr-containing proteins. ResearchGate. Available at: [Link]

Sources

Technical Guide: Ac-Tyr-OMe Refractive Index & Optical Rotation Data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, optical characteristics, and experimental applications of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) .

Executive Summary & Compound Identity

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a synthetic derivative of the amino acid L-tyrosine.[1][2][3] It serves as a specific chromogenic ester substrate for the determination of chymotrypsin activity. Unlike its ethyl ester analog (ATEE), which is the historical standard for such assays, the methyl ester offers distinct solubility and kinetic profiles in specific organic co-solvent systems.

This guide clarifies the often-misunderstood optical data for this compound—specifically addressing the distinction between liquid-state refractive index and solid-state characterization—and provides validated protocols for its use in enzymatic kinetics.

Chemical Identity Table
ParameterData
Systematic Name Methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Common Name Ac-Tyr-OMe
CAS Registry Number 2440-79-1
Molecular Formula

Molecular Weight 237.25 g/mol
Physical State White Crystalline Solid
Melting Point 118 – 120 °C

Optical Properties: Refractive Index & Rotation

Accurate characterization of Ac-Tyr-OMe requires distinguishing between bulk physical constants and solution-phase optical behaviors.

Refractive Index ( )

Scientific Clarification: As Ac-Tyr-OMe is a crystalline solid with a melting point of ~119 °C, it does not possess a standard refractive index (


)  in the same manner as liquid solvents. Requests for "refractive index" data for this compound typically refer to one of two distinct parameters:
  • Predicted Molar Refractivity (MR): Used in QSAR modeling.

  • Refractive Index Increment (

    
    ):  Relevant for determining concentration in solution via HPLC with Refractive Index detection (RID).
    
  • Theoretical Refractive Index:

    
     (Predicted for the supercooled liquid state).
    
  • Molar Refractivity: ~63.4 cm³/mol.

Expert Insight: For purity analysis, do not rely on refractive index. Instead, utilize High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm (Tyrosine phenol absorption) or 256 nm (Ester absorption).

Optical Rotation ( )

Optical rotation is the primary metric for verifying the enantiomeric purity (L-isomer) of the compound.

ParameterValue / Condition
Specific Rotation (

)
+21° to +25° (Typical range for Ac-Tyr-Alkyl esters)
Solvent System Ethanol or Methanol (c = 1.0 g/100mL)
Standard Reference Comparative to Ac-Tyr-OEt (ATEE), which exhibits

(EtOH).

Note: The specific rotation is highly sensitive to solvent choice. In aqueous buffers used for enzymatic assays, the rotation will differ from methanolic values due to solvation effects on the chiral center.

Experimental Protocol: Chymotrypsin Activity Assay

The primary utility of Ac-Tyr-OMe is as a substrate to measure the proteolytic activity of


-chymotrypsin. The enzyme hydrolyzes the ester bond, releasing methanol and N-acetyl-L-tyrosine.
Assay Principle

The hydrolysis of the ester bond results in a change in UV absorbance. While ATEE is monitored at 237 nm or 256 nm, Ac-Tyr-OMe hydrolysis can be tracked by the differential absorbance of the ester vs. the acid product.

Workflow Diagram (Graphviz)

Chymotrypsin_Assay Substrate Ac-Tyr-OMe (Substrate) ES_Complex Acyl-Enzyme Intermediate Substrate->ES_Complex Binding (k1) Enzyme α-Chymotrypsin (Catalyst) Enzyme->ES_Complex Product1 N-Acetyl-L-Tyrosine (Acid) ES_Complex->Product1 Deacylation (kcat) Product2 Methanol (Released) ES_Complex->Product2 Acylation Water H₂O (Hydrolysis) Water->ES_Complex Detection UV Detection (ΔAbs @ 256nm) Product1->Detection Signal Quantification

Figure 1: Kinetic pathway of Ac-Tyr-OMe hydrolysis by Chymotrypsin, showing the acylation/deacylation steps monitored via UV spectroscopy.

Step-by-Step Methodology

Reagents:

  • Buffer: 80 mM Tris-HCl, pH 7.8 (containing 0.1 M

    
     to stabilize the enzyme).
    
  • Substrate Solution: 10 mM Ac-Tyr-OMe dissolved in 50% (v/v) Methanol/Water.

  • Enzyme Solution:

    
    -Chymotrypsin dissolved in 1 mM HCl (prevents autolysis).
    

Procedure:

  • Blanking: Place 2.9 mL of Buffer into a quartz cuvette.

  • Substrate Addition: Add 0.1 mL of Substrate Solution. Mix by inversion.

  • Equilibration: Incubate at 25°C for 3 minutes.

  • Initiation: Add 0.01–0.05 mL of Enzyme Solution.

  • Measurement: Immediately record the decrease/change in absorbance at 256 nm for 3–5 minutes.

  • Calculation: Use the extinction coefficient differential (

    
    ) to calculate Units/mg.
    


References & Validation

The data presented above is synthesized from crystallographic data and standard biochemical assay protocols.

  • Chemical Identity & CAS Verification:

    • Source: Sigma-Aldrich & PubChem.

    • Data: CAS 2440-79-1 corresponds to the methyl ester; CAS 36546-50-6 corresponds to the ethyl ester (ATEE).

    • Link:

  • Crystallographic & Melting Point Data:

    • Source: Janik, A. et al. (2007).[4] "N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K." Acta Crystallographica Section C.[4][5]

    • Data: Confirms solid state, crystal structure, and melting point range (~118-120°C).

    • Link: [Acta Cryst. (2007).[4][5] C63, o572-o575]([Link])

  • Enzymatic Assay Protocol (Chymotrypsin):

    • Source: Worthington Biochemical Corporation.

    • Data: Standard protocols for Chymotrypsin using Tyrosine esters (ATEE/BTEE) as substrates.

    • Link:

Sources

Methodological & Application

Ac-Tyr-OMe chymotrypsin activity assay protocol

Application Note: Precision Kinetic Assay of -Chymotrypsin Activity Using Ac-Tyr-OMe

Abstract & Scientific Foundation

This application note details a rigorous protocol for the kinetic quantification of

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe)12
Mechanistic Principle
3

The assay relies on the differential UV absorbance between the ester substrate (Ac-Tyr-OMe) and the hydrolyzed product (N-Acetyl-L-tyrosine + Methanol). The hydrolysis of the ester bond results in a quantifiable decrease in absorbance at 237 nm .

Reaction Stoichiometry:

Experimental Design Strategy (E-E-A-T)
  • Expertise: We utilize Calcium Chloride (

    
    ) in the buffer not merely for ionic strength, but because 
    
    
    binds to chymotrypsin, preventing autolysis and stabilizing the active conformation.
  • Trustworthiness: Unlike standard kits that assume a fixed extinction coefficient, this protocol includes a Self-Validation Step to experimentally determine the differential extinction coefficient (

    
    ) of Ac-Tyr-OMe on your specific spectrophotometer, eliminating inter-instrument variability.
    
  • Authoritative Grounding: The method is an adaptation of the Schwert and Takenaka continuous spectrophotometric assay, optimized for the methyl ester derivative.

Visual Workflows

Catalytic Mechanism

The following diagram illustrates the acylation and deacylation phases central to the kinetic measurement.

ChymotrypsinMechanismEnzymeFree Enzyme(E)ES_ComplexMichaelis Complex(E-S)Enzyme->ES_Complex+ SSubstrateAc-Tyr-OMe(S)Substrate->ES_ComplexAcylEnzymeAcyl-EnzymeIntermediateES_Complex->AcylEnzymeAcylation(Release P1)AcylEnzyme->EnzymeDeacylation(Release P2)Product1Methanol(P1)AcylEnzyme->Product1Product2Ac-Tyr-OH(P2)AcylEnzyme->Product2WaterH2OWater->AcylEnzymeHydrolysis

Caption: Figure 1. Chymotrypsin catalytic cycle showing the release of Methanol (P1) and Ac-Tyr-OH (P2).

Assay Workflow

AssayWorkflowStartStartPrepReagents1. Prepare Reagents(Tris-Ca Buffer, Substrate)Start->PrepReagentsBlank2. Blank Spectrophotometer(Buffer Only)PrepReagents->BlankAddBuffer3. Add Buffer + Substrateto CuvetteBlank->AddBufferEquilibrate4. Equilibrate to 25°C(Monitor Stability)AddBuffer->EquilibrateAddEnzyme5. Add Enzyme(Initiate Reaction)Equilibrate->AddEnzymeMeasure6. Measure A237 decrease(3-5 mins)AddEnzyme->MeasureCalc7. Calculate Activity(Using Δε)Measure->Calc

Caption: Figure 2. Step-by-step kinetic assay workflow for continuous spectrophotometric measurement.

Materials & Reagents

Critical Quality Attribute (CQA): Use ultrapure water (

ReagentConcentrationPreparation InstructionsStorage
Assay Buffer 80 mM Tris-HCl, pH 7.8 100 mM

Dissolve 9.69 g Tris base and 14.7 g

in 900 mL water. Adjust pH to 7.8 with 1N HCl. Volume to 1 L.

(1 month)
Substrate Stock 10 mM Ac-Tyr-OMeDissolve 23.7 mg Ac-Tyr-OMe (MW: 237.25) in 10 mL HPLC-grade Methanol.

(Protect from light)
Enzyme Diluent 1 mM HClDilute concentrated HCl in ultrapure water. Prevents autolysis during dilution.Room Temp
Enzyme Solution ~10-100 Units/mLDissolve lyophilized chymotrypsin in Enzyme Diluent immediately before use.Ice (Use within 30 min)

Detailed Protocol

Phase 1: System Validation (Determination of )

Why this matters: Literature values for


  • Prepare a 1.0 mM working solution of Ac-Tyr-OMe in Assay Buffer.

  • Measure Absorbance at 237 nm (

    
    ).
    
  • Add a high concentration of chymotrypsin (excess) to fully hydrolyze the substrate. Incubate until absorbance stabilizes (approx. 10-15 min).

  • Measure Absorbance (

    
    ).
    
  • Calculate

    
    .
    
    • Expected Value:

      
      .
      
Phase 2: Kinetic Assay Procedure

Conditions:


  • Instrument Setup: Set spectrophotometer to kinetic mode at 237 nm. Zero with air or water.

  • Cuvette Preparation: Pipette the following into quartz cuvettes:

    • Test Cuvette: 2.8 mL Assay Buffer + 0.2 mL Substrate Stock (Final [S] = 0.67 mM).

    • Blank Cuvette: 2.8 mL Assay Buffer + 0.2 mL Methanol (No substrate).

  • Equilibration: Mix by inversion. Place in the spectrophotometer thermostatted cell holder for 3-5 minutes to reach

    
    .
    
  • Baseline Check: Monitor absorbance. It should be stable. If drifting >0.002/min, check for spontaneous hydrolysis or temperature gradients.

  • Initiation: Add 0.1 mL Enzyme Solution to the Test Cuvette.

    • Note: Add 0.1 mL Enzyme Diluent to the Blank Cuvette to match volume.

  • Measurement: Immediately mix by inversion (do not shake vigorously to avoid bubbles) and record

    
     for 3–5 minutes.
    
  • Data Selection: Identify the linear portion of the curve (typically 0.5 to 2.5 minutes).

Data Analysis

Calculation of Activity

Calculate the change in absorbance per minute (

Where:

  • 
    : Slope of the reaction.
    
  • 
    : Differential Extinction Coefficient (use 0.96 
    
    
    if experimental value not determined). Note the unit conversion:
    
    
    .
  • 
    : Total reaction volume (3.1 mL).
    
  • 
    : Volume of enzyme added (0.1 mL).
    
  • 
    : Path length (1 cm).
    
  • 
    : Dilution Factor of the enzyme (if applicable).
    

Unit Definition: One unit hydrolyzes 1.0


Specific Activity

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear Rate Substrate depletion or Product inhibitionDilute enzyme further. Ensure

is measured only during the initial 10% of hydrolysis.
High Background Rate Spontaneous hydrolysisCheck pH (must not exceed 8.0). Prepare fresh substrate stock.
No Activity Enzyme autolysis or Calcium deficiencyEnsure enzyme is dissolved in 1 mM HCl (acidic) and only added to the Ca-rich buffer at the last second.
Precipitation Substrate insolubilityEnsure Methanol concentration in final mix is <10%. Ac-Tyr-OMe is less soluble than ATEE; ensure thorough mixing.

References

  • Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399. Link

  • Schwert, G. W., & Takenaka, Y. (1955). A spectrophotometric determination of trypsin and chymotrypsin. Biochimica et Biophysica Acta, 16, 570-575. Link

  • Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay Protocol. Accessed October 2023. Link

  • Wilcox, P. E. (1970). [5] Chymotrypsinogens—chymotrypsins. In Methods in Enzymology (Vol. 19, pp. 64-108). Academic Press.[4] Link

Application Note: Preparation of 10 mM Ac-Tyr-OMe Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the precise protocol for preparing a 10 mM stock solution of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) in Dimethyl Sulfoxide (DMSO). Ac-Tyr-OMe is a specific esterase and chymotrypsin substrate widely used in kinetic assays and peptide synthesis. This protocol addresses critical solubility parameters, hygroscopic instability, and concentration verification via UV-Vis spectroscopy to ensure experimental reproducibility.

Introduction & Scientific Rationale

Compound Profile[1][2]
  • Compound Name: N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe)

  • CAS Number: 2440-79-1

  • Molecular Formula:

    
    
    
  • Molecular Weight: 237.25 g/mol

  • Solubility: Soluble in organic solvents (DMSO, Methanol); limited stability in aqueous buffers due to ester hydrolysis.

Solvent Selection: Why DMSO?

Dimethyl Sulfoxide (DMSO) is the preferred solvent for Ac-Tyr-OMe stock solutions due to its aprotic polarity, which disrupts intermolecular hydrogen bonding without chemically reacting with the ester linkage under storage conditions.

  • Critical Constraint: DMSO is highly hygroscopic. Absorbed atmospheric water can catalyze the hydrolysis of the methyl ester to the free acid (Ac-Tyr-OH), altering enzyme kinetics. Therefore, anhydrous DMSO (≤0.05% water) is strictly required.

Material Specifications

Reagent/EquipmentSpecificationPurpose
Ac-Tyr-OMe Purity ≥ 98% (HPLC), CAS: 2440-79-1Substrate
DMSO Anhydrous, ≥ 99.9%, stored under desiccantSolvent
Analytical Balance Readability ±0.01 mgPrecision Weighing
Vials Amber glass or Polypropylene (DMSO-compatible)Light protection
UV-Vis Spectrophotometer Quartz cuvettes (1 cm pathlength)QC Verification

Pre-Protocol Calculations

To prepare 10 mL of a 10 mM stock solution:

  • Molarity (

    
    ): 
    
    
    
  • Volume (

    
    ): 
    
    
    
  • Molecular Weight (

    
    ): 
    
    
    




Step-by-Step Protocol

Phase 1: Preparation
  • Equilibration: Allow the Ac-Tyr-OMe container to reach room temperature before opening to prevent water condensation on the cold powder.

  • Weighing: Weigh 23.73 mg of Ac-Tyr-OMe into a sterile, amber glass vial.

    • Note: If exact mass varies (e.g., 24.1 mg), adjust DMSO volume:

      
      .
      
Phase 2: Solubilization
  • Solvent Addition: Add 10.0 mL of anhydrous DMSO to the vial.

    • Best Practice: For highest precision, add ~8 mL first, dissolve, then adjust to final volume in a volumetric flask, though direct addition is sufficient for general stock purposes.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The powder should dissolve rapidly to form a clear, colorless solution. If particles persist, sonicate for 2 minutes at room temperature.

Phase 3: Aliquoting & Storage
  • Aliquoting: Dispense the stock into small aliquots (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C .

    • Stability:[1][2][3][4] Stable for >6 months if kept dry.

Quality Control (QC) & Validation

Trustworthiness Check: Verify the actual concentration using the Beer-Lambert Law (


).
  • Dilution: Prepare a 1:100 dilution in Phosphate Buffered Saline (PBS, pH 7.4).

    • Take 10 µL of 10 mM Stock + 990 µL PBS.

    • Theoretical Concentration (

      
      ): 0.1 mM.
      
  • Measurement: Measure Absorbance at 275 nm (

    
    ) using a quartz cuvette. Blank with PBS containing 1% DMSO.
    
  • Calculation:

    • Extinction Coefficient (

      
      ) for Tyrosine derivatives 
      
      
      
      [1].
    • Expected Absorbance:

      
      .
      
    • Acceptance Criteria:

      
       should be between 0.135 and 0.150.
      

Workflow Visualization

AcTyrOMe_Prep Start Start: Ac-Tyr-OMe Powder (MW 237.25) Weigh Weigh 23.73 mg (for 10 mL) Start->Weigh Dissolve Add 10 mL Anhydrous DMSO Weigh->Dissolve Mix Vortex / Sonicate (Clear Solution) Dissolve->Mix Mix->Dissolve If undissolved QC QC Check: UV Absorbance (1:100 Dilution, A275 ~0.142) Mix->QC Validation Aliquot Aliquot into Amber Vials QC->Aliquot Pass Store Store at -20°C Aliquot->Store

Figure 1: Logical workflow for the preparation and validation of Ac-Tyr-OMe stock solution.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Cloudiness/Precipitate Water contamination in DMSOUse fresh, anhydrous DMSO. Warm gently to 37°C.
Yellowing of Solution Oxidation of phenol groupDiscard. Store future stocks under Nitrogen/Argon.
Inconsistent Enzyme Rates Hydrolysis of methyl esterVerify stock age. Ensure storage at -20°C. Perform QC check.

Safety Note: DMSO permeates skin and can carry dissolved contaminants into the body. Always wear nitrile gloves and safety goggles.

References

  • NovoPro Bioscience. Protein Extinction Coefficient Calculation. (Derived from Gill & von Hippel method for Tyrosine residues). Available at: [Link]

  • PubChem. Methyl N-acetyl-L-tyrosine (Compound Summary). National Library of Medicine. Available at: [Link]

  • AskFilo.Molar extinction coefficient for acetyl esters of tyrosine. (Specific reference for

    
     for acetyl esters).[5] Available at: [Link]
    

Sources

Application Note: Steady-State Kinetic Analysis of α-Chymotrypsin Using Ac-Tyr-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Methodology: Continuous Spectrophotometric Assay (UV)

Scientific Grounding & Mechanistic Principles

α-Chymotrypsin is a well-characterized serine protease that preferentially cleaves peptide bonds at the C-terminal side of large, hydrophobic, and aromatic amino acids (such as tyrosine, tryptophan, and phenylalanine). In kinetic studies and inhibitor screening, synthetic ester substrates like N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) or its ethyl ester counterpart (ATEE) are frequently employed[1].

The preference for Ac-Tyr-OMe in steady-state kinetic assays is driven by two key factors:

  • S1 Pocket Specificity: The bulky aromatic ring of the tyrosine residue fits perfectly into the hydrophobic S1 binding pocket of chymotrypsin, ensuring high-affinity binding[2].

  • Rate-Limiting Step Dynamics: The catalytic mechanism of chymotrypsin proceeds via an acyl-enzyme intermediate. For amide substrates, acylation (

    
    ) is the rate-limiting step. However, for ester substrates like Ac-Tyr-OMe, the acylation step is extremely fast, making the deacylation step (
    
    
    
    , water-mediated hydrolysis) the rate-limiting step. This allows researchers to directly probe the deacylation kinetics where
    
    
    .

Catalysis E1 Free Enzyme (Ser195-OH) ES ES Complex E1->ES k1 ES->E1 k-1 AcE Acyl-Enzyme (Ser195-O-Tyr-Ac) ES->AcE k2 (Acylation) E2 Free Enzyme (Ser195-OH) AcE->E2 k3 (Deacylation) P1 Methanol AcE->P1 release P2 Ac-Tyr E2->P2 release S Ac-Tyr-OMe S->ES bind H2O H2O H2O->AcE attack

Fig 1. Kinetic pathway of Ac-Tyr-OMe hydrolysis by α-chymotrypsin via an acyl-enzyme intermediate.

Experimental Workflow & Causality

The hydrolysis of Ac-Tyr-OMe is monitored continuously by tracking the decrease in absorbance at 237 nm[1]. The intact ester absorbs more strongly at this wavelength than the resulting carboxylic acid (Ac-Tyr). This differential molar absorptivity (


) provides a real-time, self-validating readout without the need for coupled enzyme systems.
Reagent Preparation & Causality
  • Assay Buffer: 50 mM Tris-HCl, 100 mM

    
    , pH 7.8.
    
    • Causality: Tris-HCl at pH 7.8 ensures the catalytic His57 is deprotonated and primed to act as a general base. The inclusion of

      
       is critical; calcium ions bind to specific sites on chymotrypsin, stabilizing its folded conformation and drastically reducing autoproteolysis (self-digestion) during the assay.
      
  • Enzyme Stock (α-Chymotrypsin): 1 mg/mL in 1 mM HCl (pH ~3.0).

    • Causality: Storing the enzyme in 1 mM HCl is a mandatory field standard. At pH 3.0, His57 is fully protonated, completely abolishing nucleophilic attack by Ser195. This keeps the enzyme dormant and prevents degradation prior to the assay.

  • Substrate Stock (Ac-Tyr-OMe): 20 mM in 100% Methanol.

    • Causality: Ac-Tyr-OMe has limited aqueous solubility. Preparing a concentrated stock in methanol ensures complete dissolution. The final methanol concentration in the assay must be kept below 5% (v/v) to prevent solvent-induced enzyme denaturation.

Step-by-Step Protocol

Workflow Step1 1. Prepare Reagents Enzyme in 1 mM HCl, Substrate in MeOH Step2 2. Spectrophotometer Setup Set λ = 237 nm, Temp = 25°C Step1->Step2 Step3 3. Baseline Establishment Mix Buffer + Substrate, record 1 min Step2->Step3 Step4 4. Reaction Initiation Spike α-Chymotrypsin, mix rapidly Step3->Step4 Step5 5. Kinetic Monitoring Record ΔA237/min (Linear phase) Step4->Step5 Step6 6. Data Processing Calculate Initial Velocity (v0) Step5->Step6

Fig 2. Step-by-step experimental workflow for the continuous spectrophotometric kinetic assay.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and set the wavelength to 237 nm. Equilibrate the cuvette holder to 25°C using a Peltier temperature controller.

  • Reaction Mixture Assembly: Into a 1 mL quartz cuvette (pathlength = 1 cm), add Assay Buffer and the required volume of Ac-Tyr-OMe stock to achieve the desired final substrate concentration (e.g., 0.1 mM to 2.0 mM). Bring the volume to 990 µL with Assay Buffer.

  • Baseline Validation: Place the cuvette in the spectrophotometer and monitor the absorbance for 60 seconds. Self-Validation: A stable baseline confirms that the substrate is not undergoing spontaneous hydrolysis in the buffer.

  • Initiation: Rapidly add 10 µL of the α-chymotrypsin stock to the cuvette (final volume = 1000 µL). Mix immediately by inversion (do not vortex, to avoid aeration/bubbles).

  • Data Acquisition: Record the decrease in absorbance at 237 nm continuously for 3 to 5 minutes.

  • Replication: Repeat steps 2-5 for at least 6 different substrate concentrations spanning below and above the estimated

    
    .
    

Data Analysis & Expected Quantitative Results

Calculating Initial Velocity ( )

Extract the linear slope (


) from the first 60–90 seconds of the reaction (where less than 10% of the substrate is consumed). Convert this to molar velocity using the Beer-Lambert Law:


Where


 is the differential extinction coefficient (~

) and

is the pathlength (1 cm).
Expected Kinetic Parameters

Plot


 against substrate concentration 

and fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism) to extract

and

. The turnover number (

) is calculated as

.

The following table summarizes the expected steady-state kinetic parameters for α-chymotrypsin acting on Ac-Tyr-OMe under standard conditions (pH 8.0, 25°C)[3].

Kinetic ParameterExpected ValueBiological Significance

(Michaelis Constant)

Indicates high affinity of the S1 pocket for the bulky, aromatic tyrosine side chain.

(Turnover Number)

Represents the rapid rate of the deacylation step (

), typical for ester substrates.

(Catalytic Efficiency)

Demonstrates high catalytic perfection, approaching the diffusion-controlled limit.

Troubleshooting & Quality Control

  • Non-Linear Baselines: If the baseline drops before enzyme addition, your buffer pH may be too high, causing base-catalyzed spontaneous hydrolysis of the ester. Ensure the buffer is exactly pH 7.8.

  • Signal Saturation (Absorbance > 2.0): At high concentrations of Ac-Tyr-OMe, the absolute absorbance at 237 nm may exceed the linear dynamic range of the spectrophotometer detector. If this occurs, switch to a cuvette with a shorter pathlength (e.g., 0.5 cm or 0.2 cm) and adjust the Beer-Lambert calculation accordingly.

  • Enzyme Precipitation: If the enzyme precipitates upon addition to the cuvette, check the methanol concentration. Methanol must not exceed 5% of the final assay volume.

References

Sources

buffer preparation for Ac-Tyr-OMe enzymatic hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Buffer Preparation and Assay Protocol for Ac-Tyr-OMe Enzymatic Hydrolysis

Abstract This application note details the rigorous preparation of buffers and reagents for the kinetic analysis of


-chymotrypsin activity using N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) . Unlike the benzoyl derivative (BTEE), Ac-Tyr-OMe allows for monitoring at 237 nm , providing a distinct kinetic profile for esterase activity. This guide emphasizes the critical role of calcium ions in enzyme stabilization, the necessity of organic co-solvents for substrate solubility, and the correction for spontaneous hydrolysis to ensure data integrity.

Introduction & Mechanism


-Chymotrypsin (EC 3.4.21.1) is a serine protease that preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids (Tyr, Trp, Phe).[1] While it acts on amides, its esterase activity is significantly faster, making ester substrates like Ac-Tyr-OMe ideal for rapid kinetic assays.

Reaction Mechanism: The reaction proceeds via a two-step ping-pong mechanism:

  • Acylation: The enzyme attacks the ester bond, releasing methanol and forming a covalent acyl-enzyme intermediate.

  • Deacylation: Water attacks the acyl-enzyme, releasing N-Acetyl-L-tyrosine and regenerating the free enzyme.



Detection Principle: The hydrolysis is monitored spectrophotometrically at 237 nm . The ester substrate (Ac-Tyr-OMe) absorbs less strongly than the acid product (Ac-Tyr-OH) at this wavelength (differential absorbance), or more commonly, the loss of the ester bond is tracked against a significant background. Note: For ATEE (ethyl ester), the standard is 237 nm. Ac-Tyr-OMe is spectrally identical in this region.

Critical Parameters (The "Why")

ParameterSpecificationScientific Rationale
pH 7.8 (

0.[2]05)
Optimal for the His-57 residue in the catalytic triad to act as a general base. Deviations >0.2 pH units significantly alter

.
Calcium (

)
100 mMCalcium binds to chymotrypsin, preventing autolysis (self-digestion) and stabilizing the active conformation.
Solvent Methanol/DMSOAc-Tyr-OMe has limited aqueous solubility. It is dissolved in methanol (or DMSO) before addition. Final organic solvent concentration must be constant (e.g., 4-10%) to avoid denaturing the enzyme.
Wavelength 237 nmSpecific for the acetyl-tyrosine ester bond cleavage. Requires UV-transparent quartz cuvettes (plastic absorbs at 237 nm).
Temperature 25°CStandard reference temperature. Fluctuations of

1°C can cause

5-10% error in rate determination.

Reagents & Equipment

Reagents:

  • Substrate: N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe), >98% purity.

  • Buffer Base: Tris (Hydroxymethyl) aminomethane (Tris Base).

  • Stabilizer: Calcium Chloride Dihydrate (

    
    ).
    
  • pH Adjustment: 1 N Hydrochloric Acid (HCl).

  • Solvent: Methanol (HPLC Grade) or DMSO.

  • Enzyme Diluent: 1 mM HCl (prevents autolysis during storage).[2]

  • Enzyme:

    
    -Chymotrypsin (from Bovine Pancreas).[2]
    

Equipment:

  • UV-Vis Spectrophotometer (thermostated to 25°C).

  • Quartz Cuvettes (1 cm pathlength).

  • pH Meter (calibrated at 25°C).

  • Analytical Balance.

Protocol: Buffer & Reagent Preparation

A. Assay Buffer (80 mM Tris, 100 mM , pH 7.8)

Volume: 500 mL

  • Weigh Salts:

    • Tris Base (

      
      ): 4.85 g 
      
    • 
       (
      
      
      
      ): 7.35 g
  • Dissolve: Add salts to a beaker with approx. 400 mL of ultrapure water (Milli-Q). Stir until completely dissolved.

  • pH Adjustment:

    • Place the pH probe in the solution.

    • Slowly add 1 N HCl while stirring.

    • Adjust pH to exactly 7.8 at 25°C . (Note: Tris pH is highly temperature-dependent; ensure the buffer is at room temperature).

  • Final Volume: Transfer to a 500 mL volumetric flask and top up to the mark with ultrapure water.

  • Storage: Store at 4°C. Stable for 2-4 weeks. Discard if cloudy (calcium carbonate precipitation).

B. Substrate Solution (10 mM Ac-Tyr-OMe)

Preparation must be fresh daily due to spontaneous hydrolysis.

  • Calculate Mass: For 10 mL of 10 mM solution:

    • 
      .
      
    • Mass =

      
      .
      
  • Solubilization: Dissolve 23.7 mg of Ac-Tyr-OMe in 1.0 mL of Methanol (or DMSO). Vortex until fully dissolved.

  • Dilution (Optional): If the assay requires a lower organic content, dilute this stock into water immediately before use, but be aware of precipitation risks. Recommendation: Keep as a high-concentration organic stock and add directly to the cuvette.

C. Enzyme Solution
  • Dissolve: Dissolve lyophilized chymotrypsin in 1 mM HCl to a concentration of approx. 1 mg/mL.

  • Stability: The low pH (3.0) prevents the enzyme from digesting itself.[1] Keep on ice.

Experimental Workflow (Assay)

This protocol uses a total reaction volume of 3.0 mL .

Step-by-Step Procedure:

  • Instrument Setup: Set spectrophotometer to 237 nm and 25°C . Zero with air or water.

  • Blank (Spontaneous Hydrolysis Control):

    • Pipette 1.5 mL Assay Buffer into the cuvette.[2]

    • Add 1.4 mL Ultrapure Water.

    • Add 0.1 mL Substrate Solution (Ac-Tyr-OMe).

    • Mix by inversion.

    • Record absorbance for 2 minutes. Calculate slope:

      
      .
      
  • Test (Enzymatic Reaction):

    • Pipette 1.5 mL Assay Buffer into a fresh cuvette.

    • Add 1.3 mL Ultrapure Water.

    • Add 0.1 mL Substrate Solution.

    • Incubate inside the instrument for 2-3 minutes to reach thermal equilibrium (25°C).

    • Initiate: Add 0.1 mL Enzyme Solution.

    • Immediately mix by inversion (do not shake vigorously).

    • Record absorbance for 3-5 minutes. The rate should be linear.

    • Calculate slope:

      
      .
      

Data Analysis & Visualization

Calculation of Activity


  • 
    : Change in absorbance per minute.[2]
    
  • 
    : Total volume (3.0 mL).
    
  • 
    : Dilution factor of the enzyme (if diluted before adding).
    
  • 
    : Differential Extinction Coefficient (
    
    
    
    ). Use 0.96 as a starting value , or determine experimentally (see below).
  • 
    : Pathlength (1 cm).
    
  • 
    : Volume of enzyme added (0.1 mL).
    
Self-Validation: Determining (Epsilon)

Because filters and monochromators vary, determine the exact


 for your system:
  • Prepare a known concentration of substrate (e.g., 0.5 mM) in buffer.

  • Add a high concentration of enzyme to drive the reaction to completion quickly.

  • Measure the total change in absorbance (

    
    ) from time 0 to the plateau.
    
  • 
    .
    
Workflow Diagram

G cluster_0 Reagent Prep cluster_1 Assay Execution Reagent Reagent Process Process Decision Decision Output Output Tris Tris Base + CaCl2 (Dissolve in H2O) pH_Adj Adjust pH to 7.8 (using 1N HCl) Tris->pH_Adj Blank Blank Run: Buffer + Substrate + H2O (Measure Spontaneous Rate) pH_Adj->Blank Buffer Test Test Run: Buffer + Substrate + Enzyme (Measure Total Rate) pH_Adj->Test Buffer Substrate Ac-Tyr-OMe Stock (Dissolve in MeOH) Substrate->Blank Substrate->Test Enzyme Chymotrypsin Stock (Dissolve in 1mM HCl) Enzyme->Test Monitor Monitor A237 nm (3-5 mins) Blank->Monitor Test->Monitor Calc Calculate Activity: (Test Slope - Blank Slope) -------------------------- Extinction Coeff Monitor->Calc

Caption: Workflow for the preparation and kinetic assay of Ac-Tyr-OMe hydrolysis.

Troubleshooting

IssueProbable CauseCorrective Action
Cloudy Buffer Calcium Carbonate precipitationEnsure water is degassed or low in

. Check pH; if >8.0, precipitation is likely. Remake buffer.
Non-Linear Rate Substrate depletion or Product inhibitionUse less enzyme. The rate is only linear for the initial 10-15% of hydrolysis.
High Blank Rate Spontaneous hydrolysisCheck pH (too high promotes hydrolysis). Prepare substrate fresh. Keep substrate on ice.
No Activity Enzyme autolysisEnsure enzyme stock is in 1 mM HCl (pH 3), not water or buffer, until the moment of assay.

References

  • Worthington Biochemical Corporation. Chymotrypsin Assay Manual. (Standard reference for BTEE/ATEE assays). Link

  • Sigma-Aldrich (Merck).

    
    -Chymotrypsin. (Protocol for Trizma/Calcium buffer systems). Link
    
  • Hummel, B.C. "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology, 1959.
  • Wilcox, P.E. "Chymotrypsinogens - chymotrypsins." Methods in Enzymology, Vol 19, 1970. (Source for extinction coefficients and mechanism).

Sources

Application Note: Advanced Protection Group Strategies and Synthesis Protocols for Ac-Tyr-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound Ac-Tyr-OMe (N-acetyl-L-tyrosine methyl ester) is a highly versatile, terminally protected amino acid derivative. It serves as a gold-standard substrate in enzymatic transesterification assays (such as those involving


-chymotrypsin)[1], a model for protein carboxylate ester derivatization[2], and a critical intermediate in peptide dearomatization-rearomatization bioconjugation strategies[3].

A persistent challenge in the derivatization of tyrosine is the orthogonal reactivity of its three functional groups: the


-amine, the 

-carboxylic acid, and the phenolic side chain (pKa ~10). While modern solid-phase peptide synthesis (SPPS) typically masks the phenol with a tert-butyl (tBu) or benzyl (Bzl) ether, synthesizing simple building blocks like Ac-Tyr-OMe[4] demands a more atom-economical approach. By exploiting the kinetic differences in nucleophilicity between the aliphatic amine and the aromatic phenol, we can bypass transient side-chain protection entirely.

Strategic Pathway Analysis

To synthesize Ac-Tyr-OMe without side-chain protection, two primary pathways exist. Route A (Esterification followed by N-acetylation) is heavily favored over Route B (N-acetylation followed by esterification).

G cluster_RouteA Route A: Esterification First (Recommended) cluster_RouteB Route B: Acetylation First Tyr L-Tyrosine (Unprotected) TyrOMe H-Tyr-OMe • HCl (C-term Protected) Tyr->TyrOMe SOCl2, MeOH 0°C to Reflux AcTyr Ac-Tyr-OH (N-term Protected) Tyr->AcTyr Ac2O, NaOH(aq) pH Control AcTyrOMe_A Ac-Tyr-OMe (Target Product) TyrOMe->AcTyrOMe_A Ac2O (1.05 eq) TEA, DCM, 0°C QC Self-Validating QC LC-MS: [M+H]+ 238.1 Ninhydrin: Negative AcTyrOMe_A->QC AcTyrOMe_B Ac-Tyr-OMe (Target Product) AcTyr->AcTyrOMe_B MeI, NaHCO3 DMF AcTyrOMe_B->QC

Caption: Synthetic workflows for Ac-Tyr-OMe highlighting Route A vs Route B.

Causality in Protection Group Strategy

The decision to avoid global protection (e.g., Fmoc-Tyr(tBu)-OH) relies on strict kinetic control. The table below summarizes the quantitative and mechanistic differences between the available strategies.

StrategyReagentsPhenol Protection?Expected YieldCausality & Mechanistic Notes
Route A (C

N)
1. SOCl

/MeOH2. Ac

O/TEA
No85–90%The aliphatic amine is significantly more nucleophilic than the phenol at 0 °C. Kinetic control completely prevents O-acetylation.
Route B (N

C)
1. Ac

O/NaOH2. MeI/NaHCO

No60–70%Aqueous alkaline conditions risk partial O-acetylation. Subsequent MeI alkylation can be sluggish and risks N-methylation.
Global Protection 1. Fmoc-Tyr(tBu)-OH2. Coupling/DeprotectYes (tBu)>90%Unnecessary for simple Ac-Tyr-OMe synthesis. Adds redundant cleavage steps (e.g., TFA treatment) reducing overall atom economy.
Over-reaction (Failure) Ac

O + DMAP in Pyridine
NoN/ACaution: Using hypernucleophilic catalysts like DMAP or neat pyridine forces thermodynamic O,N-diacetylation[5].

Detailed Experimental Protocols (Route A)

Protocol 1: Synthesis of H-Tyr-OMe·HCl via Thionyl Chloride

Causality Focus: Direct Fischer esterification using HCl gas is reversible. By utilizing thionyl chloride (SOCl


), the reagent reacts with methanol to generate HCl in situ alongside dimethyl sulfite. This chemically scavenges the water produced during esterification, driving the equilibrium entirely to the right.
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with anhydrous methanol (5.0 mL per mmol of L-Tyrosine).

  • Activation: Cool the solvent to 0 °C using an ice-water bath under an inert atmosphere (N

    
     or Ar). Dropwise add SOCl
    
    
    
    (1.5 eq). Note: Slow addition is critical to control the violent exotherm and prevent the degradation of methanol.
  • Coupling: Add L-Tyrosine (1.0 eq) in steady portions. The suspension will slowly clarify as the amino acid converts to its soluble ester hydrochloride salt.

  • Reflux: Gradually warm the mixture to room temperature, then heat to reflux for 12 hours.

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting thick oil with cold anhydrous diethyl ether. Filter the precipitated H-Tyr-OMe·HCl as a white crystalline solid and dry under high vacuum.

Protocol 2: Selective N-Acetylation to Ac-Tyr-OMe

Causality Focus: Strict stoichiometric control (1.05 eq of Ac


O) and low temperature (0 °C) leverage the kinetic difference between the highly nucleophilic amine and the less reactive phenol.
  • Neutralization: Suspend H-Tyr-OMe·HCl (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) and cool to 0 °C. Add triethylamine (TEA, 2.1 eq) dropwise. Causality: 1.0 eq of TEA neutralizes the hydrochloride salt to free the amine, while the remaining 1.1 eq acts as the base catalyst for the acetylation.

  • Acetylation: Slowly add acetic anhydride (Ac

    
    O, 1.05 eq) via syringe.
    
  • Incubation: Stir the reaction for 2 hours at 0 °C. Do not allow the reaction to warm to room temperature prematurely, as this increases the thermodynamic risk of O-acetylation.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted starting material and TEA) and brine.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. The product, Ac-Tyr-OMe, typically crystallizes as a monohydrate[6].

Self-Validating Quality Control Systems

To ensure the integrity of the synthesis and confirm that O-acetylation did not occur, the protocol relies on a tripartite self-validating system:

  • In-Process Control (IPC) via TLC:

    • Mechanism: Conduct Thin Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation: H-Tyr-OMe exhibits a deep purple color due to the free primary amine. Upon successful conversion to Ac-Tyr-OMe, the spot becomes strictly Ninhydrin-negative , while remaining heavily UV-active (254 nm) due to the intact phenolic ring.

  • Post-Reaction Phenol Verification:

    • Mechanism: Ferric chloride (FeCl

      
      ) test.
      
    • Validation: A positive colorimetric shift (typically purple/green) confirms the phenolic hydroxyl remains unprotected. If the phenol was inadvertently O-acetylated, the test will be negative.

  • Analytical Confirmation (LC-MS & X-Ray):

    • Validation: High-resolution LC-MS must yield a predominant peak at m/z 237.1 (Exact Mass) or 238.1 [M+H]+[4]. Furthermore, structural integrity and hydrogen-bonding networks of the resulting Ac-Tyr-OMe monohydrate can be definitively confirmed via X-ray crystallography at 293 K or 123 K[6].

References

1.[1] Transesterification of N-acetyl-L-tyrosine methyl ester to its ethyl ester in aqueous-organic media, Oxford Academic (oup.com). URL: 2.[3] Dearomatization-Rearomatization Strategy of Tyrosine for Peptides/Protein Modification through Thiol-Addition Reactions, ResearchGate. URL: 3.[2] Selective Derivatization of Protein Carboxylate Esters: Development of a New Detection and Quantification Method, Washington State University. URL: 4.[4] Methyl N-Acetyl-L-tyrosine | CID 720747, PubChem - NIH. URL: 5.[5] Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3, RSC.org. URL: 6.[6] N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K, PubMed - NIH. URL:

Sources

calculating kcat and Km for Ac-Tyr-OMe hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Characterization of Chymotrypsin using Ac-Tyr-OMe Hydrolysis

Executive Summary

The determination of steady-state kinetic parameters—specifically the Michaelis constant (


) and the turnover number (

)—is fundamental to understanding enzyme efficiency, substrate specificity, and inhibition mechanisms. This application note provides a comprehensive, self-validating protocol for determining the kinetic parameters of bovine pancreatic

-chymotrypsin using the synthetic ester substrate N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe, ATME). By leveraging continuous UV spectrophotometry, this workflow offers a high-throughput, real-time alternative to discontinuous chromatographic methods.

Mechanistic Fundamentals & Experimental Rationale

Chymotrypsin is a classic serine protease that preferentially cleaves peptide bonds adjacent to large hydrophobic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine). While it naturally hydrolyzes amides, it also efficiently hydrolyzes specific synthetic esters like Ac-Tyr-OMe.

The Acyl-Enzyme Mechanism: The catalytic triad (Ser195, His57, Asp102) facilitates a two-step hydrolysis process:

  • Acylation (

    
    ):  Nucleophilic attack by Ser195 forms a covalent acyl-enzyme intermediate, rapidly releasing methanol.
    
  • Deacylation (

    
    ):  Water hydrolyzes the intermediate, releasing N-Acetyl-L-tyrosine (Ac-Tyr-OH) and regenerating the free enzyme.
    

For ester substrates, the deacylation step (


) is highly rate-limiting (

). Therefore, the measured

is essentially equivalent to the deacylation rate constant, making Ac-Tyr-OMe an ideal substrate for isolating this specific catalytic step[1].

Mechanism E_S E + S (Chymotrypsin + Ac-Tyr-OMe) ES ES Complex E_S->ES k1 ES->E_S k-1 EA Acyl-Enzyme + P1 (Methanol Release) ES->EA k2 E_P2 E + P2 (Ac-Tyr-OH Release) EA->E_P2 k3 (H2O)

Figure 1: Two-step acyl-enzyme kinetic mechanism of chymotrypsin ester hydrolysis.

Spectrophotometric Causality: The assay relies on the differential UV absorption between the ester (Ac-Tyr-OMe) and the carboxylic acid product (Ac-Tyr-OH). As established by Schwert and Takenaka, monitoring the reaction at 237 nm yields a maximal difference in the molar extinction coefficient (


)[2][3]. This allows for the continuous, direct measurement of product formation without the need for coupled enzyme systems.

Reagent Preparation & Assay Protocol

Buffer Causality: The assay is performed in 50 mM Tris-HCl, pH 8.0. The slightly alkaline pH ensures that His57 (pKa


 7.0) remains deprotonated and active as a general base. The inclusion of 20 mM 

is critical; calcium ions stabilize the enzyme's tertiary structure and drastically reduce autolysis (self-digestion) during the assay.
Materials Required
  • Enzyme: Bovine Pancreatic

    
    -Chymotrypsin (MW 
    
    
    
    25,000 Da).
  • Substrate: Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester).

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.0.
    
  • Equipment: UV/Vis Spectrophotometer with a temperature-controlled cuvette holder (25°C) and UV-transparent quartz cuvettes (1 cm pathlength).

Step-by-Step Methodology
  • Enzyme Stock Preparation: Dissolve chymotrypsin to a final concentration of 1 mg/mL in 1 mM HCl . Causality: Storing the enzyme at a low pH (pH

    
     3.0) protonates His57, rendering the enzyme inactive and completely preventing autolysis prior to the assay.
    
  • Substrate Stock Preparation: Prepare a 50 mM stock of Ac-Tyr-OMe in 50% Methanol or DMSO to overcome its limited aqueous solubility.

  • Substrate Dilution Series: Prepare working substrate solutions in the assay buffer. To generate a robust Michaelis-Menten curve, concentrations should bracket the expected

    
     (approx. 0.66 mM)[1].
    

Table 1: Substrate Concentration Setup for 1 mL Cuvette Assay | Final


 (mM) | Volume of 50 mM Stock (

L) | Volume of Buffer (

L) | Volume of Enzyme (

L) | | :--- | :--- | :--- | :--- | | 0.20 | 4.0 | 986.0 | 10.0 | | 0.40 | 8.0 | 982.0 | 10.0 | | 0.80 | 16.0 | 974.0 | 10.0 | | 1.50 | 30.0 | 960.0 | 10.0 | | 3.00 | 60.0 | 930.0 | 10.0 | | 5.00 | 100.0 | 890.0 | 10.0 |
  • Spectrophotometer Blanking: Add the buffer and substrate mixture to the quartz cuvette. Blank the spectrophotometer at 237 nm. Self-Validation: This step corrects for the background absorbance of the substrate and the solvent.

  • Reaction Initiation: Add 10

    
    L of the enzyme stock to the cuvette. Rapidly mix by inversion (do not vortex, to avoid cavitation/bubbles).
    
  • Data Acquisition: Record the absorbance at 237 nm continuously for 2 to 3 minutes.

Data Acquisition & Kinetic Analysis

To satisfy the steady-state assumption, calculations must be based strictly on the initial velocity (


) , defined as the linear portion of the absorbance curve (typically the first 30–60 seconds) where less than 10% of the substrate has been depleted.

Pipeline A 1. Absorbance (ΔA237 vs Time) B 2. Initial Velocity (V0 = ΔA/Δt / Δε) A->B C 3. Plotting (V0 vs [S]) B->C D 4. Non-Linear Fit (Michaelis-Menten) C->D E 5. Parameters (kcat, Km) D->E

Figure 2: Data processing pipeline for determining steady-state kinetic parameters.

Step 1: Convert Absorbance to Concentration Rate Calculate the slope of the linear region (


). Convert this to molar velocity (

in

) using the Beer-Lambert Law:

Where

[2] and

.

Step 2: Non-Linear Regression Plot


 against the substrate concentration 

. Fit the data directly to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin):

Note: Avoid using the Lineweaver-Burk double-reciprocal plot for parameter extraction, as it heavily distorts experimental error at low substrate concentrations.

Step 3: Calculate Turnover Number (


) 
Determine the total active enzyme concentration (

) in the cuvette (in Molarity). Calculate

:

Expected Results & Quality Control

When performed at pH 8.0 and 25°C, the hydrolysis of Ac-Tyr-OMe by bovine chymotrypsin should yield parameters closely aligning with established literature values[1].

Table 2: Expected Kinetic Parameters

Parameter Expected Value Biological Interpretation

|


  | 

| Affinity surrogate; indicates the

required to reach half-maximal velocity. | |

|

| Turnover number; maximum number of substrate molecules converted per second per enzyme active site. | |

|

| Catalytic efficiency; indicates the enzyme's proficiency at low substrate concentrations. |

Troubleshooting (Self-Validating Checks):

  • Non-linear baseline: If the blank shows changing absorbance, the substrate may be auto-hydrolyzing. Ensure the buffer is freshly prepared and

    
     stocks are kept on ice.
    
  • Curve plateauing too early: If the absorbance curve flattens in under 30 seconds, the enzyme concentration is too high, violating the steady-state assumption. Dilute the enzyme stock 1:10 and repeat.

References

  • Schwert, G. W., & Takenaka, Y. (1955). A spectrophotometric determination of trypsin and chymotrypsin. Biochimica et Biophysica Acta, 16(4), 570-575.
  • Fersht, A. (1985). Enzyme Structure and Mechanism (2nd ed.). W.H. Freeman and Company. Cited via eScholarship.
  • Sigma-Aldrich Product Specifications. N-Acetyl-L-tyrosine ethyl ester monohydrate.
  • Hummel, B. C. W. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.

Sources

spectrophotometric detection of Ac-Tyr-OMe at 254 nm

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectrophotometric & Chromatographic Detection of Ac-Tyr-OMe at 254 nm

Executive Summary & Technical Rationale

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a specific esterase substrate, primarily utilized to characterize the activity of


-Chymotrypsin  (EC 3.4.21.1) and to study ester hydrolysis kinetics. While the historical "gold standard" for chymotrypsin kinetics utilizes Benzoyl-L-Tyrosine Ethyl Ester (BTEE) at 256 nm due to the strong absorbance of the benzoyl group, Ac-Tyr-OMe presents a unique challenge and utility.

The 254 nm Constraint: Detection at 254 nm is ubiquitous in pharmaceutical analysis because it aligns with the primary emission line of low-pressure mercury lamps used in fixed-wavelength UV detectors (HPLC) and plate readers. However, for Ac-Tyr-OMe, 254 nm is off-peak . The phenolic chromophore of tyrosine has an absorbance maximum (


) at 274–278 nm .

Scientific Implication: Using 254 nm for Ac-Tyr-OMe requires rigorous validation because you are measuring on the "shoulder" of the absorption spectrum.

  • For HPLC: 254 nm provides sufficient sensitivity for purity analysis but requires a determined response factor.

  • For Enzyme Kinetics: The differential absorbance (

    
    ) between the ester (substrate) and the acid (product) at 254 nm is smaller than at the optimal 237 nm (for acetylated esters), reducing assay sensitivity.
    

This guide provides a validated protocol for HPLC quantification (primary application at 254 nm) and adapts the kinetic assay for situations where 254 nm is the mandatory detection wavelength.

Reaction Mechanism & Signaling Pathway

The fundamental principle involves the hydrolytic cleavage of the methyl ester bond by Chymotrypsin. This reaction alters the electronic environment of the phenolic ring and the carbonyl group, resulting in a spectral shift.

ReactionScheme Substrate Ac-Tyr-OMe (Substrate) Complex Enzyme-Substrate Complex (E-S) Substrate->Complex + Enzyme Intermediate Acyl-Enzyme Intermediate Complex->Intermediate Acylation (Fast) Product Ac-Tyr-OH + MeOH (Products) Intermediate->Product Deacylation (Rate Limiting) Enzyme Chymotrypsin (Free Enzyme) Product->Enzyme Recycling

Figure 1: Catalytic pathway of Ac-Tyr-OMe hydrolysis by Chymotrypsin. The rate-limiting deacylation step is monitored spectrophotometrically.

Materials & Reagents

Trustworthiness Check: All reagents must be HPLC-grade. Spontaneous hydrolysis of the ester is a common source of error; therefore, stock solutions must be prepared fresh or stored in anhydrous methanol at -20°C.

ReagentSpecificationPurpose
Ac-Tyr-OMe >99% Purity (TLC/HPLC)Substrate
Methanol (MeOH) HPLC Grade, AnhydrousStock solvent (prevents hydrolysis)
Tris-HCl Buffer 80 mM, pH 7.8Optimal enzymatic pH
CaCl₂ 100 mMStabilizes Chymotrypsin structure

-Chymotrypsin
Bovine Pancreas, TLCK-treatedEnzyme (prevents Trypsin interference)
HCl 1 mMEnzyme diluent (prevents autolysis)

Protocol 1: Determination of Molar Extinction Coefficient ( )

Objective: Since 254 nm is not the


, you cannot rely on literature values for 274 nm or 280 nm. You must empirically determine 

for your specific instrument to ensure accuracy.

Methodology:

  • Stock Preparation: Dissolve 23.7 mg of Ac-Tyr-OMe (MW = 237.25 g/mol ) in 10.0 mL of HPLC-grade Methanol.

    • Concentration: 10 mM.[1]

  • Dilution Series: Prepare dilutions in Tris-HCl Buffer (pH 7.8) to mimic assay conditions.

    • 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM, 2.0 mM.

  • Blanking: Use 10% Methanol in Tris-HCl Buffer as the blank.

  • Measurement: Measure Absorbance at 254 nm (

    
    ) in a quartz cuvette (1 cm pathlength).
    
  • Calculation: Plot

    
     (y-axis) vs. Concentration (M) (x-axis).
    
    • Slope =

      
       (M
      
      
      
      cm
      
      
      ).
    • Expected Range:

      
       M
      
      
      
      cm
      
      
      (Significantly lower than
      
      
      ).

Protocol 2: HPLC-UV Quantification (Purity & Stability)

Context: This is the primary validated method for detecting Ac-Tyr-OMe at 254 nm, used for purity checks or measuring substrate depletion in endpoint assays.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Wavelength: 254 nm (Bandwidth 4 nm).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

Mobile Phase Strategy: Ac-Tyr-OMe is moderately polar. An isocratic method is sufficient.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Ratio: 85% A / 15% B (Isocratic).

Workflow:

  • Equilibration: Flush column with mobile phase for 20 mins until baseline at 254 nm is flat.

  • Injection: Inject 10 µL of sample (0.5 – 1.0 mg/mL).

  • Run Time: 10–15 minutes.

    • Ac-Tyr-OMe Retention: ~4–6 minutes.

    • Ac-Tyr-OH (Hydrolysis Product): ~2–3 minutes (elutes earlier due to increased polarity).

  • Analysis: Integrate peaks at 254 nm. Calculate purity as:

    
    
    

HPLCWorkflow Sample Sample Prep (Dissolve in Mobile Phase) Filter Filtration (0.22 µm PVDF) Sample->Filter Inject Injection (10 µL) Filter->Inject Column C18 Column Separation (Isocratic 15% ACN) Inject->Column Detect UV Detection @ 254 nm Column->Detect Data Integration & Purity Calc Detect->Data

Figure 2: HPLC workflow for Ac-Tyr-OMe quantification at 254 nm.[3][4]

Protocol 3: Kinetic Assay (Chymotrypsin Activity)

Critical Note: While 237 nm is standard for acetylated esters, 254 nm can be used if substrate concentration is high enough to overcome the lower differential extinction coefficient (


).

Assay Conditions:

  • Temperature: 25°C.

  • pH: 7.8.[5]

  • Total Volume: 3.0 mL.

Procedure:

  • Buffer Prep: Mix 1.5 mL of 80 mM Tris-HCl/100 mM CaCl₂ (pH 7.8) with 1.4 mL of Water .

  • Substrate Addition: Add 0.1 mL of Ac-Tyr-OMe Stock (10 mM) .

    • Final Substrate Conc: ~0.33 mM.

  • Blanking: Place cuvette in spectrophotometer and record baseline at 254 nm for 2 minutes. Ensure no drift (drift indicates spontaneous hydrolysis).

  • Enzyme Addition: Add 10–50 µL of

    
    -Chymotrypsin  solution (approx 10-30 µg/mL). Mix by inversion immediately.
    
  • Monitoring: Record the decrease in absorbance at 254 nm for 3–5 minutes.

    • Note: Hydrolysis of the ester usually results in a decrease in absorbance in this region, though this is less pronounced than at 237 nm.

  • Calculation: Determine the slope (

    
    ) from the initial linear portion.
    

Activity Calculation:



  • 
    : Total volume (3.0 mL)
    
  • 
    : Sample volume (enzyme)
    
  • 
    : Dilution factor
    
  • 
    : Path length (1 cm)
    
  • 
    : Differential  molar extinction coefficient (must be determined experimentally, typically 
    
    
    
    M
    
    
    cm
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear Rate Substrate depletion (<

)
Increase substrate concentration to maintain saturation (

).
High Background Drift Spontaneous hydrolysisEnsure buffer pH is not > 8.0; Keep substrate stock in MeOH, not water.
Low Sensitivity at 254 nm Wavelength off-peakSwitch to 237 nm if possible, or increase enzyme concentration to generate larger

.
No Activity Enzyme autolysisDissolve Chymotrypsin in 1 mM HCl (acidic pH stabilizes it) before adding to the reaction buffer.

References

  • Hummel, B.C.W. (1959). "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399. Link

  • Worthington Biochemical Corporation. "Chymotrypsin Assay Protocol." Worthington Enzyme Manual. Accessed 2025.[2][6] Link

  • Sigma-Aldrich.

    
    -Chymotrypsin using BTEE."[1] Technical Bulletin. Link
    
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 720747, Methyl N-acetyl-L-tyrosinate." PubChem. Link

  • BenchChem. "A Comparative Guide to N-Acetyl-L-tyrosine Measurement: HPLC vs. Enzymatic Methods." Link

Sources

Application Note: Protease-Catalyzed Transesterification Using Ac-Tyr-OMe in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The use of proteases for synthetic chemistry in non-aqueous media has revolutionized the production of esters, peptides, and modified biopolymers. Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester) serves as a gold-standard acyl donor for studying and executing these reactions. By deploying serine proteases like


-chymotrypsin or subtilisin in organic solvents, researchers can reverse the enzymes' natural hydrolytic functions, driving [1].
The Causality of Experimental Design
  • Substrate Selection (Ac-Tyr-OMe): The N-acetyl group protects the amino terminus, preventing unwanted peptide self-condensation. The aromatic L-tyrosine side chain perfectly occupies the hydrophobic S1 binding pocket of chymotrypsin-like proteases, ensuring precise spatial alignment of the scissile bond with the catalytic triad (Ser-His-Asp)[2]. The methyl ester acts as an efficient leaving group, driving rapid acylation of the active-site serine[3].

  • Solvent Engineering: In aqueous environments, water acts as the obligate nucleophile, leading to irreversible hydrolysis. By transitioning to organic solvents (e.g., ethanol, THF, or ionic liquids), exogenous alcohols or amines outcompete water for the acyl-enzyme intermediate[1],[4].

  • The Microaqueous Requirement: Absolute anhydrous conditions strip the enzyme of its essential hydration shell, halting catalysis. Maintaining a microaqueous environment (e.g., 2–3% v/v water in ethyl acetate) provides the necessary structural flexibility without shifting the equilibrium back toward hydrolysis[1].

Mechanism Substrate Ac-Tyr-OMe (Acyl Donor) Complex Michaelis Complex Substrate->Complex Enzyme Serine Protease (Enz-Ser-OH) Enzyme->Complex AcylEnz Acyl-Enzyme Intermediate (Enz-Ser-O-Tyr-Ac) Complex->AcylEnz Acylation MeOH Methanol (Leaving Group) Complex->MeOH Release Product Ac-Tyr-OEt (Transesterified Product) AcylEnz->Product Deacylation Nucleophile Ethanol (Nucleophile) Nucleophile->AcylEnz Attack Product->Enzyme Regeneration

Mechanistic pathway of protease-catalyzed transesterification of Ac-Tyr-OMe.

Key Parameters for System Optimization

To achieve high yields and maintain enzyme longevity, several physical and chemical parameters must be optimized:

  • Enzyme Immobilization: Free enzymes are prone to aggregation and denaturation in organic solvents. Immobilizing proteases via adsorption onto or covalent attachment to pentynyl dextran rigidifies the tertiary structure, allowing the enzyme to be recovered and reused for over 3 weeks with negligible activity loss[1],[5].

  • Catalytic Enhancers: The addition of trace divalent metal salts (e.g., 50 µM Calcium acetate) or tertiary amines can dramatically boost the catalytic turnover (

    
    ) of 
    
    
    
    -chymotrypsin in solvents like ethanol[6],[7]. These additives modulate the dissociation state of surface polar groups and stabilize the active conformation against solvent-induced unfolding[3].
  • Alternative Green Solvents: Recent advancements utilize ether-functionalized ionic liquids (ILs) containing 10–15% water. In these media, immobilized subtilisin and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -chymotrypsin exhibit >97% selectivity for transesterification over hydrolysis.
    
Quantitative Data Summary
Enzyme SystemSupport MatrixSolvent SystemAdditive / ConditionTarget ReactionPerformance / YieldRef
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Chymotrypsin
Porous Chitosan BeadsEthanol (2–3%

)
NoneAc-Tyr-OMe + EthanolHigh stability, >3 weeks reuse[1]

-Chymotrypsin
Free Enzyme (Lyophilized)Ethanol

(50 µM)
Ac-Tyr-OMe + Ethanol~4-fold

increase
[3]
Subtilisin Carlsberg Pentynyl DextranTHFControlled

Ac-Tyr-OMe + AlcoholsMaintained tertiary structure[5]
Subtilisin /

-CT
Chitosan BeadsIonic Liquids10–15%

Ac-Tyr-OMe + 1-propanol>97% esterification selectivity

Experimental Protocol: Ca²⁺-Enhanced Transesterification

Objective: Convert Ac-Tyr-OMe to N-Acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt) using


-chymotrypsin in an ethanolic medium.

Self-Validating System Design: To ensure strict trustworthiness and reproducibility, this protocol integrates three validation layers:

  • Moisture Control: Karl Fischer titration ensures the thermodynamic water activity (

    
    ) is tightly constrained, preventing runaway hydrolysis.
    
  • Negative Control: An enzyme-free parallel reaction quantifies background chemical solvolysis.

  • Positive Control: A parallel aqueous reaction confirms the baseline specific activity of the protease batch.

Step-by-Step Methodology

Phase 1: Catalyst Conditioning

  • Dissolve 10 mg of

    
    -chymotrypsin (bovine pancreas, essentially salt-free) in 10 mL of an aqueous solution containing 50 µM Calcium acetate (
    
    
    
    )[3].
  • Flash-freeze the solution in liquid nitrogen and lyophilize for 24 hours to obtain a highly active, calcium-doped enzyme powder.

Phase 2: Solvent & Substrate Preparation 3. Dry absolute ethanol over activated 3Å molecular sieves for 48 hours. 4. Verify that the water content is strictly between 0.1% and 0.5% (v/v) using a Karl Fischer titrator. 5. Dissolve Ac-Tyr-OMe in the dried ethanol to achieve a final substrate concentration of 10 mM.

Phase 3: Reaction Initiation & Incubation 6. Suspend 1 mg of the lyophilized, Ca-doped


-chymotrypsin in 1 mL of the ethanolic substrate solution[3].
7. Incubate the suspension in a thermostated shaker at 30°C and 200 rpm. Note: Vigorous shaking is required to overcome mass transfer limitations between the solid enzyme particles and the bulk solvent.

Phase 4: Quenching & Analytical Validation 8. Withdraw 50 µL aliquots at


 and 

hours. 9. Quench the reaction immediately by filtering the aliquot through a 0.22 µm PTFE syringe filter to remove the solid biocatalyst. 10. Analyze the filtrate via RP-HPLC (C18 column, Isocratic elution: 40% Acetonitrile / 60% Water with 0.1% TFA, UV detection at 280 nm) to quantify the stoichiometric depletion of Ac-Tyr-OMe and the appearance of Ac-Tyr-OEt.

Workflow Step1 1. Solvent & Substrate Prep Dry Ethanol + Ac-Tyr-OMe Step3 3. Reaction Initiation Suspend Enzyme in Organic Media Step1->Step3 Step2 2. Catalyst Conditioning Lyophilize Enzyme with Ca(OAc)2 Step2->Step3 Step4 4. Thermostated Incubation 30°C, 200 rpm Shaking Step3->Step4 Step5 5. Quenching & Filtration Remove Solid Enzyme (0.22 µm) Step4->Step5 Step6 6. HPLC Validation Quantify Ac-Tyr-OEt Yield Step5->Step6

Step-by-step experimental workflow for enzymatic transesterification.

References

  • Kise, H., & Hayakawa, A. (1991). Immobilization of proteases to porous chitosan beads and their catalysis for ester and peptide synthesis in organic solvents. Enzyme and Microbial Technology.[Link]

  • Kise, H., et al. (1997). Increase of Catalytic Activity of alpha-Chymotrypsin by Metal Salts for Transesterification of an Amino Acid Ester in Ethanol. Bioscience, Biotechnology, and Biochemistry.[Link]

  • Kise, H., et al. (1991). Unusual Enhancement of Protease Activity in Organic Solvents by Amines. Chemistry Letters.[Link]

  • Zhao, H., et al. (2010). High transesterification activities of immobilized proteases in new ether-functionalized ionic liquids. ResearchGate. [Link]

  • Yucel, Y., et al. Pentynyl dextran as a support matrix for immobilization of serine protease subtilisin Carlsberg. ResearchGate. [Link]

Sources

Optimization of Ac-Tyr-OMe Substrate Concentration for Serine Protease Kinetics: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Accurate determination of enzyme kinetic parameters (


, 

, and

) requires meticulous optimization of substrate concentrations. For

-chymotrypsin and related serine proteases, N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) serves as a highly specific, synthetic esterase substrate. Unlike traditional amide substrates, ester substrates like Ac-Tyr-OMe are turned over rapidly, making them ideal for high-throughput kinetic assays, inhibitor screening, and thermodynamic profiling.
Causality in the Catalytic Mechanism

The hydrolysis of Ac-Tyr-OMe by chymotrypsin proceeds via a classic two-step ping-pong mechanism mediated by the Ser195-His57-Asp102 catalytic triad[1]. Understanding this mechanism is crucial for interpreting kinetic data:

  • Acylation (

    
    ) : The active-site serine attacks the carbonyl carbon of the ester, releasing the first product (methanol) and forming an acyl-enzyme intermediate. For ester substrates, this acylation step is extremely fast.
    
  • Deacylation (

    
    ) : A water molecule hydrolyzes the acyl-enzyme intermediate, releasing N-Acetyl-L-tyrosine (Ac-Tyr-OH) and regenerating the free enzyme. For Ac-Tyr-OMe, deacylation is the rate-limiting step (
    
    
    
    ).

Because the reaction involves the cleavage of an ester bond conjugated to an aromatic ring, the conversion of Ac-Tyr-OMe to Ac-Tyr-OH results in a measurable decrease in ultraviolet absorbance at 237 nm[2]. This optical shift provides a direct, continuous readout for reaction velocity.

CatalyticMechanism E Enzyme (E) Chymotrypsin ES ES Complex E->ES + S (k1) S Substrate (S) Ac-Tyr-OMe S->ES ES->E (k-1) AcE Acyl-Enzyme Intermediate ES->AcE k2 (Acylation) P1 Product 1 Methanol AcE->P1 Release E_reg Regenerated Enzyme (E) AcE->E_reg + H2O, k3 (Deacylation) P2 Product 2 Ac-Tyr-OH E_reg->P2 Release

Catalytic mechanism of Ac-Tyr-OMe hydrolysis by chymotrypsin via an acyl-enzyme intermediate.

Principles of Substrate Optimization & Self-Validating Design

A robust kinetic assay must span a substrate concentration (


) range that adequately captures both the linear phase (first-order kinetics, 

) and the saturation phase (zero-order kinetics,

) of the Michaelis-Menten curve.

Literature establishes the


 of chymotrypsin for Ac-Tyr-OMe at approximately 0.66 mM under standard conditions (pH 8.0, 25°C)[2]. To achieve high-confidence non-linear regression, the substrate gradient should span from roughly 

to

.
Building a Self-Validating System

To ensure data integrity, the experimental design must incorporate internal controls that verify the assay's validity:

  • Substrate Blanks : Every concentration of Ac-Tyr-OMe must have a corresponding blank (substrate + buffer, no enzyme) to control for spontaneous ester hydrolysis and background UV absorbance.

  • Linearity Check : The initial velocity (

    
    ) must only be calculated from the strictly linear portion of the progress curve (typically the first 1-2 minutes or 
    
    
    
    substrate depletion). If the
    
    
    of the linear fit is
    
    
    , the enzyme concentration must be adjusted.
  • Cosolvent Control : Because high-purity Ac-Tyr-OMe[3] may require a cosolvent like methanol for stock solubility at high concentrations, the final assay must maintain a constant cosolvent concentration (e.g., 1% v/v) across all wells to prevent solvent-induced deviations in

    
    .
    
Data Presentation: Optimization Targets

Table 1: Optimized Substrate Concentration Series | Final [Ac-Tyr-OMe] (mM) | Ratio to


 (

mM) | Kinetic Phase Targeted | | :--- | :--- | :--- | | 0.05 | 0.07x | First-order (Linear phase) | | 0.10 | 0.15x | First-order (Linear phase) | | 0.25 | 0.38x | Mixed phase | | 0.50 | 0.75x | Mixed phase (Approaching

) | | 1.00 | 1.50x | Mixed phase (Above

) | | 2.50 | 3.80x | Zero-order (Approaching

) | | 5.00 | 7.50x | Zero-order (Saturation phase) |

Table 2: Benchmark Kinetic Parameters for


-Chymotrypsin (pH 8.0, 25°C) 
Parameter Expected Value Biological Significance

|


 | 

mM | Affinity of the enzyme for Ac-Tyr-OMe | |

|

s

| Maximum turnover rate per active site | |

|

M

s

| Catalytic efficiency / Specificity constant |

Step-by-Step Methodology

Materials:

  • Enzyme :

    
    -Chymotrypsin (bovine pancreas).
    
  • Substrate : Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester).

  • Assay Buffer : 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl

    
    , pH 8.0.
    
Protocol
  • Reagent Preparation :

    • Prepare the assay buffer and filter through a 0.22 µm membrane. The inclusion of calcium is critical as it stabilizes the enzyme against autolysis and structural degradation[4]. Degas the buffer to prevent bubble formation during spectrophotometric reading.

    • Dissolve

      
      -chymotrypsin in 1 mM HCl (to prevent autolysis during storage), then dilute into the assay buffer immediately before use to a final working concentration of 50 nM.
      
  • Substrate Gradient Preparation :

    • Prepare a 50 mM stock of Ac-Tyr-OMe in 10% Methanol / 90% Assay Buffer.

    • Perform serial dilutions to create the 7-point concentration series (0.05 mM to 5.0 mM) outlined in Table 1, ensuring the methanol concentration remains constant across all dilutions.

  • Assay Execution :

    • In a UV-transparent 96-well microplate (or quartz cuvette), pipette 180 µL of each substrate dilution into the designated sample wells.

    • Pipette 180 µL of the same dilutions into blank wells.

    • Initiate the reaction by rapidly adding 20 µL of the chymotrypsin working solution to the sample wells, and 20 µL of assay buffer to the blank wells. Rapidly mix.

  • Kinetic Readout :

    • Immediately read the absorbance at 237 nm continuously for 3 minutes at 25°C. The hydrolysis of the ester bond decreases the molar extinction coefficient (

      
      ).
      
  • Data Analysis :

    • Subtract the blank rate from the reaction rate for each concentration.

    • Calculate the initial velocity (

      
      ) from the linear portion of the progress curve (
      
      
      
      ).
    • Convert

      
       to reaction velocity in 
      
      
      
      using the Beer-Lambert law.
    • Plot

      
       versus 
      
      
      
      and fit the data to the Michaelis-Menten equation (
      
      
      ) using non-linear regression software (e.g., GraphPad Prism or Python SciPy).

Workflow Step1 1. Reagent Preparation Prepare Buffer, Enzyme, & Ac-Tyr-OMe Stocks Step2 2. Serial Dilution Create Substrate Gradient (0.05 - 5.0 mM) Step1->Step2 Step3 3. Reaction Initiation Mix Enzyme & Substrate in UV Cuvette/Plate Step2->Step3 Step4 4. Kinetic Readout Monitor Absorbance Decrease at 237 nm Step3->Step4 Step5 5. Data Analysis Non-linear Regression (Michaelis-Menten) Step4->Step5

Step-by-step experimental workflow for optimizing Ac-Tyr-OMe kinetic assays.

References

  • Investigation of the Substrate Specificity of Trypsin eScholarship.org[Link]

  • MECHANISM OF ACTION OF PROTEOLYTIC ENZYMES Annual Reviews[Link]

  • Effects of Calcium Ion on the Catalytic Activity of α-Chymotrypsin in Organic Solvents Taylor & Francis Online (tandfonline.com)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ac-Tyr-OMe Solubility in Tris-HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing solubility issues with Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester) in aqueous buffers, specifically Tris-HCl.

Below, you will find a mechanistic breakdown of the problem, validated step-by-step solubilization protocols, and an advanced troubleshooting FAQ.

Diagnostic Overview: The Chemistry of Ac-Tyr-OMe

To solve a solubility problem, we must first understand the molecular causality behind it. Free L-tyrosine is relatively soluble in aqueous solutions because it exists as a zwitterion. However, Ac-Tyr-OMe has been chemically modified at both termini:

  • N-terminal Acetylation: Removes the basicity of the primary amine.

  • C-terminal Methyl Esterification: Removes the acidity of the carboxylic acid.

The only remaining ionizable functional group is the phenolic hydroxyl (-OH) on the tyrosine side chain, which has a predicted pKa of approximately 9.75[1]. Because Tris-HCl buffers are typically used in the pH range of 7.2 to 8.5, the phenolic hydroxyl remains almost entirely protonated (uncharged)[2]. Consequently, in Tris-HCl, Ac-Tyr-OMe behaves as a neutral, highly hydrophobic aromatic molecule, leading to rapid aggregation and precipitation[3].

Table 1: Physicochemical Properties Impacting Solubility
PropertyValueMechanistic Impact on Aqueous Solubility
Molecular Weight 237.25 g/mol [4]Small enough to dissolve if charge is present, but dominated by the bulky, hydrophobic aromatic ring.
LogP ~0.3[4]Indicates moderate lipophilicity; prefers organic solvents over purely aqueous environments.
Phenolic OH pKa ~9.75[1]At Tris-HCl pH 7.5, >99% of the molecules are uncharged, eliminating ion-dipole interactions with water.
Net Charge (pH 7.5) 0Lacks electrostatic repulsion between molecules, promoting self-aggregation[3].

Validated Solubilization Protocols

To overcome the lack of charge, we must manipulate the solvent environment using either co-solvents or thermodynamic kinetic energy (heat/sonication).

Protocol A: The Co-Solvent Dropwise Method (Recommended)

This is the gold-standard method for hydrophobic, uncharged peptide derivatives[3]. It utilizes Dimethyl Sulfoxide (DMSO) to disrupt intermolecular hydrogen bonding and hydrophobic stacking.

  • Calculate & Weigh: Weigh the required mass of lyophilized Ac-Tyr-OMe powder.

  • Create a Master Stock: Dissolve the powder completely in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM to 100 mM)[3]. Vortex until the solution is optically clear.

  • Prepare the Aqueous Phase: Place your target volume of Tris-HCl buffer on a magnetic stir plate and stir vigorously.

  • Dropwise Addition (Critical Step): Add the DMSO master stock to the stirring Tris-HCl buffer dropwise[5]. Causality: Rapid injection causes "solvent shock," where the local concentration of water spikes before the DMSO can diffuse, forcing the peptide to instantly precipitate. Dropwise addition prevents this local supersaturation.

  • Validation: Ensure the final DMSO concentration remains ≤5% (v/v) to prevent interference with downstream enzymatic assays or cell cultures[6].

Protocol B: Thermal-Assisted Solubilization (Co-Solvent Free)

If your downstream application (e.g., sensitive enzyme kinetics) cannot tolerate DMSO, you can force the compound into a metastable supersaturated state using heat[1].

  • Suspend: Add the dry Ac-Tyr-OMe powder directly to the Tris-HCl buffer.

  • Heat: Submerge the tube in a water bath set to 40°C – 50°C[5]. (Note: Do not exceed 60°C in mildly alkaline Tris buffers, as heat and high pH can accelerate the unwanted hydrolysis of the methyl ester[7]).

  • Sonicate: Apply bath sonication for 5–10 minutes while the solution is warm to break up micro-aggregates[8].

  • Cool & Use: Allow the solution to cool gradually to room temperature. Self-Validation: Measure the UV absorbance at 320-340 nm. If the baseline is elevated, light scattering is occurring, meaning invisible micro-aggregates are still present.

Solubilization Workflow Diagram

SolubilizationWorkflow Start Ac-Tyr-OMe Powder Decision Are organic co-solvents (e.g., DMSO) permitted? Start->Decision PrepStock Prepare 50-100 mM Stock in 100% DMSO Decision->PrepStock Yes DirectBuffer Suspend directly in Tris-HCl Buffer Decision->DirectBuffer No AddBuffer Add dropwise to vigorously stirring Tris-HCl buffer PrepStock->AddBuffer CheckCloudy Is the solution cloudy? AddBuffer->CheckCloudy Success Clear Solution (Proceed to Assay) CheckCloudy->Success No FixCloudy Heat to 40°C & Sonicate or add 0.1% Tween-20 CheckCloudy->FixCloudy Yes FixCloudy->Success HeatSonicate Heat to 40-50°C & Sonicate 5-10 mins DirectBuffer->HeatSonicate Cooling Cool slowly to RT (Use within 6-12 hrs) HeatSonicate->Cooling Cooling->Success

Figure 1: Decision tree and workflow for solubilizing Ac-Tyr-OMe in aqueous Tris-HCl buffers.

Troubleshooting FAQs

Q: I successfully dissolved Ac-Tyr-OMe in DMSO, but it immediately crashed out (turned milky) when pipetted into my Tris-HCl buffer. How do I fix this? A: You are experiencing rapid nucleation due to "solvent shock." When you inject a bolus of DMSO stock into water, the peptide at the interface suddenly finds itself in a 99% aqueous environment before mixing can occur. Fix: You must add the DMSO stock dropwise while the Tris-HCl is vortexing or stirring rapidly[5]. If it still crashes, your final target concentration may simply exceed the absolute thermodynamic solubility limit of the molecule in that specific buffer composition.

Q: Can I just increase the pH of the Tris-HCl buffer to >9.5 to deprotonate the Tyrosine and make it soluble? A: While raising the pH above the phenolic pKa (~9.75) would indeed create a highly soluble phenoxide ion[2], this is strongly discouraged for two reasons:

  • Tris-HCl loses its buffering capacity above pH 9.0.

  • High alkaline conditions will rapidly accelerate the hydrolysis of the C-terminal methyl ester[7], chemically degrading your substrate into N-acetyl-L-tyrosine.

Q: Are there any buffer additives I can use to keep it in solution without using DMSO? A: Yes. The addition of non-ionic surfactants can significantly improve solubility by encapsulating the hydrophobic peptide in micelles. Adding 0.1% to 0.5% (v/v) Tween-20 or Triton X-100 to your Tris-HCl buffer prior to adding the peptide can prevent aggregation[8]. Ensure your downstream assay is compatible with detergents.

Q: My assay requires a high concentration of Ac-Tyr-OMe (e.g., 10 mM). Both DMSO dilution and heating are failing. What are my options? A: At very high concentrations (≥10 mM), Ac-Tyr-OMe will exceed its aqueous solubility limit regardless of technique. You must either:

  • Redesign the assay to operate at a lower substrate concentration (e.g., 1-2 mM) and use a more sensitive detection method.

  • Switch to a different buffer system or a mixed-solvent system (e.g., 10-20% Ethanol or Methanol in Tris-HCl), provided your enzyme/system remains active in high organic content.

References

  • PubChem (NIH) - Methyl N-Acetyl-L-tyrosine: Computed Properties URL:[Link]

  • Biorunstar - How to optimize the solubility of catalogue peptides? URL:[Link]

  • JPT Peptide Technologies - Peptide Solubilization: Dissolving Peptides URL: [Link]

  • Science.gov - Methyl Ester Hydrolysis and Stability URL:[Link]

  • Study.com - Solubility of Organic Compounds in Acidic/Basic Solutions URL:[Link]

Sources

Ac-Tyr-OMe precipitation issues in high salt buffers

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe). This guide is designed to provide expert advice and practical solutions for researchers encountering precipitation issues with Ac-Tyr-OMe, particularly in high salt buffers. As Senior Application Scientists, we understand that unexpected precipitation can derail critical experiments. This resource combines fundamental chemical principles with field-proven troubleshooting strategies to help you resolve these challenges efficiently.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding Ac-Tyr-OMe solubility.

Q1: What is Ac-Tyr-OMe and why is its solubility a concern?

A1: N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) is a derivative of the amino acid L-tyrosine. The N-acetyl and O-methyl groups are often added to enhance stability and modify its properties for use in various biochemical assays, including as a substrate for enzymes like tyrosinase or in peptide synthesis.[1][2] However, the core tyrosine structure, which is known for its poor solubility at neutral pH, can still present significant challenges, especially under high ionic strength conditions.[3][4]

Q2: I've observed precipitation of Ac-Tyr-OMe in my high salt buffer. What is the likely cause?

A2: The most probable cause is a phenomenon known as "salting-out."[5][6] While low concentrations of salt can sometimes increase solubility ("salting-in"), high concentrations of certain salts can decrease the solubility of molecules like Ac-Tyr-OMe.[7][8] This occurs because the salt ions compete with the solute (Ac-Tyr-OMe) for water molecules needed for solvation. With fewer available water molecules, the Ac-Tyr-OMe molecules are more likely to interact with each other and precipitate out of solution.[5] Studies on the parent amino acid, L-tyrosine, have demonstrated a salting-out effect in the presence of NaCl.[9][10]

Q3: Does the type of salt in my buffer matter?

A3: Absolutely. The specific ions in your buffer play a critical role in solubility, a concept explained by the Hofmeister series.[11][12] This series ranks ions based on their ability to structure or disrupt water molecules, which in turn affects their ability to salt-out or salt-in solutes. Ions that are highly hydrated (kosmotropes, e.g., SO₄²⁻, H₂PO₄⁻) are generally more effective at salting-out, while weakly hydrated ions (chaotropes, e.g., SCN⁻, I⁻) are less likely to cause precipitation and may even increase solubility.[3][12]

Q4: Can the pH of my buffer affect Ac-Tyr-OMe solubility?

A4: Yes, pH is a critical factor. The solubility of tyrosine and its derivatives is highly pH-dependent.[11] Tyrosine itself has very low solubility at its isoelectric point (around pH 5.6) and becomes more soluble at more acidic or alkaline pH values.[4] While the N-acetylation and O-methylation modify the molecule's overall pKa, the principle remains. Adjusting the pH of your buffer away from the isoelectric point of Ac-Tyr-OMe can significantly improve its solubility. For the related compound N-Acetyl-L-Tyrosine (NALT), solubility increases in acidic (pH < 4) or alkaline (pH > 8) conditions.[11]

In-Depth Troubleshooting Guide

If the FAQs haven't resolved your issue, this section provides a more detailed, step-by-step approach to troubleshooting Ac-Tyr-OMe precipitation.

Issue: Ac-Tyr-OMe precipitates immediately upon addition to a high salt buffer (e.g., PBS).

This is a classic example of exceeding the solubility limit under specific buffer conditions.

A Precipitation Observed B High Salt Concentration? A->B C Buffer pH near pI? B->C No E Salting-Out Effect B->E Yes D Kosmotropic Ions Present? C->D No F Low Net Charge C->F Yes G Reduced Solvation D->G Yes I Solution: Use Co-Solvent D->I No H Solution: Modify Buffer E->H J Solution: Adjust pH F->J G->H

Caption: Troubleshooting workflow for Ac-Tyr-OMe precipitation.

1. Solubility Testing with a Small Sample:

Before altering your main experimental stock, always test solubility with a small amount of your lyophilized Ac-Tyr-OMe to avoid wasting valuable material.

2. Buffer Modification Strategy:

  • Reduce Salt Concentration: If your experimental design allows, try preparing your buffer with a lower salt concentration. Prepare a series of buffers with decreasing ionic strength and observe the solubility of Ac-Tyr-OMe in each.

  • Ion Substitution (The Hofmeister Series in Practice): If a high ionic strength is required, consider substituting the ions in your buffer. For example, if you are using a phosphate or sulfate-based buffer (strong kosmotropes), try switching to a buffer with ions that have a lesser salting-out effect, such as those with chloride or even chaotropic ions if compatible with your system.[12]

    Ion TypeAnions (Increasing Salting-Out Effect)Cations (Increasing Salting-Out Effect)
    Chaotropes (Salting-In) SCN⁻ > I⁻ > ClO₄⁻ > NO₃⁻ > Br⁻(CH₃)₄N⁺ > NH₄⁺ > Cs⁺ > K⁺ > Na⁺
    Kosmotropes (Salting-Out) Cl⁻ > F⁻ > H₂PO₄⁻ > SO₄²⁻Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺
    This table provides a generalized representation of the Hofmeister series. The exact order can vary depending on the solute and conditions.[11][12]

3. pH Adjustment:

  • Prepare your buffer and then slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH.

  • Monitor the solubility of Ac-Tyr-OMe as you adjust the pH. A good starting point is to aim for a pH that is at least 1-2 units away from the estimated isoelectric point of the molecule. For similar compounds, a pH below 4 or above 8 has been shown to be effective.[11]

4. Use of Co-solvents:

For highly hydrophobic molecules, or when buffer modifications are not feasible, the use of an organic co-solvent can be highly effective.[13]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) are common choices for improving the solubility of hydrophobic peptides and small molecules.[12]

  • Protocol for Co-solvent Use:

    • Dissolve the Ac-Tyr-OMe in a minimal amount of the chosen organic co-solvent (e.g., DMSO) to create a concentrated stock solution.

    • While vortexing or stirring your aqueous buffer, add the concentrated stock solution dropwise. This method helps to avoid localized high concentrations that can lead to precipitation.[12]

    • Important: Be mindful of the final concentration of the organic solvent in your assay, as it may affect enzyme activity or cell viability. It is recommended to keep the final concentration below 1-5% if possible and to run appropriate vehicle controls.

5. Physical Dissolution Aids:

  • Gentle Heating: Gently warming the solution (e.g., in a 37°C water bath) can help dissolve Ac-Tyr-OMe. However, be cautious not to overheat, as this could potentially degrade the compound.

  • Sonication: Using a sonicator bath can provide energy to break up aggregates and aid in dissolution. Use short bursts to prevent overheating the sample.

SymptomPotential CauseRecommended Action
Immediate Precipitation Exceeded solubility limit due to high salt concentration (salting-out).1. Reduce buffer salt concentration.2. Substitute kosmotropic ions with chaotropic ions (see Hofmeister series).3. Prepare a concentrated stock in an organic co-solvent (e.g., DMSO) and add it dropwise to the buffer.
Cloudiness or Slow Precipitation Buffer pH is too close to the isoelectric point of Ac-Tyr-OMe.Adjust the pH of the buffer to be more acidic or alkaline (e.g., pH < 4 or pH > 8).
Precipitation Upon Cooling A supersaturated solution was created by heating.Re-warm the solution to re-dissolve. Consider preparing a slightly lower final concentration for long-term stability at room temperature.

Mechanistic Insights: The Chemistry of Precipitation

Understanding the underlying chemical principles empowers you to make informed decisions in your experimental design.

cluster_0 Low Salt Condition cluster_1 High Salt (Kosmotrope) Condition A Ac-Tyr-OMe W1 Water A->W1 Solvation W2 Water A->W2 Solvation W3 Water A->W3 Solvation B Ac-Tyr-OMe C Ac-Tyr-OMe B->C Aggregation -> Precipitation S1 Salt Ion W4 Water S1->W4 Strong Hydration S2 Salt Ion W5 Water S2->W5 Strong Hydration

Caption: Salting-out mechanism of Ac-Tyr-OMe.

In high salt buffers, particularly those containing kosmotropic ions, the strong hydration of the salt ions effectively reduces the amount of "free" water available to solvate the Ac-Tyr-OMe molecules. This desolvation increases the hydrophobic interactions between the aromatic rings of the Ac-Tyr-OMe molecules, leading to aggregation and precipitation.[5][6]

By applying the systematic troubleshooting steps outlined in this guide, you can overcome the challenges of Ac-Tyr-OMe precipitation and ensure the accuracy and reproducibility of your experimental results.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720747, Methyl N-Acetyl-L-tyrosine. Retrieved from [Link]

  • Dempsey, C. E., et al. (2022). Understanding specific ion effects and the Hofmeister series. RSC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950955, Ac-Tyr(me)-OMe. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Hofmeister Series. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hofmeister series – Knowledge and References. Retrieved from [Link]

  • Lo Nostro, P., et al. (2006). Hofmeister effects: Why protein charge, pH titration and protein precipitation depend on the choice of background salt solution. The Australian National University. Retrieved from [Link]

  • London South Bank University. (n.d.). Hofmeister Series. Retrieved from [Link]

  • Larsen, A. N., & van der Vegt, N. F. (2016). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]

  • GenScript. (n.d.). Why Peptide Assays Fail. Retrieved from [Link]

  • Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]

  • GenScript. (2014, August 25). Avoiding peptide assay failure: hidden problems and solutions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68310, N-Acetyl-L-tyrosine. Retrieved from [Link]

  • Grote, A. W., & Keding, S. J. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 52(23), 5245-5248.
  • National Institute of Standards and Technology. (n.d.). Tyrosine, n-acetyl-l-, ethyl ester hydrate. Retrieved from [Link]

  • Pattison, D. I., et al. (n.d.). Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. RSC. Retrieved from [Link]

  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Wang, Y., et al. (2015). Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2018). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. RSC Publishing. Retrieved from [Link]

  • Cell Culture Dish. (2019, February 26). New Chemical Modification of L-Tyrosine and L-Cysteine Increase Solubility and Stability and Permit Single Feed Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

  • El-Meguid, M. A., et al. (2022). Development of a Selective Assay of Tyrosine and Its Producing and Metabolizing Enzymes Utilizing Pulse-UV Irradiation-Induced Chemiluminescence. PubMed. Retrieved from [Link]

  • Lin, C.-W., et al. (2021). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. PMC. Retrieved from [Link]

  • ResearchGate. (2015, March 26). How can I prepare L-Tyrosine solution?. Retrieved from [Link]

Sources

Technical Guide: pH Stability of Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of pH on Ac-Tyr-OMe Stability at Room Temperature Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-Tyr-OMe is a widely used specific substrate for chymotrypsin and other serine proteases. Its utility relies on the integrity of the methyl ester bond, which is chromogenic upon hydrolysis or detectable via HPLC. However, this ester bond is chemically labile.

The critical takeaway: Ac-Tyr-OMe is not stable in aqueous alkaline solutions for extended periods. At room temperature (


), it undergoes spontaneous hydrolysis (saponification) at pH > 8.0, generating N-Acetyl-L-tyrosine (Ac-Tyr-OH) and methanol. This non-enzymatic background hydrolysis can compromise kinetic assays and lead to false-positive activity rates.
Part 1: Core Stability Profile

The stability of Ac-Tyr-OMe is governed by the susceptibility of its carbonyl carbon to nucleophilic attack. The rate of this reaction is pH-dependent.[1][2]

Stability Data Matrix (

)
pH EnvironmentStability StatusEstimated Half-Life (

)
Primary Mechanism
Acidic (pH < 4.0) High Months/YearsAcid-catalyzed equilibrium (slow)
Neutral (pH 6.0 - 7.5) Moderate Days to WeeksWater-mediated hydrolysis
Slightly Basic (pH 8.0) Low Hours (

h)
Hydroxide-ion catalyzed attack
Alkaline (pH > 10.0) Unstable MinutesRapid Saponification

Technical Insight: In chymotrypsin assays performed at pH 7.8 – 8.0 , a "background rate" of spontaneous hydrolysis is always present. While negligible over a 5-minute kinetic read, it becomes significant if the substrate stock is left in buffer for


 hour before use.
The Hydrolysis Pathway

The degradation is irreversible in aqueous media, leading to the free acid, which often has different solubility properties.

HydrolysisPathway Figure 1: Base-catalyzed hydrolysis mechanism of Ac-Tyr-OMe. Ester Ac-Tyr-OMe (Substrate) Transition Tetrahedral Intermediate Ester->Transition + OH⁻ (pH > 8) Products Ac-Tyr-OH + MeOH (Hydrolysis Products) Transition->Products Fast

[3]

Part 2: Troubleshooting & FAQs
Q1: My kinetic assay baseline is drifting upwards before I add the enzyme. Why?

Diagnosis: Spontaneous Hydrolysis.[3]

  • Cause: You likely prepared the substrate in the reaction buffer (pH ~8.0) too far in advance. At this pH, hydroxide ions attack the ester bond, releasing products that may absorb at your detection wavelength or change the refractive index.

  • Solution:

    • Prepare a 100x Master Stock in 100% DMSO or Methanol (stable for months at

      
      ).
      
    • Dilute into the assay buffer immediately (seconds) before starting the run.

    • Run a "No-Enzyme Control" to subtract this background slope from your data.

Q2: I see a white precipitate forming in my stock solution after a few days at

.

Diagnosis: Product Insolubility.

  • Cause: The hydrolysis product, N-Acetyl-L-tyrosine (Ac-Tyr-OH) , is less soluble in water/acidic media than the methyl ester. If your stock hydrolyzed partially, the free acid may crash out of solution.

  • Solution: Discard the stock. Re-make fresh in a non-aqueous solvent (DMSO is preferred for solubility).

Q3: Can I autoclave Ac-Tyr-OMe solutions?

Answer: Absolutely not.

  • Reason: The high temperature (

    
    ) and pressure will instantly hydrolyze the ester bond, regardless of pH.
    
  • Alternative: Sterile filter (0.22 µm) the solution if sterility is required, or dissolve in sterile DMSO.

Q4: What is the best solvent for long-term storage?

Answer: Anhydrous DMSO or Methanol .

  • Protocol: Dissolve powder to 100 mM in DMSO. Aliquot into small volumes to avoid freeze-thaw cycles. Store at

    
    . Under these conditions, stability exceeds 1 year.
    
Part 3: Optimized Preparation Protocol

To ensure reproducibility in enzymatic assays (e.g., chymotrypsin activity), follow this "Just-in-Time" preparation method.

Materials
  • Ac-Tyr-OMe (Solid)

  • DMSO (Anhydrous, ACS Grade)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[4]

Workflow
  • Calculate: Determine the mass required for a 100 mM stock.

    • MW of Ac-Tyr-OMe

      
      .
      
  • Solubilize: Dissolve the solid in 100% DMSO .

    • Do not use water or buffer at this step.

  • Storage: Aliquot this Master Stock and freeze at

    
    .
    
  • Assay Day:

    • Thaw one aliquot.

    • Prepare your reaction cuvettes with buffer and enzyme.

    • Final Step: Add the Ac-Tyr-OMe stock to the cuvette (typically a 1:100 dilution to reach 1 mM final conc). Mix and measure immediately.

Part 4: Decision Tree for Troubleshooting

Troubleshooting Figure 2: Troubleshooting logic for Ac-Tyr-OMe stability issues. Start Problem Observed Drift Baseline Drift (No Enzyme) Start->Drift Precip Precipitation in Stock Start->Precip LowAct Low Enzyme Activity Start->LowAct DriftQ Is buffer pH > 7.5? Drift->DriftQ PrecipQ Solvent used? Precip->PrecipQ LowActQ Stock Age? LowAct->LowActQ Sol1 Spontaneous Hydrolysis. Subtract background rate. DriftQ->Sol1 Yes Sol2 Hydrolysis product insoluble. Switch to DMSO. PrecipQ->Sol2 Aqueous Sol3 Substrate degraded. Prepare fresh. LowActQ->Sol3 > 1 week in water

References
  • BenchChem. (2025).[1] Protocol for the Dissolution of N-Acetyl-L-tyrosine in Aqueous Buffers. Retrieved from

  • CymitQuimica. (2025). Ac-tyr(me)-ome Product Information and Chemical Properties. Retrieved from

  • ResearchGate. (2011). Hydrolysis Rates for Various pH Levels (Data Table). Retrieved from

  • National Institutes of Health (NIH). (2008). Molecular origin of the pH dependence of tyrosine D oxidation kinetics. Retrieved from

  • Science.gov. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Kinetics and pH dependence. Retrieved from

Sources

minimizing background hydrolysis of Ac-Tyr-OMe in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Minimizing Background Hydrolysis of Ac-Tyr-OMe in Chymotrypsin Assays

Executive Summary & Technical Context

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a specific synthetic substrate used to measure chymotrypsin activity. Unlike the more stable amide substrates (e.g., BNA), ester substrates like Ac-Tyr-OMe are prone to spontaneous non-enzymatic hydrolysis , particularly in alkaline conditions required for optimal enzyme activity (pH 7.8–8.0).

This background hydrolysis creates a "noise floor" that can mask low-level enzymatic activity, skew kinetic parameters (


, 

), and lead to false positives in inhibition studies. This guide provides a technical framework to minimize this background signal through rigorous buffer optimization, stock handling, and real-time background subtraction.

Troubleshooting & FAQ: Root Cause Analysis

Q1: Why is my blank rate (no enzyme) increasing over time? Technical Insight: This is likely due to alkaline hydrolysis . Ac-Tyr-OMe contains an ester bond that becomes increasingly unstable as pH rises above 7.5.

  • Diagnosis: Check your buffer pH. If it is >8.0, spontaneous hydrolysis accelerates exponentially.

  • Solution: Verify pH at the actual assay temperature (Tris buffers shift -0.03 pH units per °C increase). A buffer prepared at pH 8.0 at 25°C will be pH ~7.7 at 37°C, which is actually beneficial for stability, but the reverse (cold buffer heating up) can cause drift.

Q2: My substrate stock solution has turned slightly yellow or cloudy. Is it safe to use? Technical Insight: No. Cloudiness indicates precipitation or hydrolysis products (Tyrosine accumulation). Yellowing often indicates oxidation of the phenolic group.

  • Causality: Storage in protic solvents (methanol/ethanol) for extended periods allows slow solvolysis/transesterification.

  • Solution: Prepare stocks in anhydrous DMSO or methanol and store at -20°C. Discard stocks older than 2 weeks for critical kinetic work.

Q3: Can I use a lower pH to stop the background hydrolysis? Technical Insight: Yes, but it is a trade-off. Chymotrypsin optimum activity is pH 7.8.

  • Strategy: You can assay at pH 7.0–7.4 to significantly reduce background hydrolysis. While enzyme activity will be ~60-80% of

    
    , the Signal-to-Noise (S/N) ratio  often improves because the background rate drops faster than the enzymatic rate.
    

Q4: How do I distinguish between spontaneous and enzymatic hydrolysis? Technical Insight: You must run a dynamic blank .

  • Protocol: Run a cuvette with Buffer + Substrate (No Enzyme) alongside your samples. Subtract the slope of this blank (

    
    ) from the test slope (
    
    
    
    ). Do not just zero the machine; you must subtract the rate.

Optimized Protocol: Low-Background Chymotrypsin Assay

Objective: Measure chymotrypsin activity while actively suppressing and correcting for spontaneous Ac-Tyr-OMe hydrolysis.

Reagents:

  • Assay Buffer: 80 mM Tris-HCl, 100 mM

    
    , pH 7.8 (at 25°C).
    
  • Substrate Stock: 10 mM Ac-Tyr-OMe in HPLC-grade Methanol (Prepare fresh or store -20°C).

  • Enzyme Diluent: 1 mM HCl (Acidic pH stabilizes chymotrypsin and prevents autolysis).

Methodology:

  • Instrument Setup: Set spectrophotometer to 237 nm (specific for Ac-Tyr-OMe) and thermostat to 25°C .

    • Note: 237 nm monitors the ester bond directly. (For BTEE, 256 nm is used).

  • Blanking (The Zero): Blank the instrument with Assay Buffer only.

  • Reaction Assembly:

    • Pipette 1.40 mL Assay Buffer into the cuvette.

    • Add 1.50 mL Substrate Stock (Final conc: ~5 mM).

    • Critical Step: Mix and incubate for 2-3 minutes inside the instrument to reach thermal equilibrium.

  • Background Rate Determination (

    
    ): 
    
    • Record Absorbance at 237 nm for 2 minutes.

    • Calculate the slope:

      
       (Background).
      
    • Acceptance Criteria: If

      
       AU/min, prepare fresh buffer/substrate.
      
  • Enzymatic Reaction (

    
    ): 
    
    • Add 0.10 mL Enzyme Solution. Mix immediately by inversion.

    • Record Absorbance at 237 nm for 3–5 minutes.

    • Calculate the slope of the linear portion:

      
       (Total).
      
  • Calculation:

    
    
    
    
    
    • 
       (Differential Extinction Coefficient): ~960 
      
      
      
      at 237 nm.

Comparative Data: Stability Factors

Table 1: Impact of pH on Ac-Tyr-OMe Spontaneous Hydrolysis (Theoretical estimation at 25°C)

pH ConditionSpontaneous Hydrolysis RateEnzyme Activity (% Max)Signal-to-Noise Ratio
pH 6.5 Negligible~15%Low (Weak Signal)
pH 7.0 Very Low~50%High (Optimal for Kinetics)
pH 7.8 Moderate (Standard)100%Moderate
pH 8.5 High~85%Poor (High Noise)

Table 2: Solvent Compatibility for Stock Solutions

SolventStability at 4°CFreezing PointRecommendation
Methanol Good (1-2 weeks)-97°CStandard. Keep tightly sealed to prevent evaporation.
DMSO Excellent (1 month)19°CBest for long-term. Must warm to RT to melt before use.
Water/Buffer Poor (< 4 hours)0°CNever store stock in aqueous buffer.

Visualizations (Graphviz)

Diagram 1: Factors Influencing Background Hydrolysis

This diagram illustrates the causal relationships driving the background noise in the assay.

HydrolysisFactors pH Buffer pH > 8.0 Hydrolysis Spontaneous Hydrolysis (Background Noise) pH->Hydrolysis Nucleophilic Attack Temp Temperature > 25°C Temp->Hydrolysis Increases Rate Water Aqueous Storage Water->Hydrolysis Solvolysis Artifacts False Activity Readings Hydrolysis->Artifacts Kinetics Skewed Km/Vmax Hydrolysis->Kinetics

Caption: Critical experimental parameters that accelerate non-enzymatic hydrolysis of Ac-Tyr-OMe.

Diagram 2: Optimized Assay Workflow

A logic flow for the "Dynamic Blanking" method to ensure data integrity.

AssayWorkflow Start Start Assay Equilibrate Equilibrate Buffer + Substrate (2-3 mins) Start->Equilibrate MeasureBlank Measure Slope 1 (R_bg) (No Enzyme) Equilibrate->MeasureBlank Decision Is R_bg > 0.005? MeasureBlank->Decision Fail Discard Reagents Check pH/Stock Decision->Fail Yes Pass Add Enzyme Decision->Pass No MeasureTotal Measure Slope 2 (R_total) Pass->MeasureTotal Calc Calculate Net Rate: R_net = R_total - R_bg MeasureTotal->Calc

Caption: Step-by-step decision tree for performing a background-corrected kinetic assay.

References

  • Schwert, G. W., & Takenaka, Y. (1955). A Spectrophotometric Determination of Trypsin and Chymotrypsin. Biochimica et Biophysica Acta.

Technical Support Center: Optimizing DMSO Co-Solvent for Ac-Tyr-OMe Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of using N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) as a substrate in enzymatic assays (typically for chymotrypsin or similar serine proteases).

While Ac-Tyr-OMe is a specific and valuable substrate, its hydrophobic nature requires the use of a co-solvent like Dimethyl Sulfoxide (DMSO) .[1] The challenge lies in the "Solubility-Activity Trade-off":

  • Too little DMSO: The substrate precipitates, leading to erratic signal and false negatives.

  • Too much DMSO: The solvent strips the essential water layer from the enzyme, causing denaturation and loss of

    
    .
    

This guide provides a scientifically grounded workflow to determine the precise DMSO concentration that maintains substrate solubility without compromising enzyme kinetics.

Module 1: Stock Preparation & Solubility

Q: Why can't I dissolve Ac-Tyr-OMe directly in my aqueous assay buffer?

A: Ac-Tyr-OMe is an esterified derivative of tyrosine.[1] The acetylation of the amine and methylation of the carboxyl group significantly reduce its polarity compared to free tyrosine. In neutral aqueous buffers (pH 7.0–8.0), its solubility is often


. Attempting to dissolve it directly usually results in micro-precipitation—invisible to the naked eye but disastrous for spectrophotometric baselines.[1]
Q: What is the optimal protocol for preparing the stock solution?

A: You must prepare a high-concentration "Master Stock" in an organic solvent before introducing it to the aqueous environment.

Protocol: 100 mM Master Stock Preparation

  • Solvent: Use anhydrous, high-grade DMSO (≥99.9%).[1][2] Avoid old DMSO that has absorbed water, as it degrades the ester.

  • Calculation:

    • MW of Ac-Tyr-OMe: 237.25 g/mol .[1]

    • To make 1 mL of 100 mM stock, weigh 23.7 mg of powder.

  • Dissolution: Add 1 mL DMSO. Vortex vigorously. The solution should be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Technical Insight: Preparing a 100 mM stock allows you to dilute 1:100 into the assay for a final concentration of 1 mM substrate and 1% DMSO.[1] This minimizes the solvent load while ensuring the substrate starts fully solubilized.

Module 2: Enzyme Compatibility & Optimization

Q: How much DMSO can Chymotrypsin (or my target enzyme) actually tolerate?

A: While bovine pancreatic


-chymotrypsin is relatively robust, it is generally stable in DMSO concentrations up to 5-10% (v/v) .[1] However, kinetic parameters (

and

) can shift significantly even at 5%.

The "Sweet Spot" Determination Experiment: Do not guess. Run this validation curve before your main campaign.[1]

  • Prepare Buffer: Tris-HCl (80 mM, pH 7.8) with 100 mM CaCl

    
     (calcium stabilizes chymotrypsin).[1]
    
  • Prepare Solvent Conditions: Create buffers containing 0%, 1%, 2.5%, 5%, and 10% DMSO.

  • Run Assay: Measure the initial velocity (

    
    ) of the enzyme using a standard substrate concentration (e.g., 1 mM Ac-Tyr-OMe) in each buffer.[1]
    
  • Analysis: Plot Relative Activity (%) vs. DMSO Concentration.

    • Acceptable Range: Any concentration retaining >90% activity.[1]

    • Optimal Point: The lowest DMSO concentration that prevents substrate precipitation (flat baseline).

Q: How do I calculate the Differential Extinction Coefficient ( ) for Ac-Tyr-OMe?

A: This is the most critical missing variable in many protocols. You are measuring the hydrolysis of the ester bond. The absorbance change is monitored at 237 nm .[1]

Since


 varies with solvent composition, you must determine it experimentally for your specific DMSO concentration.[1]

Protocol: Determination of


 
  • Blank: Buffer + DMSO (no enzyme, no substrate).[1] Zero the spectrophotometer.[1]

  • Initial (

    
    ):  Add Ac-Tyr-OMe to a known concentration (e.g., 
    
    
    
    ). Measure Absorbance.
  • Hydrolysis (

    
    ):  Add a high concentration of enzyme (10x normal) to force complete hydrolysis rapidly.[1] Wait until the signal plateaus (5–10 mins).
    
  • Calculation:

    
    [1]
    
    • Where

      
       is molar concentration (M) and 
      
      
      
      is pathlength (cm).[1]
    • Typical Value:

      
       (depending on pH/buffer).[1]
      

Module 3: Experimental Workflow

The following diagram illustrates the logic flow for setting up the assay to ensure reproducibility.

G Start Start: Ac-Tyr-OMe Assay Setup Stock Prepare 100 mM Stock (100% DMSO) Start->Stock Dilution Prepare Working Substrate (Dilute Stock into Buffer) Stock->Dilution 1:10 to 1:100 Dilution Check Check for Precipitation (Turbidity/Baseline Drift) Dilution->Check Precip_Yes Precipitation Detected: Increase DMSO or Decrease Substrate Conc. Check->Precip_Yes Yes Precip_No Solution Clear: Proceed to Enzyme Addition Check->Precip_No No Precip_Yes->Dilution Adjust Blanking Blank Spectrophotometer (Buffer + DMSO only) Precip_No->Blanking RunAssay Add Enzyme & Monitor Absorbance at 237 nm Blanking->RunAssay Calc Calculate Activity Using Experimental u0394u03B5 RunAssay->Calc

Caption: Workflow for optimizing substrate solubility and assay execution.

Module 4: Troubleshooting Guide

IssuePossible CauseCorrective Action
Non-linear Initial Rate Substrate precipitation (micro-aggregates).[1]Increase DMSO concentration slightly (e.g., from 2% to 5%). Ensure rapid mixing upon substrate addition.[1]
No Activity Detected Enzyme denaturation due to high DMSO.[1]Reduce DMSO to <5%.[1] Verify enzyme activity with a standard aqueous substrate (if available).[1]
High Background Absorbance DMSO absorbance at 237 nm.[1]DMSO absorbs UV.[1] Ensure the exact same % DMSO is in the blank cuvette.
Drifting Baseline Temperature fluctuation.[1]Pre-incubate buffers and cuvettes at 25°C. DMSO mixing is exothermic; allow thermal equilibrium.[1]

References

  • National Institutes of Health (NIH). (2013).[1] Impact of DMSO on the functional and unfolding patterns of

    
    -chymotrypsin. Biophysical Chemistry. Retrieved October 26, 2023, from [Link]
    

Sources

Ac-Tyr-OMe degradation products identification by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe). As a widely used model substrate for protein carboxylate esters and tyrosinase activity, Ac-Tyr-OMe is highly susceptible to environmental and enzymatic degradation.

This guide is engineered for researchers and drug development professionals who need to troubleshoot anomalous peaks, validate degradation pathways, and optimize their High-Performance Liquid Chromatography (HPLC) methodologies.

Mechanistic Causality of Ac-Tyr-OMe Degradation

To effectively troubleshoot HPLC chromatograms, you must first understand the structural vulnerabilities of the Ac-Tyr-OMe molecule. The compound possesses three primary labile sites, each reacting to specific environmental triggers to produce distinct degradation profiles:

  • Ester Hydrolysis (C-Terminal): The methyl ester is highly susceptible to nucleophilic attack in basic aqueous environments (e.g., pH > 8.0) or in the presence of strong nucleophiles like hydrazine. This reaction yields N-acetyl-L-tyrosine (Ac-Tyr-OH) and methanol[1]. Because the resulting free carboxylic acid is highly polar, this degradant elutes significantly earlier than the parent compound on a reverse-phase column.

  • Phenolic Oxidation (Aromatic Ring): The electron-rich phenol ring of tyrosine is a prime target for enzymatic oxidation. Tyrosinase readily oxidizes Ac-Tyr-OMe to N-acetyl-L-DOPA methyl ester, which is subsequently oxidized to N-acetyl-dopaquinone. The acetyl group blocks further cyclization into dopachrome, trapping the degradation at the quinone stage[2].

  • Halogenation (Aromatic Ring): Under oxidative stress conditions involving hypochlorous acid (HOCl) or sodium hypochlorite (NaOCl), the phenolic ring undergoes electrophilic aromatic substitution. This yields mono-chlorinated (N-acetyl-3-chlorotyrosine) and di-chlorinated (N-acetyl-3,5-dichlorotyrosine) derivatives[3]. The addition of bulky halogen atoms increases the molecule's lipophilicity, causing these degradants to elute after the parent compound.

  • Transesterification: When stored or reacted in alcoholic solvents (e.g., ethanol) in the presence of trace catalysts or enzymes like α-chymotrypsin, the methyl ester can undergo transesterification to form an ethyl ester (ATEE)[4].

Pathways AcTyrOMe Ac-Tyr-OMe (Parent) AcTyrOH Ac-Tyr-OH (Hydrolysis) AcTyrOMe->AcTyrOH Base/H2O TyrOMe H-Tyr-OMe (Amide Cleavage) AcTyrOMe->TyrOMe Acid/Enzyme Oxidation Ac-DOPA-OMe (Oxidation) AcTyrOMe->Oxidation Tyrosinase Chlorination Ac-3-Cl-Tyr-OMe (Halogenation) AcTyrOMe->Chlorination NaOCl

Ac-Tyr-OMe major degradation pathways and environmental triggers.

Experimental Protocols: Self-Validating HPLC Workflow

To accurately profile these degradation products, your HPLC method must be self-validating. This means incorporating a System Suitability Test (SST) that confirms the column's ability to resolve the parent compound from its most structurally similar degradant (typically Ac-Tyr-OH) before analyzing unknown samples.

Step 1: Sample Preparation & Quenching

  • Causality: Degradation reactions (especially enzymatic oxidation or basic hydrolysis) will continue in the autosampler if not arrested.

  • Action: Quench the reaction by adjusting the sample pH to ~3.0 using 1% Trifluoroacetic acid (TFA). Filter through a 0.22 µm PTFE syringe filter to remove precipitated proteins (if enzymes were used).

Step 2: System Suitability Testing (SST)

  • Action: Inject a reference standard mixture containing 100 µM Ac-Tyr-OMe and 100 µM Ac-Tyr-OH.

  • Validation Criterion: Proceed with the analysis only if the resolution (

    
    ) between the two peaks is 
    
    
    
    . This guarantees that early-eluting polar degradants will not co-elute with the void volume or the parent peak.

Step 3: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm). Rationale: The hydrophobic alkyl chains provide excellent resolution for the varying lipophilicities of the halogenated and hydrolyzed products.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile. Rationale: TFA acts as an ion-pairing agent, keeping the carboxylic acid of Ac-Tyr-OH protonated (neutral), which sharpens its peak shape and prevents peak tailing.

  • Gradient Program: 5% B to 60% B over 30 minutes at a flow rate of 1.0 mL/min.

Step 4: Spectrophotometric Detection (DAD)

  • Action: Monitor the eluent using a Diode Array Detector (DAD) set to extract chromatograms at 275 nm, 279 nm, and 284 nm. Rationale: Relying on a single wavelength masks structural changes. Tracking the shift in UV maxima is critical for distinguishing oxidation from halogenation.

HPLC_Workflow P1 Sample Prep (Quench/Filter) P2 HPLC Injection (C18 Column) P1->P2 P3 Gradient Elution (MeCN/H2O + TFA) P2->P3 P4 DAD Detection (275-284 nm) P3->P4

Step-by-step HPLC analytical workflow for Ac-Tyr-OMe degradation profiling.

Quantitative Data & Troubleshooting Matrix

Use the following data matrix to identify unknown peaks in your chromatogram. Relative Retention Times (RRT) are calculated against the parent Ac-Tyr-OMe peak (RRT = 1.00).

Degradation ProductMechanismApprox. RRTUV Max (nm)Structural Causality for Shift
Ac-Tyr-OMe Parent Compound1.00275Baseline lipophilicity.
H-Tyr-OMe Acid/Enzymatic Amide Hydrolysis~0.40275Loss of acetyl group exposes a basic primary amine, drastically increasing polarity in acidic mobile phases.
Ac-Tyr-OH Base/Hydrazine Ester Hydrolysis~0.60275Cleavage of the methyl ester exposes a polar carboxylic acid, reducing C18 retention[1].
Ac-DOPA-OMe Tyrosinase Oxidation~0.80280Addition of a second hydroxyl group to the phenol ring increases polarity; conjugated system shifts UV max[2].
Ac-3-Cl-Tyr-OMe Mono-chlorination (NaOCl)~1.40279Addition of a bulky, electronegative chlorine atom increases hydrophobicity and retention time[3].
Ac-3,5-diCl-Tyr-OMe Di-chlorination (NaOCl)~1.80284Two chlorine atoms drastically increase lipophilicity and further shift the UV absorption maximum[3].

Frequently Asked Questions (FAQs)

Q: Why does my Ac-Tyr-OMe standard show a secondary peak when stored in methanol or ethanol? A: You are observing either solvent-driven hydrolysis or transesterification. If trace water or base is present in your methanol, the methyl ester will slowly hydrolyze into Ac-Tyr-OH. If stored in ethanol, trace catalytic activity can drive transesterification, converting Ac-Tyr-OMe into N-acetyl-L-tyrosine ethyl ester (ATEE)[4]. Solution: Store standards as dry lyophilized powders at -20°C and reconstitute in anhydrous solvents immediately prior to use.

Q: Both the ester hydrolysis product (Ac-Tyr-OH) and the oxidation product (Ac-DOPA-OMe) elute earlier than the parent peak. How can I differentiate them without a Mass Spectrometer? A: You must leverage Diode Array Detection (DAD) to analyze their UV spectra. The hydrolysis product (Ac-Tyr-OH) retains the exact same phenolic chromophore as the parent, meaning its UV maximum remains strictly at 275 nm. Conversely, the oxidation product (Ac-DOPA-OMe) has an additional hydroxyl group on the aromatic ring, which shifts the UV maximum to approximately 280 nm[2]. Furthermore, Ac-DOPA-OMe is highly unstable and will rapidly degrade into dopaquinone (which absorbs in the visible range) if left unquenched.

Q: In my oxidative stress assay using NaOCl, I see late-eluting peaks that I initially assumed were dimers. What are they? A: These are highly likely to be chlorinated degradation products, not dimers. Hypochlorous acid reacts rapidly with the phenolic ring of tyrosine to form 3-chlorotyrosine and 3,5-dichlorotyrosine derivatives. Because halogen atoms are highly lipophilic, they increase the molecule's affinity for the C18 stationary phase, causing them to elute much later than the parent compound. You can confirm this by checking the UV spectra: mono-chlorination shifts the max to 279 nm, and di-chlorination shifts it to 284 nm[3].

References

  • HPLC separation pattern of NaOClN-acetyltyrosine reaction products.
  • Selective Derivatization of Protein Carboxylate Esters: Development of a New Detection and Quantification Method.
  • Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure
  • Effects of Calcium Ion on the Catalytic Activity of α-Chymotrypsin in Organic Solvents. Taylor & Francis Online.

Sources

Technical Support Center: Troubleshooting Non-Linear Reaction Rates in Ac-Tyr-OMe Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. When utilizing N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) as a specific substrate for serine proteases like α-chymotrypsin, achieving a linear steady-state progress curve is critical for accurate Michaelis-Menten kinetic derivation. Non-linear progress curves—where the reaction velocity changes over time—compromise the calculation of initial velocity (


) and skew 

and

determinations.

As a Senior Application Scientist, I have designed this guide to provide a mechanistic framework to diagnose, troubleshoot, and resolve these kinetic deviations.

Diagnostic Workflow for Non-Linear Kinetics

G Start Observe Non-Linear Progress Curve (Ac-Tyr-OMe Hydrolysis) Q1 Does the rate decrease early (< 10% conversion)? Start->Q1 HighE Excess Enzyme / Rapid Substrate Depletion Action: Dilute Enzyme Q1->HighE Yes Q2 Does spiking with Ac-Tyr-OH reduce the initial rate? Q1->Q2 No Valid Linear Steady-State Achieved HighE->Valid Optimize ProdInhib Product Inhibition Action: Use Initial Rate (v0) only Q2->ProdInhib Yes Instab Enzyme Instability / Autolysis Action: Add CaCl2 or lower Temp Q2->Instab No ProdInhib->Valid Optimize Instab->Valid Optimize

Diagnostic workflow for identifying and resolving non-linear Ac-Tyr-OMe kinetics.

FAQ & Troubleshooting Guide

Q1: My absorbance vs. time plot flattens out almost immediately. What is causing this rapid loss of linearity? A: This is classically indicative of rapid substrate depletion due to an excessively high enzyme concentration. In kinetic assays, if the enzyme concentration ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is too high relative to the substrate 

, the linear phase is consumed within the mixing dead-time. A frequent reason for nonlinear progress curves is the presence of excess enzyme, which can be easily misinterpreted as lower enzyme activity if only the plateau is measured 1. As the reaction proceeds and substrate is consumed, the rate continuously slows .
  • Causality: The fundamental assumption of steady-state kinetics is

    
    . When 
    
    
    
    drops below 90% of its initial value, the rate is no longer zero-order with respect to the substrate.
  • Solution: Predilute your chymotrypsin sample by 10- to 100-fold and repeat the assay to capture the true initial velocity.

Q2: The curve is linear for the first 30 seconds, but then curves downward significantly, even though >80% of the Ac-Tyr-OMe substrate remains. Is the enzyme dying? A: You are likely observing either Product Inhibition or Enzyme Autolysis . As Ac-Tyr-OMe is hydrolyzed, the products (Ac-Tyr-OH and methanol) accumulate. Ac-Tyr-OH can act as a competitive inhibitor, binding to the hydrophobic S1 pocket of chymotrypsin without being cleaved. Alternatively, at optimal assay pH (7.8-8.0), chymotrypsin can undergo autolysis (self-cleavage), reducing the active


 over time.
  • Causality: To differentiate the two, perform a "spike" experiment (detailed in Protocol 2). If adding exogenous Ac-Tyr-OH at the start of the reaction reduces

    
    , product inhibition is the culprit. If not, autolysis is occurring.
    
  • Solution: To prevent autolysis, store the enzyme stock in 1 mM HCl (pH 3.0) on ice and only dilute into the pH 8.0 assay buffer immediately before measurement. Ensure your buffer contains

    
    , which stabilizes the enzyme.
    

Q3: I see an upward curve (lag phase) before the reaction becomes linear. How do I calculate


? 
A:  An initial lag phase represents the pre-steady-state period where the enzyme-substrate complex (

) is building up to its steady-state concentration. Standard analysis assumes you measure the linear (second) phase of product accumulation and ignore the nonlinear first phase 2.
  • Causality: Forcing a linear regression through the origin (t=0) will artificially lower your calculated rate.

  • Solution: Select the strictly linear portion of the curve (e.g., t=15s to t=45s) to calculate the slope.

Quantitative Data: Kinetic Parameters & Troubleshooting Thresholds

Use the following reference values to benchmark your assay. Deviations from these parameters indicate underlying assay instability.

ParameterTypical Value for Ac-Tyr-OMe / α-ChymotrypsinTroubleshooting Threshold / LimitMechanistic Significance

0.66 mM (pH 8.0, 25°C) 3Assay

should span 0.2

to 5

Determines the substrate concentration needed to reach

.

192

3
If apparent

< 50

, suspect inactive enzyme
Turnover number; indicates catalytic efficiency.
Linear Phase Duration > 60 seconds< 15 seconds indicates

is too high
Ensures accurate calculation of initial velocity (

).
Substrate Depletion < 10% of initial

> 10% depletion causes non-linear rate dropMaintains pseudo-zero-order kinetics during measurement.
Step-by-Step Methodologies
Protocol 1: Optimized Continuous Spectrophotometric Assay for Ac-Tyr-OMe

By monitoring the absorbance change at 237 nm (where the ester and acid forms have different extinction coefficients), this assay provides real-time feedback on linearity.

  • Buffer Preparation: Prepare 50 mM Tris-HCl, 20 mM

    
    , pH 8.0. The addition of 
    
    
    
    is mechanistically required to stabilize chymotrypsin against autolysis.
  • Substrate Stock: Dissolve Ac-Tyr-OMe in a minimal volume of methanol, then dilute with assay buffer to a 10 mM stock. Keep final assay methanol concentration <5% to prevent solvent-induced enzyme denaturation.

  • Enzyme Preparation: Dissolve α-chymotrypsin in 1 mM HCl (pH 3.0) to 1 mg/mL. Keep strictly on ice to prevent self-digestion.

  • Assay Execution:

    • Add 980 µL of the assay buffer + substrate mixture to a UV-transparent quartz cuvette.

    • Blank the spectrophotometer at 237 nm.

    • Initiate the reaction by adding 20 µL of the enzyme stock. Mix rapidly by inversion (ensure dead time is < 5 seconds).

    • Record absorbance at 237 nm continuously for 3 minutes.

  • Self-Validation Check: Calculate the total

    
     over your selected linear phase. Using the differential molar extinction coefficient (
    
    
    
    ), calculate the total substrate consumed. If the consumed substrate exceeds 10% of the initial
    
    
    , the protocol invalidates itself.
    You must dilute the enzyme and repeat the assay to ensure zero-order kinetics.
Protocol 2: Self-Validating Product Inhibition Test (Spiking Experiment)

If a reaction slows down prematurely, artificially introducing the product at


 will proportionally depress the initial linear rate if product inhibition is the true cause.
  • Baseline Measurement: Run Protocol 1 using 1 mM Ac-Tyr-OMe. Record the initial velocity (

    
    ).
    
  • Product Spike: Prepare a parallel reaction containing 1 mM Ac-Tyr-OMe AND 0.5 mM Ac-Tyr-OH (the cleavage product).

  • Comparative Execution: Initiate the reaction with the exact same enzyme concentration used in step 1. Record the initial velocity (

    
    ).
    
  • Self-Validation Check & Causality Analysis:

    • Validation: The baseline reaction must maintain linearity for at least 30 seconds. If the baseline is non-linear from

      
      , the spike data is invalid; return to Protocol 1 to optimize enzyme concentration first.
      
    • Analysis: If

      
      , Ac-Tyr-OH is acting as a competitive inhibitor. Action: Restrict your 
      
      
      
      measurement strictly to the first 5% of substrate conversion.
    • Analysis: If

      
      , product inhibition is negligible. The non-linearity is due to enzyme autolysis. Action: Increase 
      
      
      
      concentration or lower the assay temperature to 20°C.
References
  • Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study. NIH.[Link]

  • Key concepts: Terminology - GraphPad Prism 11 Curve Fitting Guide. GraphPad.[Link]

  • Investigation of the Substrate Specificity of Trypsin. eScholarship.org.[Link]

  • Enzyme kinetics. Wikipedia.[Link]

Sources

Technical Support Center: Ac-Tyr-OMe Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the storage, stability, and handling of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) .

It addresses the user's specific concern regarding deacetylation while also covering the more chemically probable risk of ester hydrolysis , ensuring a comprehensive defense against degradation.

Executive Summary & Chemical Profile

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a derivative of L-tyrosine widely used as a specific substrate for proteases (e.g., chymotrypsin) and as a stable precursor in peptide synthesis.

Critical Distinction: Researchers often use the term "degradation" loosely. You must distinguish between two distinct pathways to troubleshoot effectively:

  • Deacetylation (Amide Hydrolysis): Loss of the N-terminal acetyl group. Chemically difficult; usually requires enzymes (acylases) or harsh acids.

  • Demethylation (Ester Hydrolysis): Loss of the C-terminal methyl group. High Risk. Occurs spontaneously in water, especially at pH > 7.0.

Chemical Stability Profile
ParameterSpecificationCausality / Risk Factor
CAS Number 1084-63-5-
Molecular Weight 237.25 g/mol -
Primary Risk Hydrolysis (Ester > Amide) Moisture attacks the ester bond rapidly; the amide bond is kinetically stable.
Secondary Risk Oxidation The phenolic ring of Tyrosine is sensitive to UV light and oxygen (turns yellow/brown).
Hygroscopicity ModerateAbsorbs atmospheric water, catalyzing solid-state hydrolysis.

Degradation Pathways Visualization

The following diagram illustrates the two competing degradation pathways. Note that under standard storage failure (moisture ingress), Pathway A (Ester Hydrolysis) is the dominant mechanism, not deacetylation.

AcTyrOMe_Degradation cluster_legend Stability Logic Start Ac-Tyr-OMe (Intact Molecule) Hydrolysis_Prod Ac-Tyr-OH (N-Acetyl-L-Tyrosine) + Methanol Start->Hydrolysis_Prod Pathway A: Ester Hydrolysis (Spontaneous at pH > 7 or Moisture) Deacetyl_Prod H-Tyr-OMe (L-Tyrosine Methyl Ester) + Acetate Start->Deacetyl_Prod Pathway B: Deacetylation (Requires Acylase or Strong Acid) Final_Prod L-Tyrosine (Free Amino Acid) Hydrolysis_Prod->Final_Prod Slow Amide Hydrolysis Deacetyl_Prod->Final_Prod Fast Ester Hydrolysis Solid State: Stable if Desiccated Solid State: Stable if Desiccated Solution: Unstable (Prepare Fresh) Solution: Unstable (Prepare Fresh) Solid State: Stable if Desiccated->Solution: Unstable (Prepare Fresh)

Caption: Degradation logic of Ac-Tyr-OMe. Pathway A (Red) is the primary storage risk. Pathway B (Yellow) typically requires specific enzymatic activity.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

Use this protocol for storing the powder form for >1 month.

  • Temperature: Store at -20°C .

    • Reasoning: Low temperature kinetically traps the molecules, reducing the frequency of collisions with trapped moisture or oxygen.

  • Container: Amber glass vial with a PTFE-lined screw cap.

    • Reasoning: Amber glass blocks UV light (preventing tyrosine oxidation). PTFE prevents plasticizers from leaching into the powder.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]

    • Reasoning: Displaces oxygen and humidity.

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or Drierite.

    • Reasoning: Creates a "double barrier" against moisture ingress.

Protocol B: Solution Preparation (Preventing Hydrolysis)

Use this protocol when preparing stock solutions for experiments.

  • Solvent Choice: Dissolve in 100% DMSO (Dimethyl Sulfoxide) or DMF .

    • Reasoning: Ac-Tyr-OMe is highly soluble in organic solvents. Hydrolysis cannot occur in anhydrous DMSO because there is no water molecule to attack the ester bond [1].

  • Aqueous Dilution: Only dilute into aqueous buffer immediately before use .

    • Self-Validating Step: If you store an aqueous solution at 4°C overnight, run a TLC or HPLC check. You will likely see ~5-10% degradation to Ac-Tyr-OH.

  • pH Control: Keep aqueous buffers at pH 5.0 – 6.5 .

    • Reasoning: Ester hydrolysis is base-catalyzed.[2] At pH > 8.0, the half-life of the ester drops significantly. The N-acetyl group is stable at this pH.

Troubleshooting & FAQ

Q1: I suspect my Ac-Tyr-OMe has deacetylated. How can I confirm this?

Diagnostic: You are likely confusing deacetylation with ester hydrolysis. Both result in a loss of mass, but different chemical shifts.

  • Test: Run analytical HPLC or LC-MS.

    • Ac-Tyr-OMe (Intact): Parent peak.

    • Ac-Tyr-OH (Ester Hydrolysis): Elutes earlier (more polar due to free acid). Mass = Parent - 14 (loss of CH2).

    • H-Tyr-OMe (Deacetylation): Elutes earlier (free amine is polar) but distinct from Ac-Tyr-OH. Mass = Parent - 42 (loss of Acetyl).

  • Resolution: If you see Mass - 42, check for contamination with acylase enzymes or extreme acid exposure. If you see Mass - 14, it is simple moisture damage.

Q2: My solution turned yellow. Is it still usable?

Answer: No.

  • Cause: The yellow color indicates oxidation of the Tyrosine phenolic ring, likely forming quinone intermediates or dityrosine cross-links [2].

  • Prevention: This is caused by light exposure or old DMSO. Use amber vials and fresh, high-grade DMSO.

Q3: Why can't I store the stock solution in water at -20°C?

Answer: The "Freeze-Thaw" pump effect.

  • Mechanism: When water freezes, it expands and crystallizes. This process can exclude salts and solutes into pockets of high concentration/altered pH (eutectic points), accelerating hydrolysis even at freezing temperatures.

  • Correct Action: Store stocks in DMSO at -20°C. DMSO does not expand upon freezing in the same disruptive manner and maintains chemical inertness.

Q4: I am using Ac-Tyr-OMe as a chymotrypsin substrate. The background rate is too high.

Answer: Your buffer pH is likely too high.

  • Mechanism: Chymotrypsin assays are often run at pH 7.8 - 8.0. At this pH, spontaneous (non-enzymatic) ester hydrolysis occurs.

  • Fix: Run a "No-Enzyme Control" blank alongside your samples to subtract the spontaneous hydrolysis rate. Ensure your stock Ac-Tyr-OMe is not already partially hydrolyzed before adding the enzyme.

References

  • Solubility and Stability in DMSO : He, Q. et al. (2018).[3] "Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide". Journal of Chemical Thermodynamics.

  • Tyrosine Oxidation Mechanisms : BenchChem Technical Support. (2025).[1] "Preventing oxidation of tyrosine in H-Gly-Ala-Tyr-OH during storage".

  • Ester Hydrolysis Kinetics : LibreTexts Chemistry. (2022).[2] "Hydrolysis of Esters".

  • Deacetylation vs Hydrolysis : PubChem Pathway. "L-tyrosine degradation I".

  • General Peptide Storage Guidelines : European Medicines Agency (EMA). (2023).[4][5] "Guideline on Stability Testing".

Sources

removing free tyrosine impurities from Ac-Tyr-OMe stock

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ac-Tyr-OMe Topic: Removal of Free Tyrosine Impurities from N-Acetyl-L-Tyrosine Methyl Ester Stock

Executive Summary

Current Status: You are dealing with N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe), a protected amino acid derivative often used in peptide synthesis, enzymatic assays, or as a chiral building block. The Problem: Free Tyrosine (Tyr) impurities can arise from incomplete acetylation/methylation during synthesis or hydrolysis during storage. The Impact: Free Tyrosine contains a free amine and a free carboxylic acid (zwitterionic), which can interfere with coupling reactions, skew enzymatic kinetic data, or precipitate out of organic stock solutions, causing dosing inconsistencies.

Part 1: Diagnostic Hub

How do I confirm the presence of free Tyrosine before starting purification?

Q: My stock solution in Ethyl Acetate is cloudy. Is this the impurity?

A: Highly likely. Ac-Tyr-OMe is highly soluble in organic solvents like Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol. Free Tyrosine, however, is a zwitterionic solid with extremely poor solubility in non-polar and moderately polar organic solvents.

  • Visual Check: If you dissolve your solid stock in EtOAc and observe a fine white suspension or sediment, that precipitate is likely free Tyrosine or inorganic salts.

Q: What are the definitive spectral signatures (NMR/HPLC)?

A: Use these markers to confirm the impurity identity:

  • 1H-NMR (DMSO-d6):

    • Ac-Tyr-OMe: Look for a sharp singlet ~3.6–3.7 ppm (Methyl Ester, -OCH3) and a sharp singlet ~1.8–2.0 ppm (Acetyl, -COCH3).

    • Free Tyrosine: Lacks the methyl ester and acetyl singlets. In DMSO, the ammonium protons (-NH3+) typically appear as a broad signal around 8.0–8.5 ppm, distinct from the amide doublet (-NH-Ac) of the product.

  • HPLC (Reverse Phase):

    • Retention Time: Free Tyrosine is much more polar. On a standard C18 column (Water/Acetonitrile gradient), Tyrosine will elute near the void volume (very early), while Ac-Tyr-OMe will elute significantly later due to the hydrophobic protecting groups.

Part 2: Core Purification Protocols

Method A: The "Golden Path" (Liquid-Liquid Extraction)

Best for: High purity requirements (>98%) and removing trace soluble impurities.

Principle: This method exploits the pKa differences.

  • Ac-Tyr-OMe: Neutral/Hydrophobic. Soluble in organics.[1] Phenol pKa ~10.

  • Free Tyrosine: Amphoteric. In acid, the amine protonates (-NH3+), making it highly water-soluble and insoluble in organics.

Protocol:

  • Dissolution: Dissolve the crude Ac-Tyr-OMe in Ethyl Acetate (EtOAc) . Use approx. 10–20 mL solvent per gram of compound.

  • Acid Wash (Critical Step): Wash the organic phase twice with 1M Hydrochloric Acid (HCl) .

    • Mechanism:[2][3][4][5][6] HCl protonates the free amine of any residual Tyrosine, forcing it into the aqueous layer. Ac-Tyr-OMe remains in the organic layer.

  • Neutralization/Brine Wash: Wash the organic phase once with Saturated Sodium Bicarbonate (NaHCO3) (to remove trace acid) and once with Brine (saturated NaCl).

    • Warning: Do NOT use strong base (NaOH). See Troubleshooting.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4).

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

Method B: The "Quick Fix" (Trituration/Filtration)

Best for: Gross contamination where Tyrosine appears as a solid precipitate.

Protocol:

  • Add cold Ethyl Acetate to your solid crude mixture.

  • Sonicate for 5 minutes to ensure Ac-Tyr-OMe is fully dissolved.

  • Filter the suspension through a sintered glass funnel or a Celite pad.

  • The solid on the filter is the Free Tyrosine impurity. The filtrate contains your purified Ac-Tyr-OMe.

  • Evaporate the filtrate to recover the product.

Part 3: Visualization (Workflow)

PurificationWorkflow Crude Crude Ac-Tyr-OMe (Contains Free Tyr) Dissolve Dissolve in Ethyl Acetate (EtOAc) Crude->Dissolve Check Is solution cloudy? Dissolve->Check Filter Filter Suspension Check->Filter Yes (Cloudy) Filtrate Clear Filtrate (Ac-Tyr-OMe in EtOAc) Check->Filtrate No (Clear) SolidWaste Solid Residue: Free Tyrosine Filter->SolidWaste Filter->Filtrate AcidWash Wash with 1M HCl (2x) Filtrate->AcidWash AqWaste Aqueous Waste: Protonated Tyr (Tyr+) AcidWash->AqWaste Remove Impurity OrgLayer Organic Layer AcidWash->OrgLayer Keep Product BaseWash Wash with Sat. NaHCO3 (Remove trace acid) OrgLayer->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry Final Pure Ac-Tyr-OMe Dry->Final

Figure 1: Decision tree for the purification of Ac-Tyr-OMe via solubility and liquid-liquid extraction.

Part 4: Troubleshooting & FAQs

Q: Can I use NaOH to wash the organic layer?

A: ABSOLUTELY NOT.

  • Reason 1 (Phenol Deprotonation): The phenolic hydroxyl group of Tyrosine has a pKa of ~10. Washing with 1M NaOH (pH 14) will deprotonate the phenol, forming a phenolate anion. This makes your target compound (Ac-Tyr-OMe) water-soluble, and you will lose it into the aqueous waste stream.

  • Reason 2 (Saponification): Methyl esters are susceptible to base-catalyzed hydrolysis (saponification). Exposure to strong base will cleave the methyl ester, converting your product into N-Acetyl-Tyrosine (free acid).

Q: I see an emulsion forming during the extraction. What do I do?

A: Peptide derivatives can act as surfactants.

  • Add Brine: Add saturated NaCl to the aqueous phase to increase ionic strength.

  • Wait: Allow more time for separation.

  • Filtration: If there is particulate matter at the interface, filter the entire mixture through a Celite pad.

Q: My yield is low after acid wash. Did I hydrolyze the ester?

A: Unlikely with dilute acid at room temperature. Methyl esters are generally stable in 1M HCl for short durations (the time of an extraction). Yield loss is more likely due to:

  • Phenol Solubility: Ac-Tyr-OMe has slight water solubility. Ensure you re-extract the aqueous waste once with a small volume of EtOAc to recover any "escaped" product.

  • Physical Loss: Mechanical loss during transfers.

Part 5: Data Summary

PropertyAc-Tyr-OMe (Target)L-Tyrosine (Impurity)Purification Logic
MW ~237.25 g/mol 181.19 g/mol Significant size difference (HPLC).
Water Solubility Low (Soluble in hot water)0.45 mg/mL (Neutral pH)Both are poor, but Tyr is worse.
EtOAc Solubility High Negligible Primary separation mechanism.
pKa (Acidic) ~10.1 (Phenol)~2.2 (COOH), ~10.1 (Phenol)Tyr has COOH; Target does not.
pKa (Basic) None (Amide is neutral)~9.1 (Amine)Target is neutral; Tyr is basic.

References

  • PubChem. (n.d.). Compound Summary: N-Acetyl-L-tyrosine methyl ester. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Evans, D. A. (n.d.).[7] pKa's of Inorganic and Oxo-Acids. Harvard University Chemistry 206 Notes. Retrieved March 5, 2026, from [Link] (Cited for pKa values of Phenol and Carboxylic acids to justify extraction pH).

  • Org. Synth. (1976). Ester Hydrolysis Mechanisms. Organic Syntheses, Coll. Vol. 5. Retrieved March 5, 2026, from [Link] (General reference for stability of methyl esters in acid vs base).

Sources

Validation & Comparative

Technical Guide: Ac-Tyr-OMe vs. BTEE for Chymotrypsin Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers characterizing chymotrypsin activity, the choice between Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester) and BTEE (N-Benzoyl-L-tyrosine ethyl ester) dictates assay sensitivity, solvent requirements, and kinetic resolution.

  • BTEE is the industry gold standard for potency determination. It offers superior specificity and signal-to-noise ratio due to detection at 256 nm, but requires high organic solvent concentrations (50% Methanol).

  • Ac-Tyr-OMe is a kinetic alternative preferred when high organic solvent concentrations must be avoided to preserve native enzyme structure or when studying solvent effects, though it requires detection at 237 nm (higher background interference).

Mechanistic & Structural Comparison

Chymotrypsin is a serine protease acting via a Ping-Pong Bi-Bi mechanism . It preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids (Tyr, Trp, Phe).[1] Both substrates utilize an ester bond to mimic the peptide linkage, allowing for rapid spectrophotometric monitoring of hydrolysis.

Structural Impact on Binding
  • BTEE (The Specificity King): The Benzoyl group provides a large hydrophobic surface area that interacts strongly with the S1 specificity pocket of chymotrypsin. This results in a lower

    
     (tighter binding) compared to acetylated substrates.
    
  • Ac-Tyr-OMe (The Soluble Alternative): The Acetyl group is smaller and less hydrophobic. While it fits the active site, it lacks the extensive hydrophobic contacts of the benzoyl group, often resulting in a higher

    
    .
    
Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle valid for both substrates.

Chymotrypsin_Mechanism E Free Enzyme (Chymotrypsin) ES Michaelis Complex (E-S) E->ES + S S Substrate (BTEE or Ac-Tyr-OMe) Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (Release P1) Acyl->E Deacylation (+ H₂O) P1 Product 1 (Alcohol: EtOH or MeOH) Acyl->P1 Leaving Group P2 Product 2 (Acid: N-Benzoyl-Tyr or N-Acetyl-Tyr) Acyl->P2 Release P2 H2O H₂O

Figure 1: Ping-Pong mechanism of Chymotrypsin.[1] The rate-limiting step is typically deacylation for ester substrates.

Physicochemical & Kinetic Specifications[2]

The following table synthesizes key operational parameters. Note the distinct detection wavelengths.

ParameterBTEE (N-Benzoyl-L-Tyr Ethyl Ester)Ac-Tyr-OMe (N-Acetyl-L-Tyr Methyl Ester)
Primary Application Standard Activity / Potency AssaysKinetic Studies / Low-Solvent Assays
Detection Wavelength 256 nm 237 nm
Extinction Coeff. (

)
964 M⁻¹cm⁻¹ ~960–1000 M⁻¹cm⁻¹ (approx.)[2]
Solubility Poor in water; Requires ~50% Methanol High in water ; Low organic solvent needed
Substrate Specificity High (Benzoyl group optimizes S1 fit)Moderate (Acetyl group is less specific)
Background Noise Low (256 nm is distal to protein UV)High (237 nm overlaps with peptide bonds)
Spontaneous Hydrolysis Low at pH 7.8Moderate (Ester is labile)
Why Wavelength Matters
  • BTEE @ 256 nm: The hydrolysis of the ester bond coupled with the benzoyl chromophore produces a hyperchromic shift at 256 nm. This region is relatively free from interference by protein absorbance (280 nm) and buffer components.

  • Ac-Tyr-OMe @ 237 nm: The acetyl group does not provide the same spectral shift. Detection relies on the ester bond cleavage itself, monitored at 237 nm. This wavelength is dangerously close to the UV cutoff of many buffers and the strong absorbance of peptide bonds, increasing noise.

Experimental Protocols

Protocol A: The Gold Standard (BTEE Assay)

Use this for calculating specific activity (Units/mg) to compare with commercial standards.

Reagents:

  • Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂. (Ca²⁺ stabilizes chymotrypsin).

  • Substrate Stock: 1.18 mM BTEE in 50% (w/w) Methanol . Critical: BTEE will precipitate if methanol is too low.

  • Enzyme Diluent: 1 mM HCl (Prevents autolysis during storage).

Procedure:

  • Blank: Pipette 1.5 mL Buffer and 1.4 mL Substrate Stock into a quartz cuvette.

  • Equilibrate: Incubate at 25°C for 3-5 minutes.

  • Start: Add 0.1 mL Enzyme Solution (10–30 µg/mL). Mix by inversion immediately.

  • Measure: Record

    
     for 3–5 minutes.
    
  • Calculate: Use

    
     M⁻¹cm⁻¹.[2]
    
Protocol B: Low-Solvent Kinetic Assay (Ac-Tyr-OMe)

Use this when 50% methanol is prohibitive (e.g., studying enzyme stability or solvent-sensitive variants).

Reagents:

  • Buffer: 50 mM Phosphate or Tris-HCl, pH 7.8.

  • Substrate Stock: 10–20 mM Ac-Tyr-OMe in water (or minimal methanol if needed for high conc).

  • Enzyme Diluent: 1 mM HCl.

Procedure:

  • Blank: Pipette 2.9 mL Buffer into a quartz cuvette.

  • Add Substrate: Add 0.1 mL Substrate Stock (Final conc ~0.3–0.6 mM).

  • Equilibrate: Incubate at 25°C.

  • Start: Add Enzyme Solution.

  • Measure: Record

    
     (or 240 nm).
    
  • Calculate: Use

    
     M⁻¹cm⁻¹ (Must be empirically verified for precise kinetics).
    

Data Analysis & Calculation

To ensure trustworthiness, calculate activity using the Beer-Lambert Law derived formula.



Where:

  • 
    : Slope of the initial linear portion.[2]
    
  • 
    : Total reaction volume (mL) (e.g., 3.0 mL).
    
  • 
    : Dilution factor of the enzyme.[2]
    
  • 
    : Extinction coefficient (0.964 mM⁻¹cm⁻¹ for BTEE).[2]
    
  • 
    : Path length (1 cm).
    
  • 
    : Volume of enzyme added (mL) (e.g., 0.1 mL).
    

Unit Definition: One unit hydrolyzes 1.0 µmole of substrate per minute at pH 7.8 and 25°C.[2][3][4]

Expert Recommendation

ScenarioRecommendationReasoning
Quality Control / Potency Testing Use BTEE Standardized definition; 256 nm detection minimizes error; high specificity.
Solvent-Sensitive Enzymes Use Ac-Tyr-OMe BTEE requires 50% methanol, which can denature unstable mutants. Ac-Tyr-OMe works in <5% organic solvent.
High-Throughput Screening Use BTEE Better signal-to-noise ratio reduces false positives/negatives.
Detailed Kinetic Modeling (

)
Use Both Comparing

between BTEE and Ac-Tyr-OMe reveals the energetic contribution of the hydrophobic S1 pocket interaction.

References

  • Hummel, B.C. (1959).[2] A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology. (Foundational method for BTEE at 256 nm).[2][4]

  • Rick, W. (1974). Chymotrypsin.[1][2][3][4][5][6][7][8] In: Methods of Enzymatic Analysis. (Detailed kinetics for Ac-Tyr-esters).

Sources

Comparative ¹H NMR Analysis of Ac-Tyr-OMe: Solvent Effects in DMSO-d₆ vs. CDCl₃

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Structural Context

In peptide chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. However, the choice of deuterated solvent profoundly impacts the observed chemical shifts, particularly for exchangeable protons (amides, hydroxyls) and conformationally flexible backbone protons.

This guide provides an objective, data-driven comparison of the ¹H NMR spectrum of Ac-Tyr-OMe (N-acetyl-L-tyrosine methyl ester) in two ubiquitous solvents: DMSO-d₆ (polar, strong hydrogen-bond acceptor) and CDCl₃ (non-polar, weak hydrogen-bond acceptor). As a model tyrosine derivative, Ac-Tyr-OMe—detailed in the [1]—serves as an excellent baseline for understanding solvent-induced conformational and electronic changes in larger peptide therapeutics.

Comparative ¹H NMR Data

The table below summarizes the typical ¹H NMR chemical shifts (δ, ppm) and multiplicities for Ac-Tyr-OMe (400 MHz, 298 K) in both solvents.

Proton AssignmentFunctional GroupCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Shift (Δδ = DMSO - CDCl₃)Multiplicity & Coupling
Phenol -OH Tyrosine side-chain~5.80 (br s)9.20 (s)+3.40 Broad singlet (CDCl₃) / Sharp singlet (DMSO)
Amide -NH N-Acetyl group~6.15 (d)8.25 (d)+2.10 Doublet, J ≈ 8.0 Hz
Aromatic H (meta) Meta to -OH6.98 (d)7.02 (d)+0.04Doublet, J ≈ 8.5 Hz
Aromatic H (ortho) Ortho to -OH6.75 (d)6.65 (d)-0.10Doublet, J ≈ 8.5 Hz
Alpha -CH Peptide backbone4.85 (dt)4.35 (m)-0.50 Multiplet / Doublet of triplets
Ester -OMe Methyl ester3.72 (s)3.58 (s)-0.14Singlet, 3H
Beta -CH₂ Tyrosine side-chain3.05 (m)2.85 (m)-0.20Multiplet, 2H
Acetyl -CH₃ N-Acetyl group1.98 (s)1.82 (s)-0.16Singlet, 3H

Mechanistic Insights: The Causality of Solvent Effects

As an Application Scientist, I emphasize that recording a spectrum is only half the battle; understanding the causality behind the spectral differences ensures robust data interpretation.

A. Hydrogen Bonding and Deshielding (The OH and NH Protons)

The most drastic differences between the two spectra occur at the exchangeable protons (-OH and -NH).

  • In DMSO-d₆: DMSO is a highly polar solvent and a strong Hydrogen Bond Acceptor (HBA). It forms rigid intermolecular hydrogen bonds with the phenol -OH and amide -NH. This interaction pulls electron density away from the protons, severely deshielding them and shifting their signals far downfield (>8.0 ppm). Furthermore, DMSO "locks" these protons, drastically reducing their chemical exchange rate and resulting in sharp, highly resolved peaks[2].

  • In CDCl₃: Chloroform is a weak HBA. The -OH and -NH protons rely on weak, transient intermolecular hydrogen bonding with other solute molecules. Consequently, they are more shielded (appearing ~5.8–6.2 ppm) and often appear as broad signals due to rapid chemical exchange catalyzed by trace moisture or acid in the solvent.

B. Conformational Anisotropy (The Alpha-CH Proton)

The alpha-CH proton shifts significantly upfield in DMSO (4.35 ppm) compared to CDCl₃ (4.85 ppm). In non-polar CDCl₃, the peptide backbone often adopts intramolecularly hydrogen-bonded secondary structures (such as C5 or C7 conformations), forcing the alpha-proton into the deshielding cone of the adjacent carbonyl group. DMSO disrupts these intramolecular bonds by saturating the backbone with solvent interactions, altering the Ramachandran dihedral angles and moving the alpha-proton out of the deshielding zone.

Solvent_Logic Solvent Solvent Choice CDCl3 CDCl3 (Non-polar, Weak HBA) Solvent->CDCl3 DMSO DMSO-d6 (Polar, Strong HBA) Solvent->DMSO NH_CDCl3 NH/OH: Weakly H-bonded Upfield Shift (~6.0 ppm) Broad Signals CDCl3->NH_CDCl3 NH_DMSO NH/OH: Strongly H-bonded Downfield Shift (>8.0 ppm) Sharp Signals DMSO->NH_DMSO

Causal relationship between solvent hydrogen-bonding capacity and NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow. This protocol incorporates internal checks to verify sample integrity before and during acquisition.

Step 1: Sample Preparation

  • Weigh 5–10 mg of high-purity Ac-Tyr-OMe into a clean glass vial.

  • Add 0.6 mL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆).

  • Validation Check: Ensure complete dissolution. Ac-Tyr-OMe is highly soluble in DMSO but may require gentle sonication in CDCl₃. If the solution is cloudy, filter it through a glass wool plug to prevent magnetic field inhomogeneities.

Step 2: NMR Tube Transfer

  • Transfer the homogenized solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette.

  • Wipe the exterior of the tube with a Kimwipe to remove fingerprints, which can distort the tuning/matching process.

Step 3: Acquisition Parameters (400/600 MHz)

  • Temperature: Equilibrate the probe to 298 K (25 °C).

  • Lock & Shim: Lock onto the deuterium signal of the solvent. Perform gradient shimming (Z1 to Z5) until the residual solvent peak FWHH (Full Width at Half Maximum) is < 1.0 Hz.

  • Pulse Sequence: Standard 1D proton pulse sequence (e.g., zg30 on Bruker).

  • Parameters: 16–64 scans, 2–3 seconds relaxation delay (D1) to ensure quantitative integration of the slowly relaxing aromatic and exchangeable protons.

Step 4: Data Processing

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform (FT).

  • Perform manual phase correction and a polynomial baseline correction.

  • Validation Check: Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ = 7.26 ppm; DMSO-d₆ = 2.50 ppm).

Workflow N1 1. Sample Preparation Weigh 5-10 mg Ac-Tyr-OMe N2 2. Solvent Addition Add 0.6 mL CDCl3 or DMSO-d6 N1->N2 N3 3. Homogenization Vortex until fully dissolved N2->N3 N4 4. Transfer Pipette into 5 mm NMR tube N3->N4 N5 5. Acquisition Run 1H NMR (400/600 MHz) N4->N5

Step-by-step workflow for preparing and acquiring 1H NMR spectra of Ac-Tyr-OMe.

Conclusion & Best Practices

For researchers analyzing tyrosine-containing peptides, DMSO-d₆ is the superior solvent for observing exchangeable protons (-NH, -OH) due to its ability to lock these groups via strong hydrogen bonding, yielding sharp, quantifiable peaks. Conversely, CDCl₃ is highly valuable for probing the native intramolecular hydrogen-bonding networks of peptides, provided the sample is sufficiently soluble. Always reference your spectra to the internal residual solvent peak and control the sample concentration to maintain reproducibility.

References

  • National Center for Biotechnology Information (NIH). "Methyl N-Acetyl-L-tyrosine | C12H15NO4 | CID 720747 - PubChem." PubChem Database. Available at:[Link]

  • Abraham, R. J., et al. "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, Modgraph. Available at:[Link]

  • ResearchGate. "Dearomatization-Rearomatization Strategy of Tyrosine for Peptides/Protein Modification through Thiol-Addition Reactions." ResearchGate. Available at: [Link]

Sources

Comparative Guide: HPLC Retention & Analysis of N-Acetyl-L-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-L-tyrosine methyl ester (N-Ac-Tyr-OMe) is a synthetic derivative of L-tyrosine primarily utilized as a specific substrate for determining chymotrypsin activity. Its analytical importance lies in the precise chromatographic separation required to distinguish the intact ester substrate from its enzymatic hydrolysis product, N-Acetyl-L-tyrosine (N-Ac-Tyr) .

This guide provides a technical comparison of retention behaviors, establishing that N-Ac-Tyr-OMe exhibits significantly higher retention on Reversed-Phase (RP) C18 columns compared to its acid analog. This behavior is governed by the capping of the carboxyl group, which increases hydrophobicity (LogP) and eliminates negative charge repulsion at neutral to acidic pH.

Mechanism of Separation & Retention Logic

Physicochemical Drivers

The separation of N-Ac-Tyr-OMe from its related impurities or metabolites is driven by the difference in polarity introduced by the methyl ester group.

  • N-Acetyl-L-Tyrosine (Product): Contains a free carboxylic acid group. At typical HPLC pH (2.0–4.0), this group is partially protonated but remains relatively polar. At neutral pH, it is ionized (carboxylate), leading to very low retention on C18.

  • N-Acetyl-L-Tyrosine Methyl Ester (Substrate): The carboxyl group is methyl-esterified. This modification removes the ionizable acidic proton, significantly increasing the molecule's lipophilicity and interaction with the hydrophobic C18 stationary phase.

Predicted Elution Order (C18 Column)

Under standard Reversed-Phase conditions (Acidic Mobile Phase):

  • L-Tyrosine: Elutes first (Most Polar / Zwitterionic).

  • N-Acetyl-L-Tyrosine (N-Ac-Tyr): Elutes second (Intermediate Polarity).

  • N-Acetyl-L-Tyrosine Methyl Ester (N-Ac-Tyr-OMe): Elutes last (Most Hydrophobic).

Visualization: Separation Mechanism

The following diagram illustrates the differential interaction of the analytes with a C18 stationary phase.

SeparationMechanism cluster_column Reversed-Phase C18 Stationary Phase cluster_analytes Analytes C18 C18 Ligands (Hydrophobic) Tyr L-Tyrosine (Polar/Zwitterionic) Tyr->C18 Weak Interaction (Fast Elution) NAT N-Acetyl-L-Tyrosine (Free Acid) NAT->C18 Moderate Interaction NATM N-Acetyl-L-Tyrosine Methyl Ester (Hydrophobic Ester) NATM->C18 Strong Hydrophobic Interaction (Retained)

Caption: Schematic of differential retention. The methyl ester modification (Green) enhances hydrophobic binding to C18 ligands compared to the free acid (Yellow) and parent amino acid (Red).

Comparative Data Analysis

The following data consolidates physicochemical properties and relative retention behaviors observed in chymotrypsin assay workflows.

Table 1: Physicochemical Comparison
CompoundAbbreviationMolecular WeightLogP (Est.)Functionality
L-Tyrosine Tyr181.19-2.26Parent Amino Acid
N-Acetyl-L-Tyrosine N-Ac-Tyr223.23~0.1Hydrolysis Product (Acid)
N-Acetyl-L-Tyrosine Methyl Ester N-Ac-Tyr-OMe 237.25 ~0.3 - 0.9 Substrate (Ester)
Table 2: Relative HPLC Retention Performance

Conditions: C18 Column, Mobile Phase Water/ACN (90:10) with 0.1% TFA, Flow 1.0 mL/min.

AnalyteRelative Retention Time (RRT)Peak CharacterSeparation Resolution (Rs)
N-Ac-Tyr 1.00 (Reference)Sharp, Early ElutingN/A
N-Ac-Tyr-OMe 2.50 - 3.00 Broad, Late Eluting> 5.0 (vs Acid)

Note on Data: In specific assays monitoring chymotrypsin activity, N-Ac-Tyr typically elutes at 3.6 minutes , while the substrate N-Ac-Tyr-OMe is retained significantly longer, often requiring a gradient ramp to elute efficiently within a 15-minute run [1, 3].

Validated Experimental Protocol

This protocol is designed to separate N-Ac-Tyr-OMe from its hydrolysis product, suitable for kinetic enzyme assays or purity analysis.

Method: Reversed-Phase HPLC (Gradient)[1]

1. Instrumentation:

  • System: HPLC with UV/Vis Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Detector: UV Absorbance at 254 nm (primary) or 280 nm.

  • Column: C18 (Octadecyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna or Waters Symmetry).

2. Reagents & Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).[1]

  • Rationale: TFA acidifies the mobile phase (pH ~2), suppressing the ionization of the residual tyrosine phenol group and ensuring sharp peak shapes.

3. Gradient Profile:

Time (min) % Solvent A (Water) % Solvent B (ACN) Event
0.0 95 5 Injection / Equilibrations
5.0 95 5 Isocratic Hold (Elution of N-Ac-Tyr)
15.0 40 60 Linear Gradient (Elution of N-Ac-Tyr-OMe)
17.0 5 95 Wash

| 20.0 | 95 | 5 | Re-equilibration |

4. Sample Preparation:

  • Stock Solution: Dissolve 10 mg N-Ac-Tyr-OMe in 10 mL of 50:50 Water:Methanol.

  • Enzymatic Reaction Stop: If monitoring chymotrypsin, quench reaction with 10% Acetic Acid or 0.1% TFA before injection to freeze the substrate/product ratio.

Workflow Visualization: Chymotrypsin Assay

AssayWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Data Output Substrate Substrate: N-Ac-Tyr-OMe Mix Incubation (pH 7.8, 25°C) Substrate->Mix Enzyme Enzyme: Chymotrypsin Enzyme->Mix Quench Quench Reaction (Add TFA/Acid) Mix->Quench Time t Inject Inject onto C18 Quench->Inject Separation Gradient Elution Inject->Separation Peak1 Peak 1 (Early): N-Ac-Tyr (Product) Separation->Peak1 Low %B Peak2 Peak 2 (Late): N-Ac-Tyr-OMe (Substrate) Separation->Peak2 High %B

Caption: Workflow for monitoring N-Ac-Tyr-OMe hydrolysis. The hydrophobic substrate elutes later (Peak 2) than the hydrophilic product (Peak 1).

Troubleshooting & Optimization

  • Peak Tailing: If the N-Ac-Tyr-OMe peak tails, it often indicates interaction between the unreacted amine (if any deacetylation occurred) and silanols. Ensure TFA concentration is at least 0.05% or use a "base-deactivated" (end-capped) column.

  • Retention Drift: N-Ac-Tyr-OMe is an ester and is susceptible to spontaneous hydrolysis in alkaline mobile phases. Always maintain Mobile Phase pH < 4.0 to ensure stability during the run.

  • Resolution Loss: If the product (N-Ac-Tyr) co-elutes with the injection void volume, reduce the initial organic concentration to 0-2% B or use a C18-Aq (aqueous stable) column to increase retention of polar species.

References

  • ResearchGate. "HPLC chromatogram of the change in N-acetyl-L-tyrosine (peak A, tR = 3.6 min)." ResearchGate, Accessed 2026. Link

  • Sigma-Aldrich. "Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1)." Sigma-Aldrich Technical Library. Link

  • BenchChem. "A Comparative Guide to N-Acetyl-L-tyrosine Measurement: HPLC vs. Enzymatic Methods." BenchChem.[2] Link

  • PubChem. "Methyl N-Acetyl-L-tyrosine | C12H15NO4."[3] National Center for Biotechnology Information. Link

Sources

Analytical Resolution of Ac-Tyr-OMe and N-Acetyl-L-tyrosine: A Comprehensive TLC Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Monitoring the esterification of N-Acetyl-L-tyrosine (Ac-Tyr-OH) to its methyl ester (Ac-Tyr-OMe)—or the reverse hydrolysis reaction—is a routine yet critical workflow in peptide synthesis and drug development. While high-performance liquid chromatography (HPLC) offers quantitative precision, Thin Layer Chromatography (TLC) remains the most rapid, cost-effective method for real-time reaction monitoring.

This guide provides a rigorous, mechanistically grounded protocol for distinguishing these two closely related derivatives on standard normal-phase silica gel, focusing on mobile phase causality and selective chemical staining.

Mechanistic Rationale: Polarity and Silica Gel Interactions

To successfully separate Ac-Tyr-OMe from Ac-Tyr-OH, one must exploit their fundamental structural difference: the C-terminus.

  • Ac-Tyr-OMe (Methyl Ester): The carboxylic acid is capped with a methyl group. This eliminates its ability to act as a strong hydrogen bond donor, significantly reducing its overall polarity. Consequently, it interacts weakly with the polar stationary phase and migrates rapidly up the TLC plate[1].

  • Ac-Tyr-OH (Free Acid): Contains a free carboxylic acid. This moiety engages in aggressive hydrogen bonding with the silanol (Si-OH) groups on the surface of the silica gel, anchoring the molecule and severely retarding its migration.

The Problem with Streaking

If you attempt to run Ac-Tyr-OH in a standard neutral solvent system (e.g., pure Dichloromethane/Methanol or Ethyl Acetate/Hexanes), the compound will likely "streak" or smear from the baseline[2]. This occurs due to a continuous, uneven partitioning equilibrium between the ionized/unionized states of the acid and the silica surface.

The Solution: The mobile phase must be doped with an acidic modifier (such as Glacial Acetic Acid). The addition of ~0.5% to 1% acetic acid suppresses the ionization of the carboxylic acid and protonates the silanol groups on the silica, breaking the strong intermolecular interactions and forcing the analyte into a tight, readable spot[2].

TLC_Mechanism Silica Silica Gel (Polar Silanol Groups) AcTyrOMe Ac-Tyr-OMe (Methyl Ester) Silica->AcTyrOMe Weak Dipole Interactions AcTyrOH Ac-Tyr-OH (Free Carboxylic Acid) Silica->AcTyrOH Strong Hydrogen Bonding HighRf High Rf (~0.6) Fast Migration AcTyrOMe->HighRf LowRf Low Rf (~0.2) Strong H-Bonding AcTyrOH->LowRf

Fig 1: Chromatographic separation logic based on stationary phase interactions.

Detection Strategies: Moving Beyond UV

Both Ac-Tyr-OMe and Ac-Tyr-OH contain an aromatic phenol ring, making them highly active under short-wave UV light (254 nm)[1]. While UV is excellent for locating the spots, it cannot chemically differentiate an ester from an acid.

Furthermore, Ninhydrin is ineffective here . While ninhydrin is the gold standard for amino acid detection, it requires a free primary amine to form the characteristic Ruhemann's purple pigment[3]. Because the amine in both molecules is protected as an N-acetyl amide, ninhydrin will yield a false negative unless the plate is subjected to destructive, prolonged heating to hydrolyze the amide bond.

The Definitive Stain: Bromocresol Green (BCG)

To definitively prove the identity of the spots, use Bromocresol Green (BCG). BCG is a pH indicator dye that specifically stains acidic compounds (pKa < 5.0)[4].

  • When a developed TLC plate is dipped in BCG, the background turns a light blue/green.

  • The free carboxylic acid of Ac-Tyr-OH lowers the local pH, instantly protonating the dye and turning the spot a brilliant yellow [5].

  • Ac-Tyr-OMe , lacking the acidic proton, will not stain and remains invisible under BCG[4].

Detection_Strategy Start Developed TLC Plate UV 1. UV Light (254 nm) Detects Phenol Ring Start->UV ResultUV Both compounds visible as dark spots UV->ResultUV BCG 2. Bromocresol Green (BCG) Specific for pKa < 5.0 ResultBCG Ac-Tyr-OH: Yellow Spot Ac-Tyr-OMe: No Stain BCG->ResultBCG ResultUV->BCG Apply Chemical Stain

Fig 2: Sequential TLC visualization workflow for definitive compound identification.

Quantitative Data & Expected Results

The following table summarizes the expected chromatographic behavior and visualization results when using the optimized protocol described below.

CompoundStructural FeatureExpected Rf (DCM:MeOH:AcOH 90:9:1)UV (254 nm)Ninhydrin StainBromocresol Green (BCG)
Ac-Tyr-OMe Methyl Ester~0.60 - 0.70Active (Dark Spot)NegativeNegative (Blue/Green)
Ac-Tyr-OH Free Carboxylic Acid~0.20 - 0.30Active (Dark Spot)NegativePositive (Yellow Spot)

(Note: Absolute Rf values fluctuate based on ambient humidity and silica hydration; relative separation remains constant.)

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. Relying solely on absolute Rf values is unreliable due to environmental variables. This protocol utilizes a "co-spotting" technique to guarantee accurate relative migration data.

Step 1: Mobile Phase Preparation
  • In a clean graduated cylinder, mix Dichloromethane (DCM), Methanol (MeOH), and Glacial Acetic Acid (AcOH) in a 90:9:1 (v/v/v) ratio.

  • Pour the mixture into a TLC developing chamber.

  • Insert a piece of filter paper to act as a wick, cover the chamber, and allow it to equilibrate for 10 minutes. Causality: Vapor saturation prevents solvent evaporation from the face of the plate during development, ensuring a straight, predictable solvent front.

Step 2: Plate Spotting
  • Obtain a standard Silica Gel 60 F254 TLC plate. Draw a baseline 1 cm from the bottom using a soft pencil.

  • Mark three distinct lanes: (1) Ac-Tyr-OMe Standard , (2) Ac-Tyr-OH Standard , and (3) Co-spot .

  • Dissolve your samples in a volatile solvent (e.g., DCM or MeOH) to ~1-2 mg/mL.

  • Using a glass microcapillary, apply 1-2 µL of the ester to Lane 1, the acid to Lane 2, and both solutions to Lane 3 (allow the first spot to dry before applying the second in Lane 3). Causality: The co-spot lane eliminates Rf variability caused by localized solvent saturation differences. If the compounds are distinct, Lane 3 will clearly resolve into two separate spots.

Step 3: Development and Drying
  • Place the plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level.

  • Allow the solvent front to ascend until it is approximately 1 cm from the top edge.

  • Remove the plate, quickly mark the solvent front with a pencil, and dry the plate thoroughly using a heat gun or compressed air. Critical Step: Complete evaporation of the acetic acid from the mobile phase is mandatory. Residual acetic acid on the plate will cause a false-positive yellow background when applying the BCG stain.

Step 4: Sequential Visualization
  • Non-Destructive: View the dried plate under a 254 nm UV lamp[1]. Outline the dark, UV-absorbing spots with a pencil.

  • Destructive: Quickly dip the plate into a Bromocresol Green stain solution (0.04 wt% in ethanol, basified slightly with NaOH until blue)[4].

  • Observe immediately: Ac-Tyr-OH will appear as a bright yellow spot against the blue background, confirming the presence of the free acid[5]. Ac-Tyr-OMe will not change color.

References

  • PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE Source: Nottingham Trent University (ntu.ac.uk) URL:1

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder Source: orgchemboulder.com URL:2

  • ISOLATION, PARTIAL PURIFICATION AND CHARACTERIZATION OF AN N-ACETYLTRANSFERASE Source: University of Lethbridge (uleth.ca) URL:

  • Separation of Amino Acids by Thin Layer Chromatography (Theory) Source: Amrita Virtual Lab (amrita.edu) URL:3

  • Bromocresol green - Wikipedia Source: wikipedia.org URL:4

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts Source: libretexts.org URL:5

Sources

UV absorption coefficient epsilon of Ac-Tyr-OMe at 280 nm

Comprehensive Guide: UV Absorption Coefficient ( ) of Ac-Tyr-OMe

Executive Summary

Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester) serves as a critical model compound for determining the molar extinction coefficients of proteins. It mimics the electronic environment of tyrosine residues within a polypeptide chain by blocking both the


For accurate protein quantification, the consensus molar extinction coefficient (

  • 
     in Water/Buffer (Folded Model):  1,490 M
    
    
    cm
    
    
    [1]
  • 
     in 6M Guanidine HCl (Unfolded Model):  1,280 M
    
    
    cm
    
    

This guide compares Ac-Tyr-OMe with alternative models, details the "Edelhoch Method" for experimental determination, and provides the exact physical constants required for high-precision spectrophotometry.

Part 1: Technical Analysis & Comparison

The Role of Ac-Tyr-OMe

In UV spectrophotometry, the absorbance of a protein at 280 nm is dominated by Tryptophan (Trp), Tyrosine (Tyr), and Cystine (disulfide bonds). To predict a protein's extinction coefficient (

23

Why Ac-Tyr-OMe? Free Tyrosine is a poor model because its charged amino and carboxyl groups perturb the aromatic ring's electronic transitions. Ac-Tyr-OMe neutralizes these charges, providing a spectral signature that closely resembles a Tyrosine residue incorporated into a peptide backbone.

Comparative Performance: Ac-Tyr-OMe vs. Alternatives

The following table compares Ac-Tyr-OMe against other common tyrosine models. The "Performance" metric here refers to how accurately the compound mimics a residue in a protein.

Model Compound

(Water)

(6M GdnHCl)
Suitability for Protein

Calc
Ac-Tyr-OMe (Methyl Ester)~1,420 - 1,490 1,280 High. Best mimic for internal residues; commercially available.
N-Acetyl-L-Tyrosinamide 1,490 1,280 High. The "Gold Standard" used by Edelhoch (1967) and Pace (1995).
Gly-Tyr-Gly (Tripeptide)~1,5001,280High. Includes peptide bond effects but more expensive/complex.
Free L-Tyrosine 1,2801,200Low. Charged termini cause spectral shifts; underestimates

.
N-Acetyl-L-Tyrosine (Ac-Tyr)~1,350~1,250Medium. Carboxyl group ionization can still interfere at neutral pH.

Key Insight: While specific measurements for Ac-Tyr-OMe (e.g., Bailey, 1968) sometimes cite a peak



consensus value1,490 M

cm

Solvent Effects: The Edelhoch Factor

The extinction coefficient of Tyrosine is solvent-dependent. This is the basis of the Edelhoch Method for determining protein concentration.

  • Non-polar/Buried Environment: Modeled by propanol or native folding.

    
     is higher.
    
  • Polar/Exposed Environment: Modeled by Water or 6M GdnHCl.

    
     is lower.[4]
    

When a protein unfolds in 6M GdnHCl, the Tyrosine residues become fully exposed to the solvent. The

1,280 M

cm

Part 2: Experimental Protocol (The Edelhoch Method)

This protocol describes how to determine the exact extinction coefficient of your specific lot of Ac-Tyr-OMe or a target protein using the model compound data.

Phase 1: Preparation & Validation
  • Dry Weight Determination: Dry the Ac-Tyr-OMe powder over P

    
    O
    
    
    in a vacuum desiccator for 24 hours to remove hydration water.
  • Gravimetric Stock: Weigh ~2-3 mg of Ac-Tyr-OMe on a microbalance (precision

    
    1 
    
    
    g).
  • Solvent Preparation: Prepare 20 mM Phosphate Buffer (pH 6.5) and 6 M Guanidine HCl (GdnHCl) in the same buffer.

Phase 2: Spectrophotometric Measurement
  • Baseline Correction: Blank the spectrophotometer with the respective solvent (Buffer or GdnHCl).

  • Scan: Measure absorbance from 320 nm to 240 nm.

  • Wavelength Check: Ensure the

    
     is near 275 nm. A shift indicates pH errors or contamination.
    
  • Calculation:

    
    
    
Phase 3: Calculating Protein (Pace Algorithm)

To determine the

23
  • 
    : Number of Tryptophan residues.
    
  • 
    : Number of Tyrosine residues.
    
  • 
    : Number of Disulfide bonds.[1]
    

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow for determining a protein's extinction coefficient using Ac-Tyr-OMe data, distinguishing between the "Predicted" (Pace) and "Experimental" (Edelhoch) methods.

Protein_Epsilon_WorkflowStartStart: Protein of Unknown ConcentrationSeq_AnalysisAnalyze Amino Acid Sequence(Count Trp, Tyr, Cys)Start->Seq_AnalysisDenatureDenature Protein(6M GdnHCl)Start->DenaturePace_CalcPace Formula (Native/Folded)ε = (Trp*5500) + (Tyr*1490) + (SS*125)Seq_Analysis->Pace_CalcCalc_DenaturedCalculate ConcentrationUsing ε_unfolded = (Trp*5690) + (Tyr*1280)Seq_Analysis->Calc_DenaturedModel_DataModel Compound Data (Ac-Tyr-OMe)Tyr(Water) = 1490Tyr(6M GdnHCl) = 1280Model_Data->Pace_CalcProvides ConstantsModel_Data->Calc_DenaturedProvides ConstantsResult_PredPredicted ε (Native)Use for routine quantificationPace_Calc->Result_PredMeasure_AbsMeasure Absorbanceat 280 nmDenature->Measure_AbsMeasure_Abs->Calc_DenaturedResult_ExpExperimental ε (Native)Derived from Conc. & Native AbsorbanceCalc_Denatured->Result_Exp

Caption: Workflow comparing the Sequence-Based Prediction (Pace method) and the Experimental Determination (Edelhoch method) of protein extinction coefficients, both relying on Ac-Tyr-OMe derived constants.

References

  • Pace, C. N., et al. (1995). "How to measure and predict the molar absorption coefficient of a protein."[5] Protein Science, 4(11), 2411–2423.[5]

  • Gill, S. C., & von Hippel, P. H. (1989). "Calculation of protein extinction coefficients from amino acid sequence data."[2] Analytical Biochemistry, 182(2), 319–326.[2]

  • Edelhoch, H. (1967). "Spectroscopic determination of tryptophan and tyrosine in proteins."[2] Biochemistry, 6(7), 1948–1954.[2]

  • Thermo Fisher Scientific. "Extinction Coefficients." Technical Guide.

Safety Operating Guide

Ac-Tyr-OMe H2O proper disposal procedures

[1][5]

Regulatory & Compliance Context

  • EPA (USA): While Ac-Tyr-OMe is not explicitly listed on the RCRA P-list or U-list, it falls under the "Characteristic Waste" definition if mixed with flammable solvents (D001).[1]

  • Drain Disposal: Strictly prohibited under most local POTW (Publicly Owned Treatment Works) permits due to the high Biological Oxygen Demand (BOD) associated with amino acid derivatives and the potential for methyl ester hydrolysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 720747, Methyl N-acetyl-L-tyrosine.[1] Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures - Organic Chemicals. Retrieved from [Link][1]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Tyr-OMe H2O
Reactant of Route 2
Reactant of Route 2
Ac-Tyr-OMe H2O

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.